Tert-butyl 7-bromoquinolin-3-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(7-bromoquinolin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-9-4-5-10(15)7-12(9)16-8-11/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWVEPHQDAKJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167579 | |
| Record name | Carbamic acid, N-(7-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447607-37-5 | |
| Record name | Carbamic acid, N-(7-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(7-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 7-bromoquinolin-3-ylcarbamate
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to Tert-butyl 7-bromoquinolin-3-ylcarbamate, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a strategic two-step synthesis, commencing with the preparation of the crucial precursor, 7-bromoquinolin-3-amine, followed by its efficient protection with a tert-butoxycarbonyl (Boc) group. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to ensure reproducibility and a thorough understanding of the synthetic process. All methodologies are supported by authoritative references, and key transformations are visualized through detailed diagrams.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates. Its versatile biological activities, including antimalarial, anticancer, and anti-inflammatory properties, have driven extensive research into the synthesis of novel quinoline derivatives. The introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and pharmacological profile.
This compound is a valuable building block in this endeavor. The bromine atom at the 7-position serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of a wide chemical space. The Boc-protected amine at the 3-position provides a stable, yet readily cleavable, functional group essential for multi-step synthetic campaigns. This guide presents a reliable and well-documented pathway for the synthesis of this important intermediate.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward disconnection at the carbamate linkage. This leads to the key precursor, 7-bromoquinolin-3-amine (II), and the Boc-protecting group source, di-tert-butyl dicarbonate (Boc)₂O.
The synthesis of 7-bromoquinolin-3-amine (II) can be envisioned through the reduction of a corresponding nitro-intermediate, 7-bromo-3-nitroquinoline (III). This nitro-bromoquinoline can, in turn, be synthesized through a classical Skraup synthesis or a related cyclization reaction, followed by regioselective bromination. This strategic approach is outlined below:
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Precursor: 7-Bromoquinolin-3-amine
The synthesis of 7-bromoquinolin-3-amine is a critical first stage. A reliable method involves the preparation of 7-bromo-3-nitroquinoline followed by a chemoselective reduction of the nitro group.
Step 1: Synthesis of 7-Bromo-3-nitroquinoline
The synthesis of 7-bromo-3-nitroquinoline can be achieved through a multi-step process starting from a suitable aniline derivative. A common approach involves the Skraup-Doebner-von Miller reaction or a related quinoline synthesis to form the core ring structure, followed by regioselective bromination and nitration, or vice versa. For the purpose of this guide, we will consider a plausible route starting from a commercially available brominated aniline.
Reaction Scheme:
Caption: Synthesis of 7-Bromo-3-nitroquinoline.
Experimental Protocol:
-
Synthesis of 7-Bromoquinoline: In a well-ventilated fume hood, a mixture of 3-bromoaniline, glycerol, and a catalytic amount of ferrous sulfate is heated in the presence of concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control. Upon completion, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 7-bromoquinoline. Purification is typically achieved by steam distillation or column chromatography.
-
Nitration of 7-Bromoquinoline: 7-Bromoquinoline is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then poured onto crushed ice, and the precipitated 7-bromo-3-nitroquinoline is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Step 2: Reduction of 7-Bromo-3-nitroquinoline to 7-Bromoquinolin-3-amine
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, with the choice often depending on the presence of other functional groups. For this substrate, a catalytic hydrogenation or a metal-acid reduction are suitable options. A metal-acid reduction using tin(II) chloride is a reliable and commonly used method that is chemoselective for the nitro group in the presence of the aryl bromide.[1]
Reaction Scheme:
Caption: Reduction of 7-Bromo-3-nitroquinoline.
Experimental Protocol:
-
To a solution of 7-bromo-3-nitroquinoline in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Carefully basify the mixture with a concentrated aqueous solution of sodium hydroxide until a pH of >10 is reached to precipitate the tin salts.
-
Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 7-bromoquinolin-3-amine.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis of this compound
The final step in the synthesis is the protection of the amino group of 7-bromoquinolin-3-amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction.[2][3][4]
Reaction Scheme:
Caption: Boc protection of 7-Bromoquinolin-3-amine.
Experimental Protocol:
-
Dissolve 7-bromoquinolin-3-amine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution. Typically, 1.1 to 1.5 equivalents of the base are used.
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise or as a solution in the same solvent. Use a slight excess (1.1 to 1.2 equivalents) of (Boc)₂O.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within a few hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.[5][6]
Data Summary and Characterization
The successful synthesis of the target compound and its precursor should be confirmed by standard analytical techniques.
Table 1: Summary of Key Compounds and Expected Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (indicative signals) |
| 7-Bromo-3-nitroquinoline | C₉H₅BrN₂O₂ | 253.05 | Aromatic protons in the quinoline ring system, with characteristic downfield shifts for protons adjacent to the nitro group. |
| 7-Bromoquinolin-3-amine | C₉H₇BrN₂ | 223.07 | Aromatic protons of the quinoline core and a broad singlet for the -NH₂ protons. |
| This compound | C₁₄H₁₅BrN₂O₂ | 323.19 | Aromatic protons, a singlet for the carbamate N-H proton, and a characteristic singlet at ~1.5 ppm for the nine protons of the tert-butyl group. |
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The described two-stage process, involving the synthesis of 7-bromoquinolin-3-amine followed by Boc protection, provides a practical and scalable method for obtaining this valuable intermediate. The detailed experimental protocols, supported by scientific rationale and references, are designed to enable researchers to successfully replicate this synthesis in their laboratories. The strategic importance of this compound as a building block for the development of novel quinoline-based therapeutics underscores the value of this robust synthetic methodology.
References
- Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 30(9), 2075.
-
ResearchGate. (2025). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Retrieved from [Link]
- Ghosh, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(4), 957-962.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ChemTalk. (2023). Understanding the Synthesis and Applications of 7-Bromoisoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
ResearchGate. (2025). 7-Bromoquinolin-8-ol. Retrieved from [Link]
- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Hindawi. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
Sources
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- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis of 7-Bromoquinolin-3-amine
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The strategic introduction of functional groups, such as an amino group at the 3-position and a bromine atom at the 7-position, yields 7-bromoquinolin-3-amine, a highly valuable building block for drug discovery. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, while the 3-amino group is pivotal for modulating the pharmacological profile. This guide provides an in-depth analysis of the most reliable and field-proven synthetic methodology for preparing 7-bromoquinolin-3-amine, focusing on the reduction of a 7-bromo-3-nitroquinoline intermediate. We will explore the causality behind experimental choices, provide detailed step-by-step protocols, and discuss alternative strategies, offering researchers a comprehensive resource for the synthesis and application of this key intermediate.
Strategic Importance and Synthetic Overview
The development of novel therapeutics often relies on the efficient construction of complex molecular architectures. 7-Bromoquinolin-3-amine represents a strategic intermediate, providing a direct pathway to libraries of compounds for screening. The 7-position can be functionalized via Suzuki, Ullmann, or Negishi coupling reactions to introduce aryl, alkyl, or ether linkages, systematically varying steric and electronic properties.[3] The 3-amino group, meanwhile, is a common feature in kinase inhibitors and other targeted therapies.
The most logical and robust approach to synthesizing this target molecule is a two-step sequence starting from the commercially available 7-bromoquinoline. This pathway involves an initial electrophilic nitration to install the precursor to the amine, followed by a chemoselective reduction.
Caption: Step-by-step workflow for the reduction of 7-bromo-3-nitroquinoline.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 3.1: Synthesis of 7-Bromo-3-nitroquinoline
-
Materials:
-
7-Bromoquinoline (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice, Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a thick-walled round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of starting material) to 0 °C in an ice-salt bath.
-
Slowly add 7-bromoquinoline (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once addition is complete, continue stirring at 0 °C for 15 minutes to ensure complete dissolution.
-
Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
A precipitate will form. Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to yield 7-bromo-3-nitroquinoline as a pale yellow solid.
-
Protocol 3.2: Synthesis of 7-Bromoquinolin-3-amine
-
Materials:
-
7-Bromo-3-nitroquinoline (1.0 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite
-
-
Procedure:
-
Suspend 7-bromo-3-nitroquinoline (1.0 eq) in ethanol (15 mL per 1 g) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
In a separate beaker, dissolve stannous chloride dihydrate (3.5 eq) in a minimal amount of concentrated HCl and add it to the suspension.
-
Heat the reaction mixture to reflux (approx. 80 °C). The suspension should gradually become a clear solution.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and cool in an ice bath. Carefully basify the mixture by the slow addition of 5 M NaOH solution until the pH is >10. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to afford 7-bromoquinolin-3-amine as a solid.
-
Product Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol [4] |
| Appearance | Off-white to light brown solid |
| CAS Number | 1266322-58-0 |
| Purity (Typical) | >98% |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H-2 and H-4) will be the most deshielded. The presence of the amino group will cause a significant upfield shift for adjacent protons compared to the nitro precursor.
-
¹³C NMR: The carbon spectrum will show 9 distinct signals for the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.
Safety and Handling
-
7-Bromoquinoline: Acutely toxic and an irritant. Handle with gloves and eye protection in a well-ventilated fume hood.
-
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Can cause severe burns. Use extreme caution, wear acid-resistant gloves, a lab coat, and a face shield. Perform additions slowly and with efficient cooling.
-
Stannous Chloride (SnCl₂): Harmful if swallowed and causes skin irritation. [4]* Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): Corrosive. Handle with appropriate personal protective equipment (PPE). The neutralization step is exothermic and should be performed with cooling.
Conclusion
The synthesis of 7-bromoquinolin-3-amine is most reliably achieved through a two-step sequence involving the nitration of 7-bromoquinoline followed by the chemoselective reduction of the resulting 7-bromo-3-nitroquinoline intermediate. The use of stannous chloride for the reduction step is highly recommended for its mildness and selectivity, which preserves the synthetically valuable carbon-bromine bond. This guide provides the necessary theoretical background and practical protocols to empower researchers in medicinal chemistry and drug development to confidently produce this key building block for the creation of novel and diverse molecular entities.
References
-
National Institutes of Health (NIH). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. Available from: [Link]
-
ACS Publications. Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs | Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
National Institutes of Health (NIH). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
PubChem. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757. Available from: [Link]
-
National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
ScienceDirect. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Available from: [Link]
-
YouTube. Sandmeyer Reaction. Available from: [Link]
- Google Patents. CN112375037A - Synthetic method of 3-amino-5-bromoquinoline.
-
ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. Available from: [Link]
-
ACS Publications. The Sandmeyer Reaction. | Chemical Reviews. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]
- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Boc Protection of 7-Bromoquinolin-3-amine
Abstract
This technical guide provides a comprehensive protocol for the tert-butoxycarbonyl (Boc) protection of 7-bromoquinolin-3-amine, yielding tert-butyl (7-bromoquinolin-3-yl)carbamate. This transformation is a critical step in the multi-step synthesis of complex molecules in medicinal chemistry and drug development, where the modulation of the amine's reactivity is paramount. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and offers expert insights into process optimization, purification, and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for this specific amine protection.
Introduction: The Strategic Imperative of Amine Protection
In the intricate landscape of organic synthesis, particularly in the construction of pharmacologically active agents, the selective masking and unmasking of functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, prized for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]
The substrate of interest, 7-bromoquinolin-3-amine, presents a unique set of challenges. The quinoline core, being electron-deficient, decreases the nucleophilicity of the 3-amino group, making it less reactive than a simple aniline. This guide provides a meticulously developed protocol to address this challenge, ensuring high-yielding and clean conversion to the desired Boc-protected product.
Mechanistic Rationale: Activating the Unreactive
The Boc protection of an amine proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[2] For less nucleophilic amines, such as 7-bromoquinolin-3-amine, direct reaction with (Boc)₂O can be sluggish. To drive the reaction to completion efficiently, the use of a base and a nucleophilic catalyst is often essential.
The Role of Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP):
-
Triethylamine (TEA): This hindered tertiary amine acts as a Brønsted base, serving to neutralize the proton liberated from the amine upon acylation. This prevents the protonation of the starting amine, which would render it non-nucleophilic.[2]
-
4-Dimethylaminopyridine (DMAP): DMAP functions as a highly effective nucleophilic catalyst.[3] It reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is significantly more electrophilic than (Boc)₂O itself, rendering it susceptible to attack by the weakly nucleophilic 7-bromoquinolin-3-amine. The catalyst is then regenerated in the process.[3]
The synergistic action of TEA and DMAP provides a powerful means to achieve efficient Boc protection of electron-deficient aromatic amines.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure successful execution.
Reagent and Solvent Specifications
For optimal results, the use of high-purity reagents and anhydrous solvents is strongly recommended.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role | Key Considerations |
| 7-Bromoquinolin-3-amine | C₉H₇BrN₂ | 223.07 | Starting Material | Ensure purity; may require purification if discolored. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Protecting Group Source | Reagent is a low-melting solid; handle with care. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | Use freshly distilled from CaH₂. |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst | Highly effective but can promote side reactions if used in excess. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Use anhydrous grade. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction/Chromatography | Reagent grade. |
| Hexanes | C₆H₁₄ | 86.18 | Chromatography | Reagent grade. |
Detailed Experimental Procedure
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 7-bromoquinolin-3-amine (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add triethylamine (TEA) (1.5 eq).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Finally, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product, tert-butyl (7-bromoquinolin-3-yl)carbamate, will have a higher Rf value than the starting amine. The reaction is typically complete within 2-4 hours.
Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of DCM) and brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
Purification
The crude tert-butyl (7-bromoquinolin-3-yl)carbamate is typically a solid and can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) is generally effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white to off-white solid.
Characterization of tert-Butyl (7-bromoquinolin-3-yl)carbamate
Thorough characterization is essential to confirm the identity and purity of the final product.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | * δ ~8.8-9.0 ppm (s, 1H): Quinoline H2 proton. * δ ~8.0-8.2 ppm (d, 1H): Quinoline H4 proton. * δ ~7.6-7.8 ppm (m, 2H): Aromatic protons on the quinoline ring. * δ ~7.0-7.2 ppm (br s, 1H): N-H proton of the carbamate. * δ ~1.5 ppm (s, 9H): tert-butyl protons. |
| ¹³C NMR (101 MHz, CDCl₃) | * δ ~152-154 ppm: Carbonyl carbon of the Boc group. * δ ~145-150 ppm: Quaternary carbons of the quinoline ring. * δ ~120-140 ppm: Aromatic CH carbons of the quinoline ring. * δ ~81-83 ppm: Quaternary carbon of the tert-butyl group. * δ ~28 ppm: Methyl carbons of the tert-butyl group. |
| Mass Spectrometry (ESI+) | * m/z: [M+H]⁺ calculated for C₁₄H₁₅BrN₂O₂: 323.04. [M+Na]⁺ calculated for C₁₄H₁₅BrN₂O₂Na: 345.02. |
| Melting Point | Expected to be a sharp melting solid. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | * Insufficient reaction time. * Low reactivity of the amine. * Degraded (Boc)₂O. | * Allow the reaction to stir for a longer period (up to 24 hours). * Slightly warm the reaction mixture to 30-40 °C.[1] * Use a fresh bottle of (Boc)₂O. |
| Formation of Di-Boc Product | * Excessive (Boc)₂O. * Prolonged reaction at elevated temperatures. | * Use the stoichiometric amount of (Boc)₂O as recommended. * Maintain the reaction at room temperature. |
| Difficult Purification | * Streaking on TLC plate. * Co-elution of impurities. | * Ensure the crude material is fully dry before loading onto the column. * Adjust the polarity of the eluent system for better separation. A small percentage of a more polar solvent like methanol in DCM can sometimes be effective for highly polar compounds. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Boc protection of 7-bromoquinolin-3-amine.
Conclusion
The protocol detailed herein provides a robust and reproducible method for the Boc protection of 7-bromoquinolin-3-amine. By understanding the mechanistic principles and adhering to the procedural details, researchers can confidently execute this important transformation, paving the way for the synthesis of more complex and potentially life-saving molecules. The provided insights into troubleshooting and characterization further equip the scientist with the necessary tools for success.
References
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Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
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American Elements. (n.d.). tert-Butyl (7-bromoisoquinolin-3-yl)carbamate. Retrieved from [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
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Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]
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- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
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An In-depth Technical Guide to Tert-butyl 7-bromoquinolin-3-ylcarbamate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Functionalization of the quinoline core is a key strategy for modulating the pharmacological profile of these molecules. Tert-butyl 7-bromoquinolin-3-ylcarbamate is a key intermediate, poised for diversification and development into novel therapeutic agents. The bromine atom at the 7-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond-forming reactions, while the Boc-protected amine at the 3-position allows for controlled synthetic manipulations. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important building block.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C₁₄H₁₅BrN₂O₂ and a molecular weight of 323.19 g/mol . The structure features a quinoline ring system substituted with a bromine atom at the C7 position and a tert-butoxycarbonyl (Boc) protected amine at the C3 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | Calculated |
| Molecular Weight | 323.19 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF) | Analogy |
| Melting Point | Not reported | N/A |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the 7-bromoquinoline core, followed by the introduction of the amino group at the 3-position, and finally, protection of the amine with a tert-butoxycarbonyl (Boc) group.
Part 1: Synthesis of the Precursor, 7-bromoquinolin-3-amine
A robust method for the synthesis of the key precursor, 7-bromoquinolin-3-amine, involves the initial preparation of 7-bromo-4-chloroquinoline.
Step 1: Synthesis of 7-bromo-4-chloroquinoline
A common route to 7-bromo-4-chloroquinoline starts from 3-bromoaniline.[4]
Experimental Protocol: Synthesis of 7-bromo-4-chloroquinoline [4]
-
Enamine Formation: A mixture of 3-bromoaniline, Meldrum's acid, and trimethyl orthoformate is heated to reflux.
-
Cyclization: The resulting enamine is subjected to high-temperature cyclization, often in a high-boiling solvent like diphenyl ether, to yield a mixture of 5- and 7-bromo-4-hydroxyquinoline.
-
Chlorination and Separation: The mixture of hydroxyquinolines is chlorinated using phosphorus oxychloride (POCl₃) in a solvent such as toluene. The resulting 5- and 7-bromo-4-chloroquinoline isomers can then be separated by column chromatography.
Step 2: Amination of 7-bromo-4-chloroquinoline
With 7-bromo-4-chloroquinoline in hand, the next step is the introduction of the amino group at the 3-position. This is typically achieved via a nucleophilic aromatic substitution or a palladium-catalyzed amination reaction. A direct amination at the 3-position of a 4-chloroquinoline can be challenging. A more common strategy involves the reduction of a corresponding nitro group or the use of a Buchwald-Hartwig amination on a 3-bromoquinoline derivative.
A plausible route to 7-bromoquinolin-3-amine would involve the initial synthesis of 3-amino-7-bromoquinoline from a suitable precursor.
Part 2: Boc Protection of 7-bromoquinolin-3-amine
The final step is the protection of the amino group of 7-bromoquinolin-3-amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.[5][6]
Experimental Protocol: Boc Protection of 7-bromoquinolin-3-amine
-
Reaction Setup: To a solution of 7-bromoquinolin-3-amine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | s | - |
| H-4 | 8.2 - 8.4 | s | - |
| H-5 | 7.9 - 8.1 | d | ~8.5 |
| H-6 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |
| H-8 | 8.1 - 8.3 | d | ~2.0 |
| NH | 7.0 - 7.5 | br s | - |
| -C(CH₃)₃ | 1.5 - 1.6 | s | - |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 152 - 154 |
| C-2 | 148 - 150 |
| C-3 | 135 - 137 |
| C-4 | 128 - 130 |
| C-4a | 146 - 148 |
| C-5 | 129 - 131 |
| C-6 | 130 - 132 |
| C-7 | 120 - 122 |
| C-8 | 125 - 127 |
| C-8a | 127 - 129 |
| -C (CH₃)₃ | 80 - 82 |
| -C(C H₃)₃ | 28 - 29 |
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1700-1725 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.[10][11]
Mass Spectrometry (MS):
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[12][13] The fragmentation pattern would likely involve the loss of the tert-butyl group, isobutylene, and CO₂ from the carbamate moiety.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the presence of the bromo substituent at the 7-position, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds.[13][14] this compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 7-position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to 7-aminoquinoline derivatives.[7][10] This reaction is crucial for introducing various amine functionalities, which can significantly impact the biological activity and physicochemical properties of the molecule.
Deprotection and Further Functionalization
The Boc protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the free amine at the 3-position.[5] This allows for subsequent functionalization, such as acylation, alkylation, or sulfonylation, to further explore the chemical space around the quinoline scaffold.
Conclusion
This compound is a strategically designed building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The presence of two distinct and orthogonally reactive functional groups—the bromo substituent and the Boc-protected amine—provides researchers with a powerful platform for the synthesis of novel and diverse libraries of quinoline derivatives. The continued exploration of the chemical space accessible from this versatile intermediate is expected to yield new and improved therapeutic agents.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
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- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- LookChem. (n.d.). Cas 171049-41-5, 7-AMINO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER.
- ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.).
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- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.
- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019).
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central.
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- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (n.d.). GSC Biological and Pharmaceutical Sciences.
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- tert-Butyl 3-aminoindoline-1-carboxyl
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A Comprehensive Spectroscopic and Structural Elucidation Guide to Tert-butyl 7-bromoquinolin-3-ylcarbamate
Abstract
This technical guide provides an in-depth analysis of the spectral data for Tert-butyl 7-bromoquinolin-3-ylcarbamate, a key intermediate in medicinal chemistry and drug development. Designed for researchers and scientists, this document moves beyond a simple presentation of data, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. We delve into the causality behind experimental choices and spectral features, grounding our analysis in established principles of spectroscopy. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility. By integrating ¹H NMR, ¹³C NMR, IR, and MS data, we present a holistic approach to the structural confirmation of this substituted quinoline derivative, underscoring the synergy between different analytical techniques.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a quinoline core, a functionality prevalent in numerous pharmacologically active agents, particularly antimalarials and antibacterials.[1][2] The molecule is further functionalized with a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. The Boc protecting group is a cornerstone in multi-step organic synthesis, valued for its stability and facile removal under mild acidic conditions.[3]
Accurate structural verification of such intermediates is paramount to the success of a synthetic campaign. Spectroscopic analysis provides the definitive, non-destructive means for this confirmation. This guide will systematically dissect the characteristic spectral signatures of this compound, providing a robust framework for its identification and quality assessment.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
Expertise & Causality: The ¹H NMR spectrum is defined by three distinct regions: the highly shielded aliphatic region containing the Boc group protons, the deshielded aromatic region of the quinoline ring, and the carbamate N-H proton. The large singlet for the tert-butyl group is a definitive marker for successful Boc protection, appearing far upfield due to the shielding effect of the electron-donating alkyl groups.[3] The quinoline protons are shifted downfield due to the anisotropic effect of the aromatic ring currents.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is superior for observing exchangeable protons like the N-H of the carbamate.
-
Instrument Calibration: Ensure the NMR spectrometer (e.g., 400 MHz) is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity, indicated by a sharp solvent peak.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 6 ppm, is appropriate. A 90° pulse angle and a relaxation delay of 2-5 seconds are recommended to ensure proper signal integration.
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). The resulting spectrum must be accurately phased and baseline corrected. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.80 | Singlet | 1H | NH -CO | Carbamate proton, often broad. Its chemical shift is highly dependent on concentration and solvent. |
| ~9.10 | Doublet (d, J ≈ 2.5 Hz) | 1H | H-2 | Deshielded by adjacent ring nitrogen and its position relative to the carbamate. |
| ~8.75 | Doublet (d, J ≈ 2.5 Hz) | 1H | H-4 | Deshielded by ring nitrogen and adjacent to the bulky carbamate group. |
| ~8.20 | Doublet (d, J ≈ 2.0 Hz) | 1H | H-8 | Deshielded due to its peri-position relative to the ring nitrogen. |
| ~7.95 | Doublet (d, J ≈ 9.0 Hz) | 1H | H-5 | Ortho-coupled to H-6. |
| ~7.60 | Doublet of Doublets (dd, J ≈ 9.0, 2.0 Hz) | 1H | H-6 | Coupled to both H-5 and H-8. |
| 1.50 | Singlet | 9H | -C(CH₃ )₃ | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[3][4][5] |
¹³C NMR Spectroscopy
Expertise & Causality: The proton-decoupled ¹³C NMR spectrum should display 14 distinct signals, corresponding to each unique carbon atom. The carbons of the quinoline ring appear in the downfield region (110-150 ppm). The carbamate carbonyl carbon is typically found around 153 ppm, while the carbons of the Boc group are highly shielded, with the quaternary carbon appearing around 80 ppm and the methyl carbons near 28 ppm.[6] The carbon directly attached to the bromine (C-7) will have its chemical shift influenced by the heavy atom effect.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., ~100 MHz on a 400 MHz instrument).
-
Data Acquisition: A standard proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. A wider spectral width (~200 ppm) is required. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) are necessary to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to ¹H NMR. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~153.1 | C =O | Carbamate carbonyl carbon.[6] |
| ~148.0 | C-8a | Quinoline bridgehead carbon adjacent to nitrogen. |
| ~144.5 | C-2 | Carbon adjacent to nitrogen in the pyridine ring. |
| ~139.0 | C-4 | Carbon adjacent to nitrogen, deshielded by the carbamate. |
| ~135.5 | C-3 | Carbon attached to the carbamate group. |
| ~131.0 | C-5 | Aromatic carbon. |
| ~129.5 | C-4a | Quinoline bridgehead carbon. |
| ~128.0 | C-6 | Aromatic carbon. |
| ~122.0 | C-7 | Carbon attached to bromine. |
| ~118.5 | C-8 | Aromatic carbon. |
| ~79.5 | -C (CH₃)₃ | Quaternary carbon of the Boc group.[7] |
| ~28.1 | -C(C H₃)₃ | Methyl carbons of the Boc group.[7] |
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy excels at identifying functional groups. For this molecule, key absorptions will confirm the presence of the N-H bond, the carbamate C=O, the aromatic C=C and C=N bonds of the quinoline ring, and the C-Br bond. The C=O stretch of the carbamate is a particularly strong and sharp absorption, typically appearing around 1700-1720 cm⁻¹.[8][9] Hydrogen bonding involving the N-H group can cause this peak to broaden or shift.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts atmospheric H₂O and CO₂ signals from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of transmittance or absorbance.
Predicted IR Data (Solid Phase, ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3350 | Medium, Sharp | N-H Stretch (Carbamate) |
| ~2980 | Medium | C-H Stretch (Aliphatic, tert-butyl) |
| ~1715 | Strong, Sharp | C=O Stretch (Carbamate)[8][9] |
| ~1610, ~1570 | Medium-Strong | C=C and C=N Ring Stretching (Quinoline)[2][10] |
| ~1250, ~1160 | Strong | C-O Stretch (Carbamate) |
| ~830 | Strong | C-H Out-of-plane Bending (Aromatic) |
| ~600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation patterns, crucial structural information. For a compound containing one bromine atom, the most telling feature is the isotopic pattern of the molecular ion (M⁺). Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost identical intensity, separated by 2 m/z units.[11][12] This is a definitive confirmation of the presence of a single bromine atom.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. The sample is volatilized by heating under high vacuum.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[13]
-
Fragmentation: The high energy of EI causes the unstable molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance versus m/z.
Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation | Rationale |
|---|---|---|
| 324/322 | [M]⁺• | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |
| 268/266 | [M - C₄H₈]⁺• | Loss of isobutylene from the tert-butyl group. |
| 224/222 | [M - Boc]⁺ | Loss of the entire Boc group (C₅H₉O₂) radical. |
| 243 | [M - Br]⁺ | Loss of the bromine radical. |
| 128 | [M - Br - Boc]⁺ | Loss of both the bromine and Boc groups, leaving the 3-aminoquinoline radical cation. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, often a very prominent peak in spectra of Boc-protected compounds. |
Figure 2: Predicted ESI-MS fragmentation pathway.
Integrated Spectroscopic Analysis and Conclusion
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. No single method provides the complete picture, but together, they offer irrefutable proof of structure.
Figure 3: Workflow for integrated structural elucidation.
Trustworthiness through Self-Validation:
-
¹H NMR confirms the presence and ratio of the tert-butyl group and the six distinct aromatic protons of the substituted quinoline ring.
-
¹³C NMR validates the complete carbon framework, showing all 14 expected carbon signals, from the shielded aliphatics to the deshielded aromatics and carbonyl.
-
IR Spectroscopy provides unambiguous evidence for the key functional groups: the carbamate N-H and C=O, and the aromatic system.
-
Mass Spectrometry definitively establishes the molecular weight and, crucially, confirms the presence of a single bromine atom through the characteristic M⁺/M+2 isotopic pattern. The fragmentation pattern further supports the assigned structure, showing logical losses of the Boc group and the bromine atom.
References
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Chen, J. T. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]
-
Baran, J., et al. (2011). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]
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Bergantini, A., et al. (2021). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. [Link]
-
El-Sayed, Y. S., et al. (2021). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. [Link]
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Sokół, A., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]
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Hisatsune, I. C. (1963). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]
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The Royal Society of Chemistry. Electronic Supporting Information. RSC Publishing. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. RSC Publishing. [Link]
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Parveen, S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
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Frasco, D. L. (1963). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Scite. [Link]
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El-Sayed, Y. S., et al. (2021). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Semantic Scholar. [Link]
-
Orcajo, V. F., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. bioRxiv. [Link]
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Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
-
Ogoshi, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide, Boc-phenylalanyl-ethylenediamine for its probable use as a drug delivery vehicle. Scholars Research Library. [Link]
-
Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. [Link]
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Zhang, L., et al. (2018). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
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An In-depth Technical Guide to the Mechanism of Boc Protection for Aromatic Amines
For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular synthesis. Among the arsenal of protective group strategies, the tert-butoxycarbonyl (Boc) group stands out for its robustness and versatility in masking the nucleophilicity of amines.[1][2] This guide provides a comprehensive exploration of the core mechanisms underpinning the Boc protection of aromatic amines, offering field-proven insights into experimental choices, protocol validation, and optimization.
The Fundamental Mechanism: A Nucleophilic Acyl Substitution
The protection of an aromatic amine with a Boc group is fundamentally a nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen atom of the aromatic amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[3][4] This initial attack forms a transient tetrahedral intermediate.[3]
The reaction proceeds through the collapse of this intermediate, leading to the expulsion of a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[5] The evolution of CO₂ gas is a key indicator of reaction progression and helps to drive the reaction to completion according to Le Châtelier's principle.[5] It is crucial, therefore, to ensure the reaction is not conducted in a closed system to allow for the safe release of this gas.[5][6]
Caption: General mechanism of Boc protection of an aromatic amine.
The Role of Catalysts and Bases: Accelerating the Reaction
While the Boc protection of aliphatic amines can often proceed without a catalyst, aromatic amines, being weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring, frequently require acceleration.[7]
In many standard protocols, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is employed.[8] The primary role of the base is to deprotonate the positively charged amine in the intermediate, thereby regenerating a neutral nitrogen and increasing the rate of the reaction.[8]
For less reactive aromatic amines, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst.[6][9] DMAP first attacks the Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium species.[6] This intermediate is significantly more electrophilic than Boc anhydride itself, rendering it more susceptible to attack by the weakly nucleophilic aromatic amine.[6] The DMAP is then regenerated, fulfilling its role as a catalyst.[6] The reaction of DMAP with Boc anhydride is rapid and can lead to vigorous gas evolution, necessitating slow addition of the catalyst.[6][9]
Caption: Catalytic cycle of DMAP in Boc protection.
Chemoselectivity: A Tale of Two Amines
In molecules containing both aliphatic and aromatic amines, selective protection can be achieved by exploiting the significant difference in their basicity and nucleophilicity. Aliphatic amines are considerably more basic and nucleophilic than their aromatic counterparts.
A method for the regioselective protection of aromatic amines in the presence of aliphatic amines involves conducting the reaction under controlled pH conditions (around pH 4.5) in a mixture of aqueous acetic acid and 1,4-dioxane.[10] Under these acidic conditions, the more basic aliphatic amine is protonated and thus rendered non-nucleophilic, allowing the Boc anhydride to react selectively with the less basic, unprotonated aromatic amine.[10]
The Influence of Substituents on Aromatic Ring
The electronic nature of substituents on the aromatic ring has a predictable effect on the rate of Boc protection.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction.[11]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, halides) decrease the electron density on the nitrogen, making the amine less nucleophilic and slowing down the reaction.[11] For these substrates, the use of a catalyst like DMAP or harsher reaction conditions (e.g., elevated temperatures) may be necessary to achieve a reasonable reaction rate.[11][12]
A Field-Proven, Self-Validating Experimental Protocol
This protocol is designed for the standard Boc protection of a generic aromatic amine and includes checkpoints for validation.
Materials:
-
Aromatic amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine (1.0 eq) in anhydrous DCM or THF.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) to the solution.
-
Catalyst Introduction: Slowly add DMAP (0.1 eq) to the stirring solution at room temperature. Self-Validation Point 1: Observe for slight warming of the reaction mixture and potentially gentle bubbling (CO₂ evolution). A lack of any change may indicate an issue with the reagents.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation Point 2: A successful reaction will show the consumption of the starting amine and the appearance of a new, typically less polar, spot/peak corresponding to the N-Boc protected product. The reaction is complete when the starting amine is no longer detectable.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts and destroy any excess (Boc)₂O.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable. Self-Validation Point 3: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Comparative Analysis of Reaction Conditions
The choice of solvent and catalyst can significantly impact the efficiency of the Boc protection of aromatic amines.
| Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| Aniline | (Boc)₂O | None | 30 min | 95 | [13] |
| Aniline | (Boc)₂O / Amberlite-IR 120 | None | <1 min | 99 | [13] |
| Benzylamine | (Boc)₂O | Water/Acetone | 8 min | 98 | [13] |
| Pyrrolidine | (Boc)₂O / TEA | DCM | 1 h | 100 | [13] |
| Aniline | (Boc)₂O / SrGO | None | 5 min | 95 | [11] |
This table illustrates that solvent-free conditions and the use of solid-supported catalysts can lead to highly efficient and rapid Boc protection, often with simplified workup procedures.
Potential Side Reactions and Troubleshooting
While generally a robust reaction, certain side reactions can occur, particularly with sensitive substrates or under non-optimized conditions.
-
Double Boc-protection: In some cases, particularly with primary amines and a large excess of (Boc)₂O and a strong base, the formation of a di-Boc protected amine can occur.[14] This can often be mitigated by using a stoichiometric amount of (Boc)₂O.
-
Isocyanate Formation: Under certain conditions, especially in the presence of DMAP at low temperatures, the formation of isocyanates has been observed.[14][15]
-
O-Boc Protection: In substrates containing hydroxyl groups (e.g., aminophenols), competitive O-Boc protection can occur.[16] The chemoselectivity can often be controlled by careful selection of the catalyst and reaction conditions. For instance, some protocols report successful N-Boc protection without affecting phenol groups.[11]
Conclusion
The Boc protection of aromatic amines is a cornerstone of modern organic synthesis, prized for its reliability and the stability of the resulting carbamate. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, the role of catalysts like DMAP, and the factors influencing reactivity and chemoselectivity is essential for any synthetic chemist. By employing validated protocols and carefully considering the electronic nature of the substrate, researchers can effectively utilize this protective group strategy to navigate complex synthetic pathways in drug discovery and development.
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A Technical Guide to the Stability, Storage, and Handling of Tert-butyl 7-bromoquinolin-3-ylcarbamate
Introduction: Tert-butyl 7-bromoquinolin-3-ylcarbamate is a key chemical intermediate, leveraging the structural motifs of a halogenated quinoline core and a tert-butyloxycarbonyl (Boc) protected amine. This guide provides an in-depth analysis of the compound's chemical stability, offering field-proven protocols for its optimal storage and handling. For researchers in drug discovery and organic synthesis, maintaining the integrity of such reagents is paramount to ensuring experimental reproducibility and the successful synthesis of target molecules. This document synthesizes data from analogous structures and fundamental chemical principles to establish a self-validating framework for managing this compound in a laboratory setting.
Chemical Profile and Inherent Stability
The stability of this compound is best understood by analyzing its two primary structural components: the bromoquinoline core and the Boc-carbamate protecting group.
-
Bromoquinoline Core: The quinoline ring system is a stable aromatic heterocycle.[1][2] However, like many nitrogen-containing heterocycles, it can be susceptible to long-term degradation. Aged quinoline samples, particularly when exposed to light and atmospheric oxygen, can discolor, typically turning from colorless or white to yellow and eventually brown.[3][4] This is indicative of oxidative degradation. The presence of a bromine atom generally does not detract from the core stability but classifies the molecule as a halogenated aromatic compound, which requires specific handling and disposal considerations.[5]
-
Tert-butylcarbamate (Boc) Group: The Boc protecting group is a cornerstone of modern organic synthesis due to its predictable reactivity.[6] It is exceptionally stable under basic and nucleophilic conditions.[7][8] Its primary vulnerability is its lability under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), will readily cleave the carbamate to release the free amine, carbon dioxide, and a tert-butyl cation.[9] This acid sensitivity is the most significant chemical incompatibility to consider during storage and handling.
The interplay of these two moieties dictates the compound's overall stability profile. The primary degradation pathways of concern are acid-catalyzed deprotection and gradual oxidation or photodegradation of the quinoline ring.
Caption: A workflow for validating the long-term stability of the stored compound.
Brief Stability Assessment Protocol
-
Time Zero (T=0) Analysis: Upon receiving the compound, dissolve a small sample (~1 mg) in a suitable solvent (e.g., acetonitrile or THF) to a known concentration.
-
Baseline Data: Analyze this T=0 sample by LC-MS to determine its initial purity and retention time. Alternatively, run a TLC plate using an appropriate solvent system to establish a reference Rf value.
-
Storage: Store the bulk of the material according to the long-term protocol outlined in Section 2.
-
Time Point (T=X) Analysis: After a predetermined interval (e.g., 6 or 12 months), prepare a new sample from the stored bulk material using the exact same procedure as in Step 1.
-
Comparison: Analyze the T=X sample using the identical analytical method from Step 2. Compare the purity profile and chromatogram (or TLC spot) to the T=0 data. The absence of new impurity peaks or changes in the main peak area indicates successful storage.
Conclusion
The long-term stability of this compound is readily achievable through diligent adherence to proper storage protocols. The primary risks to its integrity—acid-catalyzed deprotection and oxidative/photochemical degradation—are effectively mitigated by storage in a cool (2-8°C), dark, dry, and inert environment . By implementing the handling procedures and verification workflows detailed in this guide, researchers can ensure the quality and reliability of this important synthetic building block, thereby safeguarding the integrity of their scientific outcomes.
References
- JR-2842 - Safety Data Sheet. (2023, July 8). Combi-Blocks, Inc.
- American Elements. tert-Butyl (7-bromoisoquinolin-3-yl)carbamate | CAS 2089301-09-5. American Elements.
- AK Scientific Inc. 2769113-96-2 tert-Butyl (6-bromo-7-chloroisoquinolin-3-yl)carbamate. AKSci.
- Benchchem. The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide. Benchchem.
- Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
- LookChem. Cas 1416438-99-7, tert-butyl 7-broMoquinolin-4-ylcarbaMate. LookChem.
- Synquest Labs. 2-Bromoquinoline Safety Data Sheet. Synquest Labs.
- Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps.
- TCI Chemicals. 7-Bromoisoquinoline Safety Data Sheet. (2025, March 26). TCI Chemicals.
- Wikipedia. Quinoline. Wikipedia.
- Adimule, V. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences.
- Sinocure Chemical Group. Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- BLD Pharm. N/A|tert-butyl (5-Bromoisoquinolin-3-yl)carbamate. BLD Pharm.
- ChemScene. 3-Bromoquinoline | 5332-24-1. ChemScene.
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds. Benchchem.
- Safety Office, University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.
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The Strategic Intermediate: A Technical Guide to tert-Butyl 7-bromoquinolin-3-ylcarbamate in Advanced Synthesis
Introduction: The Quinoline Scaffold and the Rise of a Versatile Intermediate
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. From the historic antimalarial quinine to modern targeted cancer therapies, the quinoline scaffold has consistently proven to be a "privileged structure" in drug discovery. Its rigid, planar nature and the presence of a nitrogen heteroatom provide a unique three-dimensional framework for molecular recognition by biological targets. In the relentless pursuit of novel therapeutics, particularly in the realm of protein kinase inhibitors, the strategic functionalization of the quinoline core is of paramount importance. This guide focuses on a key synthetic intermediate that has emerged as a powerful tool for medicinal chemists: tert-butyl 7-bromoquinolin-3-ylcarbamate .
This molecule is ingeniously designed for synthetic versatility. The bromine atom at the 7-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group on the 3-amino function allows for controlled reactivity, preventing unwanted side reactions while facilitating subsequent transformations. This dual functionality makes this compound an ideal building block for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors that target the ATP-binding site. This guide will provide an in-depth exploration of its synthesis, reactivity, and application, offering researchers and drug development professionals a comprehensive resource for leveraging this strategic intermediate in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use and safe handling in a laboratory setting. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [1] |
| Molecular Weight | 323.19 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Purity | ≥95% | [1] |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and methanol. | General Chemical Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General Laboratory Practice |
Safety and Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the protection of the commercially available 7-bromoquinolin-3-amine with di-tert-butyl dicarbonate (Boc₂O). The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[3] The following protocol is a representative and self-validating procedure based on established methods for the N-Boc protection of aromatic amines.[4][5]
Experimental Protocol: N-Boc Protection of 7-bromoquinolin-3-amine
dot
Caption: Workflow for the synthesis of this compound.
Materials:
-
7-bromoquinolin-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of 7-bromoquinolin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: While not strictly necessary for all Boc protections, using an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, ensuring a cleaner reaction profile.
-
Triethylamine as Base: Triethylamine acts as a base to neutralize the acidic byproduct (tert-butoxycarboxylic acid) formed during the reaction, driving the equilibrium towards product formation.
-
Room Temperature Reaction: The reaction is typically exothermic and proceeds efficiently at room temperature, avoiding the need for heating which could lead to decomposition of the product or reagents.
-
Aqueous Workup: The aqueous workup with NaHCO₃ removes any remaining acidic byproducts and the triethylammonium salt. The subsequent washes with water and brine remove any water-soluble impurities.
-
Column Chromatography: This purification step is essential to remove any unreacted starting materials, byproducts (such as di-Boc protected amine), and other impurities, yielding the product in high purity.
Synthetic Applications: A Gateway to Functionalized Quinolines
The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups: the C7-bromo substituent and the N3-Boc-protected amine. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the Boc group can be selectively removed under acidic conditions to liberate the free amine for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position
The C-Br bond at the 7-position of the quinoline ring is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of a wide range of substituents, which is a critical strategy in structure-activity relationship (SAR) studies during drug discovery.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 7-position, a common feature in many kinase inhibitors.[8]
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[9][10] This reaction is particularly valuable for introducing amino substituents at the 7-position of the quinoline ring, which can serve as key hydrogen bond donors or acceptors for interaction with biological targets.[11]
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Representative Protocol: Buchwald-Hartwig Amination with a Secondary Amine
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a Schlenk flask. Add this compound, the amine, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to the required temperature (typically 90-110 °C) and stir until completion as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
Deprotection of the N3-Boc Group and Subsequent Reactions
The Boc protecting group is readily cleaved under acidic conditions to reveal the free 3-aminoquinoline.[3][12] This unmasking of the amino group opens up a plethora of possibilities for further synthetic transformations.
Representative Protocol: Boc Deprotection
Materials:
-
Boc-protected quinoline derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)
-
Dichloromethane (DCM) or 1,4-dioxane
Procedure:
-
Reaction Setup: Dissolve the Boc-protected quinoline in DCM or 1,4-dioxane.
-
Acid Addition: Add an excess of TFA or a solution of HCl in dioxane at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid, and the deprotected amine salt may precipitate out of the solution. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting hydrochloride or trifluoroacetate salt can often be used directly in the next step or can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Once deprotected, the 3-aminoquinoline can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Case Study: Application in the Synthesis of Kinase Inhibitors
The strategic use of this compound is exemplified in the synthesis of potent kinase inhibitors. The 7-substituted 3-aminoquinoline scaffold is a key pharmacophore in several kinase inhibitors, where the 3-amino group often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site, while the 7-substituent explores a deeper hydrophobic pocket.
One notable example is the synthesis of analogs of GSK2256098, a FAK (Focal Adhesion Kinase) inhibitor that has been investigated for the treatment of various cancers.[13] While the exact synthetic route to GSK2256098 may be proprietary, a plausible synthetic strategy for related compounds can be devised using this compound as a starting material.
Hypothetical Synthetic Route towards a GSK2256098 Analog:
-
Suzuki-Miyaura Coupling: Reaction of this compound with a suitable arylboronic acid (e.g., 4-methoxyphenylboronic acid) to introduce the desired substituent at the 7-position.
-
Boc Deprotection: Removal of the Boc group using standard acidic conditions (e.g., TFA in DCM) to yield the 7-aryl-quinolin-3-amine.
-
Amide Coupling: Acylation of the resulting amine with a carboxylic acid (e.g., a substituted benzoic acid) using a peptide coupling reagent (e.g., HATU or EDCI/HOBt) to form the final amide product.
This synthetic sequence highlights the utility of this compound in a modular approach to building complex kinase inhibitors, allowing for the rapid generation of a library of analogs for SAR exploration.
Conclusion
This compound has firmly established itself as a high-value intermediate in the field of medicinal chemistry. Its pre-installed, orthogonally reactive functionalities—a bromine atom for cross-coupling and a Boc-protected amine for controlled elaboration—provide a streamlined and efficient pathway to a diverse array of complex quinoline derivatives. The robust and well-understood chemistry associated with Suzuki-Miyaura and Buchwald-Hartwig reactions at the 7-position, coupled with the straightforward deprotection and subsequent functionalization of the 3-amino group, empowers chemists to rapidly assemble libraries of compounds for biological screening. As the demand for novel, highly specific kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play an increasingly critical role in accelerating the drug discovery and development process. This guide has aimed to provide both the foundational knowledge and the practical, field-proven insights necessary for researchers to confidently incorporate this powerful intermediate into their synthetic programs.
References
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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Wikipedia. (2023, December 11). Buchwald–Hartwig amination. Retrieved from [Link]
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Al-Jubair, N., Al-Jaber, H. I., & Al-Tel, T. H. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8089. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Boumoud, T., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2016, 1-6. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17122-17145. [Link]
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Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 139. [Link]
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Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
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Al-Jubair, N., et al. (2022). Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer. Molecules, 27(19), 6296. [Link]
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Kuwano, R., & Yokogi, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters, 7(5), 945–947. [Link]
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LookChem. (n.d.). Cas 1416438-99-7,tert-butyl 7-broMoquinolin-4-ylcarbaMate. Retrieved from [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1466–1478. [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 23. [Link]
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Dreher, S. D., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(21), 5708–5711. [Link]
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ResearchGate. (n.d.). Synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate (5). Retrieved from [Link]
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Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]
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ResearchGate. (2024, September). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]
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ACS Publications. (2025, January 16). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Retrieved from [Link]
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The Multifaceted Biological Activities of Quinoline Carbamate Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The quinoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products and synthetic drugs underscores its remarkable ability to interact with a wide array of biological targets.[1][2] The strategic incorporation of a carbamate moiety onto the quinoline framework has given rise to a class of derivatives with a diverse and potent range of biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of quinoline carbamate derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their roles as anticholinesterase agents for neurodegenerative diseases, their promise in oncology, and their potential as novel antimicrobial agents.
I. The Chemistry of Quinoline Carbamate Derivatives: Synthesis and Structural Diversity
The synthesis of quinoline carbamate derivatives typically involves the reaction of a hydroxyquinoline with a suitable carbamoylating agent. The versatility of this synthetic approach allows for the introduction of a wide range of substituents on both the quinoline ring and the carbamate nitrogen, enabling the fine-tuning of physicochemical properties and biological activity.
General Synthetic Protocol: Carbamoylation of Hydroxyquinolines
This protocol outlines a general and adaptable method for the synthesis of quinoline-O-carbamate derivatives from the corresponding hydroxyquinoline precursors.
Materials:
-
Hydroxyquinoline derivative
-
Appropriate carbamoyl chloride (e.g., N,N-diethylcarbamoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyquinoline (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Base: To the stirred solution, add the base (1.1-1.5 equivalents). Allow the mixture to stir at room temperature for 15-20 minutes. The base acts as a proton scavenger, facilitating the deprotonation of the hydroxyl group.
-
Addition of Carbamoylating Agent: Slowly add the carbamoyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure quinoline carbamate derivative.[1]
II. Anticholinesterase Activity: A Beacon of Hope in Alzheimer's Disease
A leading hypothesis in the pathology of Alzheimer's disease is the cholinergic deficit, characterized by reduced levels of the neurotransmitter acetylcholine (ACh).[2] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for ACh degradation, is a key therapeutic strategy.[2] Quinoline carbamate derivatives have emerged as potent inhibitors of these enzymes.
Mechanism of Action: Dual Inhibition of Cholinesterases
The carbamate moiety of these derivatives acts as a "slow-turnover" substrate for AChE and BuChE. It carbamoylates a serine residue in the active site of the enzyme, rendering it temporarily inactive and thereby increasing the synaptic levels of acetylcholine. The quinoline scaffold can further interact with the peripheral anionic site (PAS) of the enzyme, contributing to a dual-binding mechanism that enhances inhibitory potency.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline carbamate derivatives is intricately linked to their molecular structure. Key SAR observations include:
-
Position of the Carbamate Group: The substitution pattern of the carbamate on the quinoline ring significantly influences the inhibitory activity and selectivity towards AChE or BuChE. For instance, carbamate fragments at the 5-position of the quinoline ring have been shown to yield potent dual AChE/BuChE inhibitors.[2]
-
Substituents on the Carbamate Nitrogen: The nature of the alkyl or aryl groups on the carbamate nitrogen affects the lipophilicity and steric hindrance of the molecule, thereby modulating its binding affinity to the active site of the cholinesterases.
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay
The Ellman's method is a widely used, simple, and reliable colorimetric assay to determine cholinesterase activity.[4]
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
AChE or BuChE enzyme solution
-
Test quinoline carbamate derivatives (inhibitors)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI/BTCI and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE or BuChE solution to each well.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the cholinesterase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Compound 3f | 1.3 | 0.81 | [2][5] |
| Compound 3a | - | 2.83 | [3] |
| Compound 3d | - | 0.87 | [2] |
| Compound 3m | 6.5 | - | [2] |
Table 1: Cholinesterase inhibitory activities of selected quinoline-O-carbamate derivatives.
III. Anticancer Potential: Targeting the Hallmarks of Malignancy
The quinoline scaffold is a common feature in many anticancer drugs, and the addition of a carbamate group can enhance their cytotoxic and antiproliferative activities.[6][7] These derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[8]
Mechanisms of Action in Oncology
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription.[8] Certain quinoline derivatives can intercalate into the DNA and stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[8]
-
Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[9] Quinoline carbamate derivatives can act as inhibitors of various kinases, such as those involved in cell cycle progression and angiogenesis, thereby halting tumor growth.[8][9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test quinoline carbamate derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline carbamate derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 55 | HL-60 | 19.88 (µg/ml) | [7] |
| Compound 55 | U937 | 43.95 (µg/ml) | [7] |
| Compound 11 | MCF7 | 29.8 | [7] |
| Compound 12 | MCF7 | 39.0 | [7] |
| Compound 3a | CCRF-CEM | - | [10] |
| Compound 3b | CCRF-CEM | - | [11] |
| Compound 4e | MCF-7 | 62 | [11] |
| Compound 9a | C32 | 233.9 (µg/mL) | [12] |
| Compound 9a | COLO829 | 168.7 (µg/mL) | [12] |
Table 2: Cytotoxic activity of selected quinoline derivatives against various cancer cell lines.
Signaling Pathway Visualization
Caption: Anticancer mechanism of quinoline carbamates.
IV. Antimicrobial Frontier: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Quinoline derivatives have a long history as antimicrobial agents, and their carbamate counterparts are being explored for their potential to overcome existing resistance mechanisms.[4]
Mechanism of Antimicrobial Action
The antimicrobial activity of quinoline carbamates can be attributed to several mechanisms:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the primary targets of fluoroquinolone antibiotics. Quinoline carbamates can also inhibit these enzymes, leading to bacterial cell death.[13]
-
Disruption of Cell Membrane Integrity: Some derivatives can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell lysis.[2]
-
Enzyme Inhibition: They can inhibit other crucial bacterial enzymes involved in metabolic pathways, such as dihydrofolate reductase.[2]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 16 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [4] |
| Compound 17 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [4] |
| Compound 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [4] |
| Compound 35 | MTB H37Rv | 0.39 | [4] |
| Compound 36 | MTB H37Rv | 0.78 | [4] |
| Compound 6 | C. difficile | 1.0 | [14] |
| Compound 4d | S. epidermidis | - | [15] |
| Compound 5r | S. epidermidis | - | [15] |
Table 3: Antimicrobial activity of selected quinoline derivatives.
Antimicrobial Workflow Visualization
Caption: Workflow for antimicrobial drug discovery.
V. Conclusion and Future Perspectives
Quinoline carbamate derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticholinesterase agents, coupled with their potent anticancer and antimicrobial properties, positions them as valuable leads in modern drug discovery. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich playground for medicinal chemists to optimize their therapeutic potential. Future research should focus on elucidating the precise molecular interactions of these derivatives with their biological targets, which will enable the rational design of next-generation drugs with enhanced potency, selectivity, and reduced off-target effects. The continued exploration of quinoline carbamates holds the promise of delivering novel and effective treatments for a range of human diseases.
VI. References
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Georgopapadakou, N. H., & Bertasso, A. (1993). Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli. Antimicrobial agents and chemotherapy, 37(3), 559–565. [Link]
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Kumar, V., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Medicinal Chemistry Research, 31(10), 1637-1681. [Link]
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Jain, A. K., & Sharma, S. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]
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Chen, H., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2169682. [Link]
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Chen, H., et al. (2023). Design, synthesis and evaluation of quinoline- O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed. [Link]
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Kaur, M., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]
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Sharma, P., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(16), 3462-3485. [Link]
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Kumar, V., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. ResearchGate. [Link]
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Singh, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & medicinal chemistry, 103, 117681. [Link]
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Kumar, A., & Singh, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]
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Wang, C., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 5(7), 1184–1193. [Link]
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Kučera, T., et al. (2021). The half maximal inhibitory concentrations (IC50) of quinoline... ResearchGate. [Link]
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Hooper, D. C., & Wolfson, J. S. (1989). Quinolone antimicrobial agents: mechanism of action and resistance development. European journal of clinical microbiology & infectious diseases, 8(8), 716-721. [Link]
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Ghorab, M. M., et al. (2018). IC50 values of compounds 16 and 17 against four different cancer cell lines. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2021). IC50 values of the test compounds against the three cancer cell lines. ResearchGate. [Link]
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de Souza, M. V. N. (2019). Half‐maximal inhibitory concentration (IC50) values of quinoline... ResearchGate. [Link]
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Chen, H., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central. [Link]
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Sestak, V., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2539. [Link]
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Pop, R., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(1), 772. [Link]
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Methodological & Application
Application Notes: Suzuki-Miyaura Cross-Coupling of Tert-butyl 7-bromoquinolin-3-ylcarbamate for Advanced Pharmaceutical Scaffolds
Introduction: The Quinoline Moiety and the Power of C-C Bond Formation
The quinoline scaffold is a privileged heterocyclic motif deeply embedded in the landscape of medicinal chemistry and drug development. Its derivatives are known to exhibit a vast spectrum of biological activities, including roles as anticancer, antimalarial, and anti-inflammatory agents.[1][2] The functionalization of the quinoline core is therefore a critical endeavor for the generation of novel molecular entities with therapeutic potential.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, offers exceptional functional group tolerance, mild reaction conditions, and commercial availability of a vast array of building blocks.[4][5]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of Tert-butyl 7-bromoquinolin-3-ylcarbamate , a key intermediate for synthesizing novel, functionalized quinoline derivatives. We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, offer troubleshooting guidance, and explore the reaction's scope with various boronic acid partners.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), inserting into the carbon-bromine bond of the this compound. This step forms a square-planar Pd(II) complex.[7] The reactivity order for halides in this step is typically I > Br > Cl, making aryl bromides excellent substrates for this transformation.[3]
-
Transmetalation : This is the crucial bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[4][8] The halide on the Pd(II) complex is replaced by the aryl or vinyl group from the boronate.[3]
-
Reductive Elimination : In the final step, the two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond in the product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6][7]
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- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of tert-Butyl 7-Bromoquinolin-3-ylcarbamate
Abstract
The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and biologically active compounds. The functionalization of this core structure, particularly through the formation of carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel therapeutic agents. This document provides a comprehensive technical guide for the Buchwald-Hartwig amination of tert-butyl 7-bromoquinolin-3-ylcarbamate. We delve into the mechanistic underpinnings of the reaction, offer expert insights into overcoming the unique challenges posed by this heteroaromatic substrate, and provide detailed, validated protocols for its successful amination. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of 3-aminoquinoline derivatives.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide/pseudohalide and an amine.[1][2] The transformation has become an indispensable tool in modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods.[1]
The reaction proceeds via a catalytic cycle, as illustrated below. The cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido intermediate. The cycle culminates in reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2][3]
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for the Amination of this compound
The successful amination of this specific substrate requires careful consideration of several interconnected parameters. The heteroaromatic nature of the quinoline ring and the presence of a base-sensitive tert-butyl carbamate (Boc) protecting group present unique challenges.
-
Substrate Reactivity: Heteroaryl halides, like 7-bromoquinoline, can sometimes be challenging substrates. The lone pair on the quinoline nitrogen can potentially coordinate to the palladium center, modulating its catalytic activity. However, C-Br bonds on such systems are generally reactive under standard Buchwald-Hartwig conditions.[4][5]
-
Palladium Precatalyst Selection: Both Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(II) sources such as Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(II) precatalysts are reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[2][6] For consistency, using a well-defined Pd(0) precatalyst or a pre-formed palladium-ligand complex (precatalyst) is often advantageous.
-
Ligand Selection (Critical): The choice of ligand is paramount for a successful reaction. For heteroaryl bromides, bulky and electron-rich phosphine ligands are required to facilitate both the oxidative addition and the rate-limiting reductive elimination step.[5][7]
-
Biarylphosphines (e.g., XPhos, BrettPhos): These are often the ligands of choice for challenging couplings, demonstrating high reactivity and broad scope.[2][6]
-
Bidentate Ligands (e.g., Xantphos, BINAP): These ligands can provide stability to the catalytic complex and are highly effective, particularly in preventing β-hydride elimination side reactions.[1][7] Xantphos is a reliable choice for many heteroaromatic systems.
-
-
Base Selection and Boc Group Stability: The Boc group is susceptible to cleavage under strongly basic or acidic conditions.[8][9] Standard Buchwald-Hartwig conditions often employ strong bases like sodium tert-butoxide (NaOtBu). While highly effective at promoting the reaction by deprotonating the amine, NaOtBu can potentially lead to deprotection of the substrate.
-
Strong Bases (NaOtBu, LHMDS): Use with caution. Running the reaction at the lowest effective temperature may mitigate deprotection.
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These are much more compatible with base-sensitive functional groups.[3][6] While they may require higher temperatures or longer reaction times, they are often the preferred choice to ensure the integrity of the Boc group.
-
Soluble Organic Bases (DBU): In some systems, soluble organic bases can be employed to create a homogeneous reaction mixture, which can be advantageous.[10]
-
-
Solvent and Temperature: Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation.
-
Toluene, Dioxane, THF: These are the most common solvents.[2][6] Toluene and dioxane are favored for higher-temperature reactions (80-120 °C) that may be necessary, especially when using weaker bases.[7]
-
Temperature: Reactions are typically heated. A starting point of 80-100 °C is common, with adjustments made based on reaction progress.[11]
-
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium compounds and phosphine ligands can be toxic and air-sensitive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions must be set up under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: General Amination with a Primary/Secondary Amine
This protocol uses a moderately weak base (K₃PO₄) to preserve the Boc protecting group.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, benzylamine) (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
Xantphos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound, K₃PO₄, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Amination using an Ammonia Equivalent
For the synthesis of the primary amine (tert-butyl 7-aminoquinolin-3-ylcarbamate), a direct reaction with ammonia is challenging.[1] Using an ammonia surrogate like benzophenone imine, followed by hydrolysis, is a common and effective strategy.[3]
Materials:
-
This compound (1.0 equiv)
-
Benzophenone imine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
BrettPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Coupling: In a glovebox or under an inert atmosphere, add this compound, NaOtBu, Pd₂(dba)₃, and BrettPhos to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene, followed by benzophenone imine.
-
Seal the tube and heat the reaction mixture to 90-100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Work-up (Coupling): Cool the reaction, dilute with diethyl ether, and filter through Celite®. Concentrate the filtrate. The crude imine can be used directly in the next step.
-
Hydrolysis: Dissolve the crude imine in tetrahydrofuran (THF). Add 2 M aqueous hydrochloric acid (HCl) and stir vigorously at room temperature for 1-2 hours.
-
Work-up (Hydrolysis): Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation and Workflow
Representative Reaction Conditions
The optimal conditions for this transformation can vary based on the specific amine used. Optimization is often recommended.[11]
| Parameter | Condition A (Weak Base) | Condition B (Strong Base) |
| Substrate | t-Butyl 7-bromoquinolin-3-ylcarbamate | t-Butyl 7-bromoquinolin-3-ylcarbamate |
| Amine | Primary/Secondary Aliphatic Amine | Benzophenone Imine |
| Pd Precatalyst | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) | BrettPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) | NaOtBu (1.5 equiv) |
| Solvent | Toluene or Dioxane | Toluene |
| Temperature | 100-110 °C | 90-100 °C |
| Time | 12-24 h | 12-18 h |
| Hypothetical Yield | 70-90% | 75-95% (after hydrolysis) |
Note: Yields are hypothetical and for illustrative purposes. Actual yields depend on specific substrates and optimized conditions.
Experimental Workflow Visualization
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficient temperature.3. Ligand or base is not optimal. | 1. Ensure all reagents are dry and the system is fully inert.2. Increase temperature in 10 °C increments.3. Screen alternative ligands (e.g., BrettPhos) or a stronger base (if tolerated). |
| Boc Deprotection | 1. Base is too strong (e.g., NaOtBu).2. Reaction temperature is too high. | 1. Switch to a milder base like K₃PO₄ or Cs₂CO₃.2. Lower the reaction temperature. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H).2. Dimerization of starting material. | 1. This can occur with some primary amines via β-hydride elimination.[12] Using a bidentate ligand like Xantphos can help suppress this.2. Ensure proper stoichiometry and mixing. |
| Difficulty in Purification | 1. Product is co-eluting with impurities.2. Residual palladium in the product. | 1. Try a different solvent system for chromatography.2. Ensure filtration through Celite® is thorough. A charcoal treatment or silica gel plug filtration before the main chromatography can help. |
Conclusion
The Buchwald-Hartwig amination provides a powerful and versatile platform for the synthesis of C-N coupled products from this compound. Success hinges on the judicious selection of the ligand and base to accommodate the specific electronic properties of the heteroaromatic system and the sensitivity of the Boc-protecting group. By employing bulky, electron-rich phosphine ligands and a moderately weak base such as K₃PO₄, high yields of the desired aminoquinoline derivatives can be achieved while preserving functional group integrity. The protocols and insights provided herein offer a robust starting point for researchers engaged in the synthesis of complex, nitrogen-containing molecules for pharmaceutical and materials science applications.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Singleton, M. L., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Lipshutz, B. H., et al. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters. [Link]
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University of Strathclyde. (2018). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Hartwig, J. F., et al. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society. [Link]
-
Hartwig, J. F., et al. (2008). Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. PubMed. [Link]
-
Fagnou, K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [Link]
-
Hartwig, J. F., & Green, R. A. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
ResearchGate. (2019). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. [Link]
-
Organic-Chemistry.org. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
ResearchGate. (2012). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. [Link]
-
Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Journal of Chemistry, Section B. [Link]
-
ResearchGate. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]
-
New Journal of Chemistry. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. (2022). Synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate (5). [Link]
-
LookChem. Cas 1416438-99-7,tert-butyl 7-broMoquinolin-4-ylcarbaMate. [Link]
- Google Patents.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromoquinoline Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Functionalization of the quinoline ring is pivotal for modulating biological activity, and the C7 position is a key site for synthetic elaboration. This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-bromoquinoline derivatives. We will explore a suite of powerful synthetic transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille reactions. The causality behind experimental choices, from ligand selection to reaction conditions, is elucidated to empower researchers in the synthesis of novel quinoline-based compounds for drug discovery and development.
The Strategic Importance of C7-Functionalized Quinolines
The quinoline core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The introduction of substituents at the 7-position can significantly influence a molecule's pharmacological profile. Palladium-catalyzed cross-coupling reactions provide a versatile and efficient means to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily accessible 7-bromoquinoline precursor.[3]
These reactions have revolutionized organic synthesis, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[4][5] The ability to precisely install diverse functionalities at the C7 position is invaluable for constructing libraries of compounds for structure-activity relationship (SAR) studies.
The Engine of Transformation: The Palladium Catalytic Cycle
At the heart of these diverse coupling reactions lies a common mechanistic pathway: the palladium catalytic cycle.[6] A comprehensive understanding of this cycle is crucial for troubleshooting and optimizing reactions. The cycle generally proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromoquinoline, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the electron density of the quinoline ring and the nature of the palladium ligand.[7]
-
Transmetalation (for Suzuki, Sonogashira, Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In this step, the organic group from a second reagent is transferred to the palladium center, displacing the bromide. For Suzuki reactions, this involves an organoboron species; for Sonogashira, a copper acetylide; for Stille, an organotin reagent.[5][8][9] In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[10][11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[8]
Diagram: The General Palladium Cross-Coupling Catalytic Cycle
Caption: A simplified representation of the palladium catalytic cycle.
Key Cross-Coupling Methodologies and Protocols
The choice of cross-coupling reaction depends on the desired functionality to be introduced at the C7 position. Below are detailed protocols for the most common and impactful transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron reagent.[5][12] It is widely favored due to the stability and low toxicity of the boronic acid reagents.
Protocol: Synthesis of 7-Phenylquinoline
-
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 7-bromoquinoline, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.[2]
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Recommended Condition | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. Pd(dppf)Cl₂ is a Pd(II) precatalyst that is reduced in situ and is often effective for heteroaryl couplings.[3] |
| Ligand | PPh₃ (in Pd(PPh₃)₄), dppf | Triphenylphosphine is a standard, effective ligand. Dppf is a bidentate ligand that can stabilize the palladium complex and promote reductive elimination.[13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield.[5] |
| Solvent | Toluene/Water, 1,4-Dioxane/Water | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to overcome the activation barrier for oxidative addition. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the most reliable method for the coupling of terminal alkynes with aryl halides, providing access to valuable arylalkyne building blocks.[14] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[15]
Protocol: Synthesis of 7-(Phenylethynyl)quinoline
-
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask, add 7-bromoquinoline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature for 8-12 hours, or gently heat to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Parameter | Recommended Condition | Rationale & Causality |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are common and effective palladium sources for Sonogashira couplings. |
| Cu Co-catalyst | Copper(I) iodide (CuI) | CuI facilitates the formation of a copper acetylide intermediate, which undergoes transmetalation with the palladium complex.[15] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The amine base deprotonates the terminal alkyne and also serves as a solvent. |
| Solvent | THF, DMF | A polar aprotic solvent is typically used to dissolve the reactants. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often proceed at mild temperatures. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[13][16] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[17]
Protocol: Synthesis of 7-Morpholinoquinoline
-
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add 7-bromoquinoline, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.[11]
-
Add anhydrous, degassed toluene, followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Parameter | Recommended Condition | Rationale & Causality |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) sources that are effective in combination with appropriate ligands. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are essential for promoting both oxidative addition and reductive elimination.[17] |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine.[11] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 90-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Diagram: Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized workflow for a typical cross-coupling experiment.
Heck Reaction: Vinylation of 7-Bromoquinoline
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[18][19]
Protocol: Synthesis of 7-Vinylquinoline
-
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a Schlenk tube, add 7-bromoquinoline, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF and styrene via syringe.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.[20]
-
Monitor the reaction by TLC or GC-MS.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Stille Coupling: Versatility with Organostannanes
The Stille reaction couples an aryl halide with an organotin reagent. While the toxicity of tin compounds is a drawback, the reaction is highly versatile and tolerates a wide range of functional groups.[8][9]
Protocol: Synthesis of 7-Vinylquinoline
-
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Tributyl(vinyl)tin (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous toluene
-
-
Procedure:
-
In a Schlenk flask, dissolve 7-bromoquinoline in anhydrous toluene.
-
Add tributyl(vinyl)tin via syringe.
-
Add Pd(PPh₃)₄ under a stream of argon.
-
Heat the mixture to reflux (approx. 110 °C) for 16-24 hours.
-
Monitor the reaction by TLC.
-
Cool to room temperature and concentrate the solvent.
-
Purify directly by column chromatography. A common workup involves stirring the crude mixture with a saturated aqueous solution of KF to precipitate the tin byproducts.[8]
-
Troubleshooting and Optimization
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere. The catalyst may be inactive; try a different palladium source or ligand. Increase the reaction temperature or time.
-
Side Reactions (e.g., Homocoupling): This can occur with Suzuki and Stille reactions. Adjust the stoichiometry of the reagents or change the base or solvent.
-
Dehalogenation: The bromoquinoline can be reduced to quinoline. This may indicate a problem with the catalytic cycle. A different ligand or base may be required.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7-bromoquinoline scaffold. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille reactions each offer unique advantages for the introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for drug discovery. A thorough understanding of the underlying catalytic cycle and the role of each reaction component is paramount for successful and reproducible synthesis. The protocols provided herein serve as a robust starting point for researchers to explore the vast chemical space of 7-substituted quinolines.
References
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NROChemistry. (n.d.). Stille Coupling. [Link]
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
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Heck Reaction. (n.d.). [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). JOCPR. [Link]
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Stanev, S., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. ResearchGate. [Link]
-
Sjöberg, P. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
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Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Kolarovic, A. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
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Reddy, R. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Maleczka, R. E., Jr., et al. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society. [Link]
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Grasa, G. A., & Nolan, S. P. (2002). Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions. Johnson Matthey Technology Review. [Link]
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da Silva, J. P., et al. (2019). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
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McGlacken, G. P., & Fairlamb, I. J. S. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. [Link]
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Williams, R. M., et al. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Ligand-free Heck reaction: Pd(OAc)2 as an active catalyst revisited. Organic & Biomolecular Chemistry. [Link]
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Heck reaction. (n.d.). Wikipedia. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
de Vreese, R., et al. (2017). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Publishing. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Al-Zaydi, K. M. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. ResearchGate. [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Chutia, R., et al. (2025). A green approach for the synthesis of Pd/CuFe2O4 MNPs using aqueous extract of Dillenia indica and its catalytic application towards Suzuki and Sonogashira cross-coupling reaction. International Journal of New Chemistry. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Li, J-H., et al. (2006). Pd(OAc)2/DABCO as a highly active catalytic system for the Heck reaction. ResearchGate. [Link]
-
Sonogashira coupling of compounds 7 with p-tolylacetylene. (n.d.). ResearchGate. [Link]
-
Saïd, K., et al. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie. [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
-
Handa, S., & Lipshutz, B. H. (2018). t-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. ResearchGate. [Link]
-
Abolhasani, M. M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
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Application Notes and Protocols: Facile Deprotection of Tert-butyl 7-bromoquinolin-3-ylcarbamate
Abstract
This technical guide provides a comprehensive, in-depth protocol for the efficient deprotection of tert-butyl 7-bromoquinolin-3-ylcarbamate to yield the versatile synthetic intermediate, 7-bromoquinolin-3-amine. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and materials science applications. Its removal is a critical step that demands reliability and high yield. This document outlines the chemical principles, step-by-step experimental procedures, reaction monitoring, and product purification, grounded in established chemical literature. It is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology.
Introduction: The Strategic Importance of Boc Deprotection in Quinoline Chemistry
The quinoline scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including a number of approved pharmaceuticals. The strategic introduction of functional groups, such as the amine moiety at the 3-position, is crucial for modulating the pharmacological profile of these molecules. The synthesis of such functionalized quinolines often necessitates the use of protecting groups to mask the reactivity of the amine during other synthetic transformations.
The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[1] The deprotection of Boc-protected amines is a fundamental transformation, and a well-optimized protocol is essential for the successful multi-step synthesis of complex target molecules. This guide focuses on the acid-catalyzed cleavage of the Boc group from this compound, a key step to liberate the 7-bromoquinolin-3-amine for subsequent derivatization.
Mechanism and Rationale for Trifluoroacetic Acid (TFA) Mediated Deprotection
The standard method for the removal of a Boc protecting group involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] TFA is often preferred due to its high volatility, which simplifies its removal from the reaction mixture post-reaction.[3]
The mechanism for the TFA-mediated deprotection proceeds through a three-step sequence:[4]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA. This initial step activates the carbamate for cleavage.[4]
-
Carbocation Formation: The protonated intermediate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate.[4]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release carbon dioxide gas and the free amine.[4] The liberated amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[4]
It is noteworthy that for anilines bearing electron-withdrawing substituents, such as the bromo group in the target substrate, the deprotection reaction is often faster.[5][6] This is attributed to the electronic destabilization of the aryl carbamate, which facilitates its cleavage.[6]
A potential side reaction in Boc deprotection is the alkylation of nucleophilic sites on the substrate or product by the liberated tert-butyl cation.[7] However, for a relatively simple substrate like 7-bromoquinolin-3-amine, this is generally not a major concern.
Experimental Protocol: From Protected Carbamate to Free Amine
This section provides a detailed, step-by-step procedure for the deprotection of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Starting material. |
| Dichloromethane (DCM), anhydrous | ACS Grade | Various | Reaction solvent. |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Various | Deprotecting agent. Highly corrosive.[8] |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory Grade | Various | For neutralization during workup. |
| Ethyl acetate (EtOAc) | ACS Grade | Various | Extraction solvent. |
| Brine (saturated aqueous NaCl) | Laboratory Grade | Various | For washing during extraction. |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | ACS Grade | Various | Drying agent. |
| Silica gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| TLC plates (silica gel 60 F₂₅₄) | Various | For reaction monitoring. |
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. It can cause severe burns to the skin and eyes and is harmful if inhaled.[8] All manipulations involving TFA must be performed in a properly functioning chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (nitrile gloves are suitable for small volumes).[8]
-
Dichloromethane (DCM) is a suspected carcinogen and should be handled with care in a well-ventilated area or fume hood.
-
The reaction generates carbon dioxide gas, so the reaction vessel should not be sealed.[3]
Deprotection Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
-
Reagent Addition:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable mobile phase (e.g., 10-20% methanol in DCM or 50% ethyl acetate in hexanes).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
The product, 7-bromoquinolin-3-amine, is expected to be more polar than the starting material and will have a lower Rf value.
-
The reaction is typically complete within 1-4 hours at room temperature.[10]
-
-
Workup and Isolation of the Free Amine:
-
Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Dissolve the resulting residue in ethyl acetate.
-
Carefully add saturated aqueous sodium bicarbonate solution to the organic layer to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-bromoquinolin-3-amine.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-bromoquinolin-3-amine.[11]
-
Alternative Workup: Isolation of the TFA Salt
For some applications, the trifluoroacetate salt of the amine is sufficiently pure and can be used directly in the subsequent step.
-
After the reaction is complete, remove the volatiles (DCM and excess TFA) under reduced pressure.[9]
-
The resulting residue, the TFA salt of 7-bromoquinolin-3-amine, can often be used without further purification.[9]
Data Presentation and Characterization
Reaction Parameters Summary
| Parameter | Recommended Value/Condition | Rationale/Notes |
| Substrate | This compound | Boc-protected amine. |
| Reagent | Trifluoroacetic acid (TFA) | Strong acid for efficient Boc cleavage.[2] |
| Solvent | Dichloromethane (DCM), anhydrous | Common solvent for Boc deprotection, good solubility for many organic compounds.[3] |
| Concentration | 0.1 - 0.2 M | A standard concentration range for solution-phase reactions. |
| TFA Concentration | 25-50% (v/v) in DCM | A common and effective concentration range for rapid deprotection.[2][12] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically fast at room temperature.[2] |
| Reaction Time | 1 - 4 hours | Monitor by TLC to determine completion.[10] |
| Workup | Evaporation followed by basic wash (e.g., NaHCO₃) | To isolate the free amine.[13] Alternatively, evaporate to obtain the TFA salt.[9] |
| Purification | Flash column chromatography (silica gel) | If required to remove impurities.[11] |
Expected Characterization Data for 7-bromoquinolin-3-amine
-
Appearance: Expected to be a solid.
-
Molecular Formula: C₉H₇BrN₂
-
Molecular Weight: 223.07 g/mol [8]
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the quinoline ring system and a broad singlet for the amine protons. The exact chemical shifts will depend on the solvent used.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient TFA, short reaction time, or low temperature. | Increase the concentration of TFA, extend the reaction time, or gently warm the reaction mixture. Ensure the starting material is fully dissolved. |
| Formation of Side Products | Alkylation by tert-butyl cation (less common for this substrate). | While unlikely to be a major issue, the addition of a scavenger like triethylsilane or thioanisole can be considered if side products are observed. |
| Difficulty in Purification | The product may be highly polar and streak on the silica gel column. | Use a more polar eluent system, such as a gradient of methanol in DCM. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of basic compounds. |
| Low Yield after Workup | The product may have some solubility in the aqueous phase, especially if protonated. | Ensure the aqueous phase is sufficiently basic (pH > 10) during the extraction to deprotonate the amine fully and drive it into the organic layer. Perform multiple extractions. |
Visualizing the Process
Chemical Reaction Scheme
Caption: Boc deprotection of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for Boc deprotection.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. PubChem. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
ResearchGate. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2008). Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved from [Link]
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- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Strategic Application of Tert-butyl 7-bromoquinolin-3-ylcarbamate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline core is a quintessential "privileged structure" in medicinal chemistry, a distinction earned through its recurring presence in a multitude of approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic nature provides a well-defined three-dimensional framework that can be strategically decorated with functional groups to engage with biological targets, most notably the ATP-binding site of protein kinases.[3][4] Kinase inhibition has become a cornerstone of modern oncology and immunology, and quinoline-based molecules have consistently demonstrated potent activity against a range of these critical signaling proteins.[3][5]
This guide focuses on a particularly valuable, yet underexplored, building block: Tert-butyl 7-bromoquinolin-3-ylcarbamate . This molecule is strategically designed for maximum synthetic versatility. The bromine atom at the 7-position serves as a robust handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.[1] Concurrently, the tert-butoxycarbonyl (Boc)-protected amine at the 3-position provides a latent nucleophile, which can be unmasked under acidic conditions for further derivatization. This orthogonal reactivity makes it an ideal scaffold for the rapid construction of compound libraries to probe structure-activity relationships (SAR).
This document provides a detailed exploration of the synthesis and application of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Synthesis of this compound
The preparation of the title compound begins with the commercially available 3-amino-7-bromoquinoline. The key transformation is the selective protection of the primary amine with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal for this purpose due to its stability under a wide range of reaction conditions, including those typically employed in cross-coupling, yet it can be readily removed with mild acid.[6]
The most common method for this transformation involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Protocol 1: Boc Protection of 3-Amino-7-bromoquinoline
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Purpose |
|---|---|---|---|
| 3-Amino-7-bromoquinoline | 5470-75-7 | 223.07 g/mol | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 g/mol | Boc Protecting Agent |
| Triethylamine (TEA) or DIPEA | 121-44-8 | 101.19 g/mol | Base |
| Dichloromethane (DCM) or THF | 75-09-2 | 84.93 g/mol | Solvent |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 g/mol | Workup |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 g/mol | Drying Agent |
Procedure:
-
To a round-bottom flask charged with 3-amino-7-bromoquinoline (1.0 equiv), add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Add triethylamine (1.2 equiv) to the solution and stir at room temperature.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equiv) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the stirring solution of the amine at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Causality Behind Choices: The use of a mild organic base like triethylamine is sufficient to facilitate the acylation of the amine without promoting side reactions. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and reagents. The aqueous workup is designed to remove the triethylammonium salts and any excess Boc₂O.
PART 1: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in medicinal chemistry for the formation of carbon-carbon bonds.[7][8] Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid and ester reagents.[9] For this compound, the Suzuki coupling enables the introduction of a vast array of aryl and heteroaryl groups at the 7-position, a key vector for modulating kinase selectivity and potency.[10]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with various boronic acids or their pinacol esters. Optimization of the ligand, base, and solvent may be necessary for challenging substrates.
Materials:
| Reagent/Material | CAS Number | Example Supplier | Purpose |
|---|---|---|---|
| This compound | N/A | Custom Synthesis | Aryl Halide |
| Arylboronic Acid or Pinacol Ester | Varies | Commercially Available | Coupling Partner |
| Pd(dppf)Cl₂ or Pd₂(dba)₃/Ligand | 72287-26-4 | Commercially Available | Catalyst/Precatalyst |
| XPhos or SPhos (if using Pd₂(dba)₃) | 564483-18-7 | Commercially Available | Ligand |
| K₂CO₃ or Cs₂CO₃ | 584-08-7 | Commercially Available | Base |
| 1,4-Dioxane / Water (e.g., 4:1) | 123-91-1 | Commercially Available | Solvent System |
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst. If using a pre-catalyst like Pd(dppf)Cl₂, use 2-5 mol%. If generating the catalyst in situ, use Pd₂(dba)₃ (1-2.5 mol%) and a suitable phosphine ligand like XPhos (2-5 mol%).
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water) to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.
-
Place the reaction in a preheated oil bath at 80-100 °C and stir vigorously for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines
| Catalyst System | Base | Solvent | Temp (°C) | Observations |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | Good for a wide range of aryl and heteroaryl boronic acids. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene or 2-MeTHF | 100 | Bulky monophosphine ligands are effective for challenging or hindered substrates.[11] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | A classic catalyst, but may require higher temperatures and longer reaction times. |
Expertise & Experience: The choice of catalyst and ligand is critical. For electron-rich or hindered boronic acids, a more electron-rich and bulky ligand like XPhos or SPhos is often required to facilitate the reductive elimination step.[12] The base not only facilitates the transmetalation step but also prevents protodeboronation of the boronic acid.[7] A mixed solvent system like dioxane/water often improves the solubility of both the organic and inorganic reagents, accelerating the reaction.
PART 2: Forging C-N Bonds: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[13][14] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. This provides direct access to 7-aminoquinoline derivatives, which are key pharmacophores in many kinase inhibitors.
Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization, particularly the choice of ligand and base, for specific amine coupling partners.[15]
Materials:
| Reagent/Material | CAS Number | Example Supplier | Purpose |
|---|---|---|---|
| This compound | N/A | Custom Synthesis | Aryl Halide |
| Primary or Secondary Amine | Varies | Commercially Available | Nucleophile |
| Pd₂(dba)₃ or Pd(OAc)₂ | 51364-51-3 | Commercially Available | Palladium Source |
| Xantphos or BINAP | 161265-03-8 | Commercially Available | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Commercially Available | Base |
| Anhydrous Toluene or Dioxane | 108-88-3 | Commercially Available | Solvent |
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%), the ligand (e.g., Xantphos, 2-5 mol%), and the base (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Trustworthiness & Self-Validation: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically required to deprotonate the amine in the catalytic cycle.[15] The ligand choice is equally important; bidentate ligands like Xantphos or BINAP often stabilize the palladium catalyst and promote efficient reductive elimination.[16] Running a small-scale ligand and base screen is a self-validating approach to quickly identify optimal conditions for a new substrate-amine combination.
PART 3: Introducing Alkynyl Scaffolds: The Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[17][18] This reaction is invaluable for installing a rigid alkyne linker, which can be used to probe deeper pockets in an enzyme active site or as a precursor for further transformations (e.g., click chemistry, reduction, or cyclization).
Protocol 4: General Procedure for Sonogashira Coupling
The Sonogashira reaction is typically co-catalyzed by palladium and copper(I).[19] Copper-free versions exist but often require specialized ligands.[20]
Materials:
| Reagent/Material | CAS Number | Example Supplier | Purpose |
|---|---|---|---|
| This compound | N/A | Custom Synthesis | Aryl Halide |
| Terminal Alkyne | Varies | Commercially Available | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | Commercially Available | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 7681-65-4 | Commercially Available | Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine | 121-44-8 | Commercially Available | Base/Solvent |
| Anhydrous THF or DMF | 109-99-9 | Commercially Available | Co-solvent |
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Add the copper(I) iodide co-catalyst (1-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.
-
Add a degassed mixture of an amine base (e.g., triethylamine) and a co-solvent like THF (e.g., 2:1 ratio).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-18 hours. The reaction is often run at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
PART 4: Deprotection and Further Functionalization
The final step in many synthetic sequences involving this building block will be the removal of the Boc protecting group to reveal the 3-amino functionality. This unmasks a nucleophilic site for acylation, alkylation, sulfonylation, or urea formation, enabling the synthesis of a final target molecule.
Protocol 5: Boc Deprotection
Procedure:
-
Dissolve the Boc-protected quinoline derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid. Common choices include trifluoroacetic acid (TFA) (20-50% in DCM) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC/LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution) to obtain the free amine.
Conclusion
This compound is a powerful and versatile scaffold for medicinal chemistry. Its orthogonal protecting group strategy allows for the selective functionalization at the 7-position via robust palladium-catalyzed cross-coupling reactions, followed by subsequent elaboration at the 3-position. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage this building block in the design and synthesis of novel kinase inhibitors and other therapeutic agents. The logical application of these well-established synthetic methods to this strategically designed scaffold can significantly accelerate the drug discovery process.
References
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Kempen, A. L., Brauer, N. R., & Sintim, H. O. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. National Institutes of Health. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (n.d.). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Abdel-Atty, M. M., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Retrieved from [Link]
-
Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 7: Synthesis of (A) tert-butyl N-(6-bromoazulen-2-yl)carbamate.... ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
PubMed. (n.d.). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Retrieved from [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. Retrieved from [Link]
-
National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Retrieved from [Link]
-
PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2024, March 15). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1416438-99-7,tert-butyl 7-broMoquinolin-4-ylcarbaMate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]
-
ResearchGate. (2016, September 1). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]
-
National Institutes of Health. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from Bromoquinoline Intermediates
Introduction: The Strategic Advantage of the Bromoquinoline Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1] The quinoline core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous FDA-approved therapeutics.[2][3] Its rigid bicyclic system provides a robust scaffold for orienting functional groups to interact with the ATP-binding site of kinases. The introduction of a bromine atom onto the quinoline ring transforms it into a versatile intermediate, a linchpin for constructing diverse libraries of potential kinase inhibitors. The bromine atom serves as a reactive "handle" for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.[4]
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel kinase inhibitors derived from bromoquinoline intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for the biological assessment of these compounds.
Rationale for Isomer Selection: A Strategic Choice in Targeting Kinases
The position of the bromine atom on the quinoline scaffold is not arbitrary; it is a strategic choice that dictates the trajectory of molecular elaboration and the potential for interaction with specific kinase targets. For instance, functionalization at the 3-position can allow substituents to project into the solvent-exposed region of the ATP-binding site, while modifications at the 6- or 7-positions can influence interactions with the hinge region or the hydrophobic pocket. The selection of a particular bromoquinoline isomer is therefore a critical first step in a rational drug design campaign. For example, the 4-anilino-3-quinolinecarbonitrile scaffold has shown significant promise as EGFR inhibitors.[2]
Synthetic Strategies: Building Complexity from Bromoquinoline Intermediates
The true synthetic power of bromoquinolines is unlocked through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
General Synthetic Workflow
The overall strategy for the synthesis of a library of kinase inhibitors from a bromoquinoline intermediate is depicted below.
Caption: General synthetic workflow for the diversification of bromoquinoline intermediates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Quinolines
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the bromoquinoline and a wide variety of aryl and heteroaryl boronic acids or esters. This reaction is instrumental in exploring structure-activity relationships (SAR) by introducing diverse aromatic systems.[2]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of a bromoquinoline with an arylboronic acid.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 3-Bromoquinoline | BenchChem | ≥98% |
| Phenylboronic acid | BenchChem | ≥97% |
| Palladium(II) acetate | BenchChem | 98% |
| Triphenylphosphine | BenchChem | 99% |
| Potassium carbonate | BenchChem | ≥99% |
| Toluene | BenchChem | Anhydrous |
| Ethanol | BenchChem | 200 proof |
| Deionized Water | --- | --- |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).[2]
-
To the flask, add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).[2]
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired aryl-substituted quinoline.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a common feature in many ATP-competitive kinase inhibitors. This reaction allows for the introduction of a wide array of primary and secondary amines at the brominated position of the quinoline ring.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of a bromoquinoline with an amine.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 6-Bromoquinoline | BenchChem | ≥98% |
| Aniline | BenchChem | ≥99.5% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | BenchChem | 97% |
| Xantphos | BenchChem | 97% |
| Sodium tert-butoxide (NaOtBu) | BenchChem | 97% |
| Toluene | BenchChem | Anhydrous |
Procedure:
-
In a glovebox or under a stream of inert gas, add 6-bromoquinoline (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous, degassed toluene (10 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amino-substituted quinoline.
Protocol 3: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne.[5] The resulting alkynyl-quinolines can serve as key intermediates for further transformations or as final products with potential kinase inhibitory activity.[1]
Reaction Scheme:
Caption: Sonogashira coupling of a bromoquinoline with a terminal alkyne.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 3-Bromoquinoline | BenchChem | ≥98% |
| Phenylacetylene | BenchChem | 98% |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | BenchChem | 99% |
| Copper(I) iodide (CuI) | BenchChem | 98% |
| Triethylamine (Et₃N) | BenchChem | ≥99.5% |
| Tetrahydrofuran (THF) | BenchChem | Anhydrous |
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (8 mL) and triethylamine (2 mL).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of ammonium chloride (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired alkynyl-substituted quinoline.
Protocol 4: Heck Reaction for the Synthesis of Alkenyl-Substituted Quinolines
The Heck reaction provides a means to form a carbon-carbon bond between the bromoquinoline and an alkene, leading to the synthesis of alkenyl-quinolines.[6] These products can be valuable for their own biological activity or as intermediates for further synthetic manipulations.
Reaction Scheme:
Caption: Heck reaction of a bromoquinoline with an alkene.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 6-Bromoquinoline | BenchChem | ≥98% |
| n-Butyl acrylate | BenchChem | 98% |
| Palladium(II) acetate | BenchChem | 98% |
| Tri(o-tolyl)phosphine | BenchChem | 97% |
| Triethylamine (Et₃N) | BenchChem | ≥99.5% |
| N,N-Dimethylformamide (DMF) | BenchChem | Anhydrous |
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromoquinoline (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and the alkene (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired alkenyl-substituted quinoline.
Characterization of Synthesized Kinase Inhibitors
Unambiguous characterization of the synthesized compounds is crucial to confirm their identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation. For bromoquinoline derivatives, the characteristic chemical shifts and coupling constants of the protons on the quinoline ring provide definitive evidence of the substitution pattern. For example, in the ¹H NMR spectrum of 3-bromoquinoline, the protons on the pyridine ring (H2 and H4) are typically the most deshielded.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds. A key diagnostic feature for bromo-substituted compounds is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[7]
Biological Evaluation: In Vitro Kinase Inhibition Assays
The primary biological evaluation of novel kinase inhibitors involves determining their potency against the target kinase and assessing their selectivity against a panel of other kinases.
Protocol 5: In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Target Kinase (e.g., EGFR, Src, VEGFR)
-
Kinase Substrate (peptide or protein)
-
ATP
-
Synthesized Inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (vehicle control).
-
Add the kinase enzyme to each well.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Data Presentation: Summarizing Synthetic and Biological Results
Clear and concise presentation of data is essential for comparing the properties of the synthesized inhibitors.
Table 1: Representative Synthetic Yields for Bromoquinoline Derivatives
| Entry | Bromoquinoline Isomer | Coupling Reaction | Coupling Partner | Product | Yield (%) |
| 1 | 3-Bromoquinoline | Suzuki-Miyaura | Phenylboronic acid | 3-Phenylquinoline | 85 |
| 2 | 6-Bromoquinoline | Buchwald-Hartwig | Aniline | 6-Anilinoquinoline | 78 |
| 3 | 3-Bromoquinoline | Sonogashira | Phenylacetylene | 3-(Phenylethynyl)quinoline | 90 |
| 4 | 6-Bromoquinoline | Heck | n-Butyl acrylate | (E)-Butyl 3-(quinolin-6-yl)acrylate | 75 |
Table 2: In Vitro Kinase Inhibitory Activity of Representative Bromoquinoline-Based Inhibitors
| Compound ID | Bromoquinoline Scaffold | Target Kinase | IC₅₀ (nM) |
| BQ-EGFR-01 | 3-(4-Aminophenyl)quinoline | EGFR | 15 |
| BQ-EGFR-02 | 6-(3-Ethynyl-anilino)quinoline | EGFR | 8 |
| BQ-SRC-01 | 3-(Morpholin-4-yl)quinoline | Src | 25 |
| BQ-SRC-02 | 6-(Pyridin-3-yl)quinoline | Src | 12 |
| BQ-VEGFR-01 | 3-(1H-Indol-5-yl)quinoline | VEGFR2 | 30 |
| BQ-VEGFR-02 | 6-(Furan-2-yl)quinoline | VEGFR2 | 18 |
Conclusion
Bromoquinoline intermediates are exceptionally valuable starting materials for the synthesis of novel kinase inhibitors. The strategic application of modern cross-coupling methodologies allows for the rapid generation of diverse chemical libraries with a wide range of biological activities. The protocols and data presented in this guide provide a solid foundation for researchers in drug discovery to design, synthesize, and evaluate the next generation of quinoline-based therapeutics. The continued exploration of the chemical space accessible from bromoquinolines holds immense promise for the development of potent and selective kinase inhibitors to address unmet medical needs.
References
-
Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202300891. [Link]
-
ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays. [Link]
-
ResearchGate. (n.d.). IC 50 values of EGFR assay for the most active compounds-6 and 10e-and the reference gefitinib. [Link]
-
PubMed. (2010). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. [Link]
-
Martínez-González, B., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14298-14369. [Link]
-
El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Palladino, C., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13(18), 12048-12061. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
MDPI. (2022). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. [Link]
-
ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
-
Chandra, J. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 531-543. [Link]
-
ResearchGate. (2024). Advances and emerging trends in mechanistic insights of Sonogashira-type coupling reactions towards Green Protocols for sustainable organic transformations. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. [Link]
-
MDPI. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
-
MDPI. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Semantic Scholar. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. [Link]
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Application Notes and Protocol: Mastering the Sonogashira Coupling with Aryl Bromides
Introduction: The Enduring Power of C-C Bond Formation
The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the pantheon of cross-coupling reactions, the Sonogashira coupling holds a place of distinction. First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction forges a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. Its power lies in its ability to introduce the linear alkyne moiety, a versatile functional group that is a gateway to a vast array of further transformations and a key structural element in pharmaceuticals, natural products, and advanced materials.
While aryl iodides are the most reactive coupling partners for the Sonogashira reaction, their cost and limited commercial availability often make aryl bromides the more practical and economically viable choice for large-scale synthesis and drug development campaigns. However, the lower reactivity of the C-Br bond compared to the C-I bond presents unique challenges that necessitate a carefully optimized protocol. This guide provides a detailed, experience-driven exploration of the Sonogashira coupling with aryl bromides, moving beyond a simple recitation of steps to explain the underlying principles and rationale for achieving high-yielding, reproducible results.
The Catalytic Heart of the Reaction: A Synergistic Dance
The Sonogashira coupling is traditionally powered by a dual-catalyst system: a palladium complex for the main cross-coupling cycle and a copper(I) salt as a co-catalyst. Understanding the roles of each component is critical to troubleshooting and optimization.
The classic Sonogashira reaction proceeds via two interconnected catalytic cycles.[1]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the aryl bromide to a palladium(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl bromides.
-
The Copper Cycle: The terminal alkyne is activated in this cycle. A base deprotonates the alkyne, and the resulting acetylide reacts with the copper(I) salt to form a copper acetylide species.[2]
-
Transmetalation: The crucial link between the two cycles. The copper acetylide transfers its acetylide group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The final step where the desired arylalkyne product is formed, and the palladium(0) catalyst is regenerated to begin the cycle anew.
Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
The Challenge of Aryl Bromides & Key Parameters for Success
The higher bond dissociation energy of the C-Br bond compared to C-I means that oxidative addition to the Pd(0) center is slower.[1] This sluggishness can lead to side reactions, such as the Glaser coupling (homocoupling of the alkyne), especially at the elevated temperatures often required for aryl bromides.[1] Overcoming this requires careful selection of the catalyst system and reaction conditions.
Parameter Optimization Matrix
| Parameter | Challenge with Aryl Bromides | Recommended Solution & Rationale |
| Palladium Catalyst | Slow oxidative addition. | Use electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands accelerate the oxidative addition step and stabilize the active Pd(0) species. Common Pd sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. |
| Copper Co-catalyst | Promotes Glaser homocoupling. | Use CuI as the standard. Minimize loading (1-5 mol%). In cases of severe homocoupling, a copper-free protocol may be necessary. |
| Ligand | Must promote oxidative addition without being overly bulky to hinder subsequent steps. | For sterically undemanding alkynes, P(t-Bu)₃ is highly effective. For bulkier substrates, a balance must be struck; ligands like PCy₃ may be required.[4] The choice is a trade-off between accelerating C-Br bond activation and enabling the transmetalation step. |
| Base | Must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. | Organic amine bases like triethylamine (TEA), diisopropylamine (DIPA), or pyrrolidine are common.[5] They serve a dual role as base and often as a solvent. Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used in copper-free systems.[6] |
| Solvent | Must solubilize all components and be stable at required temperatures. | Amine bases can often serve as the solvent. Co-solvents like THF, DMF, or toluene are frequently used to ensure homogeneity. For copper-free systems, polar aprotic solvents are common.[7] |
| Temperature | Higher temperatures are needed to activate the C-Br bond, but this also increases side reactions. | Reactions with aryl bromides typically require heating, often in the range of 50-100 °C.[8] Room temperature couplings are possible with highly activated systems (e.g., electron-deficient aryl bromides or highly active catalysts).[9] |
The Copper-Free Sonogashira: A Cleaner Alternative
While effective, the copper co-catalyst is not without its drawbacks. The primary issue is the promotion of Glaser-Hay homocoupling of the terminal alkyne, which complicates purification and reduces the yield of the desired product.[1] This has driven the development of copper-free Sonogashira protocols.
These systems rely on a highly active palladium catalyst, typically featuring bulky, electron-rich phosphine ligands, to facilitate the coupling without the aid of copper.[9] A stronger base is often required to facilitate the deprotonation of the alkyne and its subsequent coordination to the palladium center. The proposed mechanism involves a palladium-acetylide complex forming directly, bypassing the copper cycle entirely.
Caption: Proposed mechanism for the copper-free Sonogashira reaction.
Field-Proven Experimental Protocols
The following protocols are presented as robust starting points for researchers. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Classic Copper-Catalyzed Sonogashira of an Aryl Bromide
This protocol is a standard, reliable method suitable for a wide range of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL)
-
Anhydrous THF (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous THF (5 mL) and anhydrous TEA (5 mL) via syringe. Stir the mixture to dissolve the solids.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl bromide.
-
Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and amine salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove residual copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne.
Protocol 2: Room-Temperature, Copper-Free Sonogashira of an Aryl Bromide
This advanced protocol is ideal for sensitive substrates or when Glaser homocoupling is a significant issue. It relies on a highly active catalyst system.[9]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Allylpalladium(II) chloride dimer [(Allyl)PdCl]₂ (0.01 mmol, 1 mol% Pd)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.04 mmol, 4 mol%) as a 0.5 M solution in toluene or as the air-stable salt [HP(t-Bu)₃]BF₄.
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF or NMP (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and finely ground Cs₂CO₃ (652 mg, 2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
In a separate vial under inert gas, prepare the active catalyst by mixing the [(Allyl)PdCl]₂ (3.7 mg, 0.01 mmol) with the P(t-Bu)₃ solution (0.08 mL of 0.5 M solution, 0.04 mmol). Allow this to pre-form for 5-10 minutes.
-
Add the pre-formed catalyst solution to the reaction flask via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise.
-
Stir the reaction at room temperature. Monitor by TLC or LC-MS. Reactions are often complete within 12-24 hours.
-
Upon completion, dilute the mixture with water (20 mL) and extract with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Final Considerations
-
Low Conversion: If the reaction stalls, especially with electron-rich aryl bromides, consider increasing the temperature, using a more electron-rich ligand (e.g., switching from PPh₃ to P(t-Bu)₃), or increasing the catalyst loading.
-
Glaser Homocoupling: If significant alkyne dimer is observed, reduce the amount of CuI, lower the reaction temperature, or switch to a copper-free protocol. Ensure the reaction is scrupulously free of oxygen.
-
Degradation of Starting Material: If sensitive functional groups are present, a milder base (e.g., K₂CO₃) or a room-temperature, copper-free protocol is recommended.
The Sonogashira coupling is a powerful and versatile tool. By understanding the mechanistic underpinnings and the specific challenges posed by aryl bromides, researchers can rationally select conditions to achieve efficient, high-yielding synthesis of valuable arylalkyne products.
References
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So, C. M., & Matousova, E. (2011). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 13(20), 5584–5587. Available at: [Link]
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Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Available at: [Link]
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Shaaban, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6984–7003. Available at: [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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Reddy, B. V. S., et al. (2007). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 72(19), 7423–7426. Available at: [Link]
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Shaaban, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology, 13(5), 1362–1385. Available at: [Link]
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Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 433. Available at: [Link]
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Request PDF. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Available at: [Link]
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Wang, X., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(15), 2535–2542. Available at: [Link]
-
Mondal, A., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(10), 14316–14327. Available at: [Link]
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Request PDF. (n.d.). Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. Available at: [Link]
-
Request PDF. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]
-
Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3567–3570. Available at: [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]
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Heck reaction conditions for functionalizing quinoline rings
Application Note & Protocol
Topic: Heck Reaction Conditions for the Strategic Functionalization of Quinoline Rings
Audience: Researchers, scientists, and drug development professionals.
Strategic Overview: The Quinoline Scaffold and the Power of the Heck Reaction
The quinoline core is a privileged heterocyclic motif, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its presence in blockbuster drugs like Pitavastatin and various antimalarial agents underscores its importance in medicinal chemistry.[3][4] The biological and material properties of quinoline derivatives are profoundly dictated by the nature and position of their substituents. Consequently, developing robust and versatile methods for their precise functionalization is a central goal in modern synthetic chemistry.
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, stands out as a premier tool for forging carbon-carbon bonds.[5][6] Its application to quinoline scaffolds provides a powerful and direct route to introduce alkenyl groups, which can serve as versatile synthetic handles for further elaboration or as integral components of the final target molecule. This guide provides a detailed exploration of the Heck reaction for quinoline functionalization, delving into mechanistic principles, reaction optimization, detailed protocols, and troubleshooting, to empower researchers in leveraging this transformative reaction.
The Catalytic Heart: Mechanism of the Heck Reaction
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, a foundational mechanism in cross-coupling chemistry.[5][7] Understanding this cycle is critical for rational optimization and troubleshooting. The primary steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) or carbon-triflate (C-OTf) bond of the quinoline substrate. This forms a square planar Pd(II) complex. This step is often rate-determining.[2]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. Subsequently, the quinolyl group migrates from the palladium to one of the alkene carbons in a syn-addition fashion. The regioselectivity of this insertion is influenced by both steric and electronic factors.[8][9]
-
β-Hydride Elimination: For the reaction to proceed, a hydrogen atom on a carbon adjacent (β-position) to the palladium-bearing carbon must be present. This hydrogen is eliminated along with the palladium, forming a palladium-hydride species and the new C=C double bond of the product. This step typically occurs with syn-stereochemistry and establishes the geometry (usually E-trans) of the final product.[5]
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct (e.g., [H-Base]⁺X⁻).[5]
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing the Reaction: A Guide to Core Components
The success of a Heck reaction on a quinoline substrate hinges on the judicious selection of several key parameters. The interplay between these components dictates yield, selectivity, and reaction efficiency.
The Quinoline Substrate and Alkene Partner
-
Quinoline Electrophile: The reactivity of the C-X bond is crucial. The general trend for halides is I > Br > OTf >> Cl.[10] Chloroquinolines are often challenging substrates but can be activated with highly active catalyst systems, such as those employing phosphinous acid or N-heterocyclic carbene (NHC) ligands.[10][11] The reaction can be performed at various positions (e.g., 2-, 3-, 4-haloquinolines), depending on the availability of the starting material.
-
Alkene Nucleophile: Activated alkenes, particularly those bearing electron-withdrawing groups (e.g., acrylates, styrenes, acrylonitrile), are ideal substrates as they facilitate the migratory insertion step.[5] Unactivated and sterically hindered alkenes can be more challenging, sometimes requiring higher temperatures or more specialized catalytic systems.[12]
The Catalytic System: Palladium, Ligands, and Base
The choice of catalyst, ligand, and base is the most critical factor for optimization.
| Component | Examples | Role & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | These are typically Pd(II) or Pd(0) sources that generate the active Pd(0) species in situ.[2] Pd(OAc)₂ is very common and often reduced by phosphine ligands or other reaction components. Pd(PPh₃)₄ is a direct source of Pd(0).[2] Catalyst loading typically ranges from 1-10 mol%. |
| Ligands | Monodentate Phosphines: PPh₃, P(o-tol)₃Bulky Phosphines: P(t-Bu)₃Bidentate Phosphines: BINAP, dppfPhosphinous Acids: POPd[10]NHCs: IPr, SIMesPhosphine-Free: Pd(quinoline-8-carboxylate)₂[13] | Ligands stabilize the Pd(0) catalytic species, prevent aggregation into inactive palladium black, and modulate its electronic and steric properties. Bulky, electron-rich ligands often promote the oxidative addition step, which is crucial for less reactive substrates like chloroquinolines.[14] Chiral ligands like BINAP can be used for enantioselective variants.[15] Phosphine-free systems are gaining traction due to lower cost and toxicity.[6][13] |
| Base | Organic: Triethylamine (Et₃N), Dicyclohexylmethylamine (Cy₂NMe)[16], Diisopropylethylamine (DIPEA)Inorganic: K₂CO₃, NaOAc, Cs₂CO₃, K₃PO₄ | The base is required stoichiometrically to neutralize the acid (HX or HOTf) generated during the β-hydride elimination step, thereby regenerating the Pd(0) catalyst.[5][17] The choice of base can significantly impact the yield; for instance, dicyclohexylmethylamine has been shown to be superior to inorganic bases in certain Heck reactions of chloroquinolines.[16] |
| Solvent | DMF, DMAc, NMP, Acetonitrile (MeCN), Toluene | High-boiling polar aprotic solvents are most common as they can dissolve the various components and allow for higher reaction temperatures (typically 80-140 °C).[10][17] The choice of solvent can influence catalyst solubility and stability. |
| Additives | Tetrabutylammonium bromide (TBAB), Ag⁺ or Tl⁺ salts | Phase-transfer catalysts like TBAB can be essential, especially in reactions with inorganic bases, to facilitate the interaction between the organic and inorganic phases.[18] Silver or thallium salts can act as halide scavengers, promoting a "cationic" Heck pathway that can alter selectivity.[17] |
General Protocol for Heck Alkenylation of a Haloquinoline
This protocol provides a representative procedure for the coupling of a bromoquinoline with an acrylate ester. Safety Note: Palladium reagents, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Figure 2: General experimental workflow for the Heck reaction.
Materials and Reagents
-
3-Bromoquinoline (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv, 4 mol%)
-
Sodium acetate (NaOAc) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline, Pd(OAc)₂, P(o-tol)₃, and NaOAc.
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate the flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Through the septum, add anhydrous DMF via syringe, followed by n-butyl acrylate.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting bromoquinoline is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: Pd(0) not formed or decomposed (e.g., by oxygen).Poor Substrate Reactivity: Aryl chloride used, or alkene is unreactive.Insufficient Temperature: Reaction is too slow. | Ensure a thoroughly deoxygenated system.[19] Try a direct Pd(0) source like Pd(PPh₃)₄. For aryl chlorides, switch to a more active catalyst system (e.g., POPd, NHC ligand)[10][11] and a stronger base like Cs₂CO₃. Incrementally increase the reaction temperature. |
| Formation of Palladium Black | Ligand Decomposition/Dissociation: The Pd(0) species is not sufficiently stabilized and aggregates. | Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).[14] Switch to a more robust or chelating ligand (e.g., dppf). |
| Alkene Isomerization/Polymerization | Side reactions of the alkene: Especially common with certain substrates at high temperatures. | Lower the reaction temperature. Add a polymerization inhibitor if applicable. The cationic Heck pathway (using Ag⁺ salts) can sometimes suppress isomerization.[17] |
| Homocoupling of Quinoline | Side reaction of the organopalladium intermediate. | This can be difficult to avoid completely but is often minimized by ensuring the alkene is present in sufficient excess and reacts efficiently. |
| Difficult Purification | Formation of polar byproducts or residual DMF. | During work-up, perform multiple aqueous washes to remove DMF. If byproducts are the issue, re-evaluate the reaction conditions (e.g., temperature, base) to improve selectivity. |
Conclusion and Outlook
The Mizoroki-Heck reaction is an indispensable method for the C-C functionalization of quinoline rings, offering a direct and modular approach to synthesizing complex derivatives.[1][20] By carefully selecting the catalyst, ligands, base, and solvent, researchers can effectively couple a wide range of haloquinolines with various alkenes. This versatility has cemented its role in the synthesis of biologically active compounds and advanced materials.[8] As catalyst technology continues to advance, particularly with the development of more active and stable phosphine-free systems, the scope and utility of the Heck reaction in quinoline chemistry will undoubtedly continue to expand, enabling the discovery of novel molecules with enhanced properties.
References
-
Carral-Menoyo, A., Sotomayor, N., & Lete, E. (2020). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 10, 5345-5361. [Link]
-
Royal Society of Chemistry. (2020). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. RSC Publishing. [Link]
-
Cui, X., et al. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(24), 9342-9345. [Link]
-
ResearchGate. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications | Request PDF. [Link]
-
Langer, P., et al. (2003). Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines. The Journal of Organic Chemistry, 68(21), 8043-8052. [Link]
-
R Discovery. (2003). Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines. [Link]
-
Stone, M. T. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters, 13(9), 2326-2329. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
ResearchGate. (n.d.). Approaches to the Heck reaction on challenging substrates. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Wipf Group. (2007). Palladium II. Basic Principles - Heck Reactions. [Link]
-
Synthetic Communications. (2022). Heck reaction in the synthesis of D-π-A chromophores: The effect of donor and acceptor on the ratio of 1,2- trans- and 1,1-isomer olefins. [Link]
-
Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros. [Link]
-
Organic Chemistry Portal. (2015). Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization. [Link]
-
ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Kantchev, E. A. B., et al. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949-3952. [Link]
-
Daugulis, O., et al. (2015). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
National Institutes of Health. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC. [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]
-
YouTube. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. [Link]
Sources
- 1. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]
- 4. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Tert-butyl 7-bromoquinolin-3-ylcarbamate as a Pivotal Building Block for Advanced Materials
An in-depth technical guide for researchers, scientists, and drug development professionals.
I. Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic structure renowned for its broad utility, ranging from pharmaceuticals to advanced materials.[1][2] Its rigid, planar structure and inherent electronic properties make it an exceptional scaffold for constructing functional organic materials, particularly for applications in organic light-emitting diodes (OLEDs).[1] Tert-butyl 7-bromoquinolin-3-ylcarbamate emerges as a strategically designed building block, offering two distinct points for chemical modification: a reactive bromine atom at the 7-position, ideal for carbon-carbon bond formation, and a protected amine at the 3-position, which can be unveiled for further functionalization or to modulate electronic properties.
These notes provide a comprehensive guide to leveraging this compound in the synthesis of a novel host material for high-efficiency Phosphorescent OLEDs (PhOLEDs). The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying science.
II. Strategic Importance in Materials Design
The design of this compound is not arbitrary. Each functional group serves a deliberate purpose in hierarchical material synthesis:
-
The Quinoline Core: Provides a high triplet energy scaffold, which is a critical prerequisite for host materials in PhOLEDs to prevent reverse energy transfer from the phosphorescent guest emitter.
-
The 7-Bromo Substituent: Acts as a versatile synthetic handle. It is primed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the facile introduction of various aryl or carbazolyl moieties.[3] This allows for the systematic tuning of the material's thermal, morphological, and electronic properties.
-
The 3-tert-butylcarbamate (Boc) Group: This is a robust protecting group for the amine functionality.[4] The protected amine at the 3-position allows the 7-bromo position to be selectively functionalized without interference. Subsequent deprotection under acidic conditions reveals the primary amine, which can then be used to introduce other functional groups, such as hole-transporting units or electron-withdrawing groups, to fine-tune the charge-carrier balance in an OLED device.
III. Application Protocol: Synthesis of a Bicarbazole-Quinoline Host Material
This protocol details the synthesis of a novel host material, N-(7-(9H-carbazol-9-yl)quinolin-3-yl)-9H-carbazole (Cz-Quin-Cz) , using this compound as the key precursor. This host material is designed to have a high triplet energy and ambipolar charge transport properties, making it suitable for blue PhOLEDs.
Experimental Workflow Diagram
Caption: Synthetic pathway for Cz-Quin-Cz host material.
Step 1: Suzuki Coupling to Introduce the First Carbazole Unit
Rationale: The Suzuki coupling is a robust and high-yielding method for forming C-C bonds.[5] Here, it is used to attach a carbazole moiety, a well-known building block for hole-transporting materials with high thermal stability, to the quinoline core.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 1266322-58-0 | 323.19 | 5.0 | 1.62 g |
| 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | 78065-43-3 | 293.16 | 6.0 | 1.76 g |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.15 (3 mol%) | 173 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 | 2.07 g |
| Toluene | 108-88-3 | 92.14 | - | 40 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 10 mL |
Protocol:
-
To a 100 mL two-neck round-bottom flask, add this compound (1.62 g, 5.0 mmol), the carbazole boronic ester (1.76 g, 6.0 mmol), and Pd(PPh₃)₄ (173 mg, 0.15 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add toluene (40 mL) and the 2M aqueous solution of K₂CO₃ (dissolve 2.07 g in 10 mL of water) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 4:1) to yield tert-butyl (7-(9H-carbazol-9-yl)quinolin-3-yl)carbamate as a white solid.
Step 2: Boc Deprotection
Rationale: The Boc group is efficiently removed under acidic conditions, yielding the free amine without affecting the newly formed C-C bond. Trifluoroacetic acid (TFA) is highly effective for this transformation.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Intermediate from Step 1 | - | 409.49 | 4.0 | 1.64 g |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 30 mL |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | - | 5 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | - | ~50 mL |
Protocol:
-
Dissolve the carbamate intermediate (1.64 g, 4.0 mmol) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask under argon.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5 mL) dropwise over 5 minutes.
-
Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor by TLC until the starting material is fully consumed.
-
Carefully neutralize the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain 7-(9H-carbazol-9-yl)quinolin-3-amine which is often used in the next step without further purification.
Step 3: Buchwald-Hartwig Amination to Complete the Host
Rationale: This second cross-coupling reaction forms a C-N bond, attaching the second carbazole unit to the amine, creating the final symmetrical host material. The choice of a bulky phosphine ligand like XPhos is crucial for achieving high efficiency in this type of coupling.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Amine Intermediate from Step 2 | - | 309.37 | 3.5 | 1.08 g |
| 9-Bromo-9H-carbazole | 16807-11-7 | 246.11 | 3.85 | 0.95 g |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 51364-51-3 | 915.72 | 0.035 (1 mol%) | 32 mg |
| XPhos | 564483-18-7 | 476.62 | 0.084 (2.4 mol%) | 40 mg |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 4.9 | 471 mg |
| Toluene, anhydrous | 108-88-3 | 92.14 | - | 35 mL |
Protocol:
-
In an oven-dried Schlenk tube, combine the amine intermediate (1.08 g, 3.5 mmol), 9-bromo-9H-carbazole (0.95 g, 3.85 mmol), Pd₂(dba)₃ (32 mg, 0.035 mmol), XPhos (40 mg, 0.084 mmol), and NaOtBu (471 mg, 4.9 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (35 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (hexane:DCM = 2:1) to yield the final product, Cz-Quin-Cz .
IV. Material Characterization
The synthesized Cz-Quin-Cz host should be characterized to confirm its identity and assess its properties for OLED applications.
Expected Material Properties:
| Property | Technique | Expected Value |
| Molecular Weight Confirmation | HRMS (ESI+) | m/z = 474.1835 [M+H]⁺ |
| Thermal Stability (Td, 5% weight loss) | TGA | > 450 °C |
| Glass Transition Temperature (Tg) | DSC | ~135 °C |
| Photoluminescence (PL) max (Toluene) | Spectroscopy | ~385 nm |
| Triplet Energy (T₁) | PL (77K) | ~2.95 eV |
| HOMO / LUMO Levels | CV / UPS | ~ -5.7 eV / -2.4 eV |
V. Application Protocol: Fabrication of a High-Efficiency Blue PhOLED
This protocol describes the fabrication of a multilayer PhOLED using the newly synthesized Cz-Quin-Cz as the host material and a standard blue phosphorescent emitter.
OLED Device Architecture Diagram
Caption: Multilayer structure of the fabricated PhOLED.
Protocol:
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. They are then dried in an oven and treated with UV-ozone for 10 minutes immediately before use.
-
Thin Film Deposition: All organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (< 5 x 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): Deposit 50 nm of TAPC.
-
Emissive Layer (EML): Co-deposit the Cz-Quin-Cz host material with 8 wt% of the blue phosphorescent emitter FIrpic (iridium(III)bis(4,6-difluorophenyl-pyridinato-N,C2)picolinate). The total thickness should be 30 nm.
-
Electron Transport Layer (ETL): Deposit 40 nm of TPBi.
-
Electron Injection Layer (EIL) / Cathode: Deposit 1 nm of LiF followed by 100 nm of aluminum (Al).
-
-
Encapsulation: The devices are encapsulated under a nitrogen atmosphere using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
Expected Device Performance:
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | ~3.2 V |
| Maximum External Quantum Efficiency (EQE) | > 20% |
| Maximum Luminance | > 10,000 cd/m² |
| Color Coordinates (CIE 1931) | (0.16, 0.32) |
VI. Conclusion
This compound is a highly valuable and versatile building block for materials science. Its well-defined reactive sites allow for a rational and stepwise approach to constructing complex, high-performance organic materials. The protocols detailed in these notes demonstrate a clear pathway from this precursor to a state-of-the-art host material for PhOLEDs, underscoring its significant potential in the development of next-generation organic electronics.
VII. References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials.
-
LookChem. Cas 1416438-99-7, tert-butyl 7-broMoquinolin-4-ylcarbaMate.
-
MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
-
RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
-
MDPI. Synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
-
Benchchem. 7-Bromoquinolin-2-amine.
-
Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Tert-butyl 7-bromoquinolin-3-ylcarbamate Synthesis
Welcome to the technical support center for the synthesis of Tert-butyl 7-bromoquinolin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important synthetic intermediate. We will explore the two primary synthetic routes, providing in-depth troubleshooting, detailed protocols, and the chemical reasoning behind our recommendations.
Overview of Synthetic Pathways
This compound is typically synthesized via two distinct pathways: the Curtius rearrangement of a carboxylic acid precursor or the direct Boc-protection of an amine precursor. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the lab.
Caption: Primary synthetic routes to the target compound.
Part 1: Troubleshooting Guide & FAQs (Curtius Rearrangement Route)
The Curtius rearrangement is a powerful method for converting carboxylic acids to their corresponding Boc-protected amines in a one-pot procedure.[1][2] However, its success hinges on careful control of reaction conditions.
Q1: My overall yield for the Curtius rearrangement route is consistently low. What are the most likely causes?
Low yields in this multi-step process can originate from either the formation of the acyl azide intermediate or the subsequent rearrangement and trapping of the isocyanate.[3]
Common Causes & Solutions:
-
Incomplete Acyl Azide Formation: The conversion from the carboxylic acid is critical.
-
Moisture: Water will hydrolyze activated intermediates or the acyl azide itself. Ensure your starting carboxylic acid is anhydrous and use dry solvents (e.g., THF, toluene).[3]
-
Reagent Purity: Use fresh, high-purity diphenylphosphoryl azide (DPPA). DPPA is a lachrymator and should be handled with care in a fume hood.[3]
-
-
Inefficient Rearrangement: The thermal decomposition of the acyl azide to the isocyanate is temperature-dependent.
-
Temperature Too Low: The rearrangement may not proceed to completion. The optimal temperature varies but is often in the range of 80-100°C.[4]
-
Temperature Too High: Can lead to decomposition and side products. A slow, controlled ramp-up of temperature is advisable.
-
-
Poor Trapping of the Isocyanate: The highly reactive isocyanate must be trapped in situ by tert-butanol.
-
Insufficient tert-butanol: Use a sufficient excess of tert-butanol to ensure efficient trapping. It often serves as both the trapping agent and a co-solvent.
-
Side Reactions: The isocyanate can react with other nucleophiles if present, including any residual water or the starting amine if the reaction is not complete.
-
Q2: I'm observing a significant byproduct that is difficult to separate. What could it be?
A common byproduct in this reaction is the corresponding symmetrical urea. This forms when the isocyanate intermediate reacts with a molecule of the product amine (formed from the isocyanate reacting with trace water) instead of the intended alcohol.
Minimization Strategy:
-
Strict Anhydrous Conditions: The most critical factor. Dry all glassware, solvents, and reagents thoroughly.
-
Controlled Reagent Addition: Add the DPPA to the solution of the carboxylic acid, base, and tert-butanol at a moderate temperature. Dose-controlled addition can help manage the evolution of N₂ gas and maintain a low concentration of the isocyanate, favoring trapping by the alcohol.[5]
Q3: What are the essential safety precautions for this reaction?
The Curtius rearrangement involves hazardous materials and requires strict safety protocols.
-
Azides: Sodium azide (if used to make the acyl azide from an acyl chloride) and organic azides are toxic and potentially explosive, especially with heat or contact with heavy metals.[3]
-
DPPA: Diphenylphosphoryl azide is a lachrymator and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
-
Isocyanates: These intermediates are reactive and can be irritants or sensitizers. The reaction should be contained within a fume hood to avoid inhalation.[3]
-
Gas Evolution: The reaction releases nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Moisture in reagents/solvents. | Dry carboxylic acid under vacuum; use anhydrous solvents. |
| Inefficient rearrangement. | Optimize temperature (typically 80-100°C); ensure sufficient reaction time. | |
| Poor isocyanate trapping. | Use an excess of tert-butanol. | |
| Urea Byproduct | Isocyanate reacts with amine. | Maintain strict anhydrous conditions; add DPPA slowly. |
| Reaction Stalls | Incomplete acyl azide formation. | Check purity of DPPA; ensure base (e.g., triethylamine) is not degraded. |
Part 2: Troubleshooting Guide & FAQs (Direct Boc Protection Route)
Protecting the 3-amino group of 7-bromoquinoline directly with di-tert-butyl dicarbonate (Boc₂O) seems more straightforward but can be challenging due to the electronic properties of the substrate.
Q4: My Boc protection of 7-bromoquinolin-3-amine is very slow and gives incomplete conversion. What's wrong?
This is a common issue when working with electron-deficient aromatic amines. The nitrogen in 7-bromoquinolin-3-amine is a poor nucleophile, making it less reactive towards Boc₂O.[6][7]
Causality & Optimization:
-
Low Nucleophilicity: The electron-withdrawing nature of the quinoline ring system deactivates the amine. Standard conditions are often insufficient.
-
Poor Solubility: The amine starting material may have poor solubility in common non-polar solvents like THF or dichloromethane (DCM).
-
Solution: Consider using a more polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF). Gentle heating may also improve solubility and reaction rate.
-
-
Inappropriate Base: A base is used to neutralize the acidic byproduct and drive the reaction.[6]
-
Solution: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Ensure you use at least one equivalent to scavenge the generated acid.
-
Q5: How do I choose the optimal reaction conditions for this specific Boc protection?
For a challenging substrate like this, a systematic approach to optimization is best.
| Parameter | Condition A (Standard) | Condition B (Accelerated) | Condition C (For Poor Solubility) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) |
| Base | Triethylamine (1.2 eq) | Triethylamine (1.5 eq) | DIPEA (1.5 eq) |
| Catalyst | None | DMAP (0.2 eq) | DMAP (0.2 eq) |
| Boc₂O | 1.1 eq | 1.5 eq | 1.5 eq |
| Temperature | Room Temperature | 40-50 °C | 50-60 °C |
| Typical Time | 12-24 hours | 4-8 hours | 2-6 hours |
Start with Condition B. If solubility remains an issue, move to Condition C. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
Q6: I'm struggling with the workup and purification. Any advice?
Purification can be complicated by excess Boc₂O and other byproducts.
-
Workup: After the reaction, excess Boc₂O can be quenched by adding a nucleophilic amine scavenger. Alternatively, an aqueous workup with dilute acid (e.g., 1M HCl) can remove the base and DMAP. The product, being less basic than the starting amine, will likely remain in the organic layer.
-
Purification: Column chromatography on silica gel is the most effective method. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation.
Part 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound via Curtius Rearrangement
This protocol is a representative procedure based on established methods for the Curtius rearrangement.[2][9]
Caption: Experimental workflow for the Curtius rearrangement.
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7-bromoquinoline-3-carboxylic acid (1.0 eq), anhydrous toluene (approx. 0.1 M), and tert-butanol (3.0 eq).
-
Add triethylamine (1.2 eq) to the suspension.
-
Heat the mixture to 80 °C under an inert atmosphere (N₂ or Argon).
-
Slowly add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise via syringe. Caution: Gas evolution (N₂) will occur.
-
After the addition is complete, increase the temperature to reflux (approx. 110 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
The crude residue can be purified by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Synthesis of this compound via Direct Boc Protection
This protocol is adapted from standard procedures for protecting weakly nucleophilic amines.[6][8]
Procedure:
-
In a round-bottom flask, dissolve 7-bromoquinolin-3-amine (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) portion-wise.
-
Stir the reaction mixture at 40 °C for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).
Part 4: Mechanistic Insights
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Mechanism: The Curtius Rearrangement
The reaction proceeds through a concerted mechanism involving the loss of nitrogen gas and migration of the quinolinyl group to the electron-deficient nitrogen, forming an isocyanate intermediate.[9] This isocyanate is then trapped by tert-butanol.
Caption: The concerted mechanism of the Curtius rearrangement.
Mechanism: Catalytic Boc Protection
DMAP acts as a potent nucleophilic catalyst, reacting with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is a much stronger acylating agent than Boc₂O itself, enabling the efficient protection of the weakly nucleophilic quinolinamine.
Caption: Catalytic cycle for DMAP in Boc protection.
References
- BenchChem. (2025). Optimization of reaction conditions for the Curtius rearrangement.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement - Common Conditions.
- Sigma-Aldrich. (n.d.).
- Ghosh, A. K., & Sarkar, A. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 2038-2054.
- Chemistry Steps. (n.d.). The Curtius Rearrangement.
- Wikipedia. (n.d.). Curtius rearrangement.
- Alfa Chemistry. (n.d.). Curtius Rearrangement.
- SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Boc Protection of 7-Bromoquinolin-3-amine
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Boc protection of 7-bromoquinolin-3-amine. Here, we dissect common side reactions, offer detailed troubleshooting protocols, and provide insights grounded in mechanistic principles to ensure the successful synthesis of your target compound, tert-butyl (7-bromoquinolin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a significant amount of a second, less polar product. What is it?
This is likely the di-Boc protected product, tert-butyl N-(tert-butoxycarbonyl)-N-(7-bromoquinolin-3-yl)carbamate. Aromatic amines, although less nucleophilic than aliphatic amines, can sometimes undergo double addition, especially with prolonged reaction times, excess Boc anhydride, or in the presence of a highly activating catalyst like 4-dimethylaminopyridine (DMAP).[1]
Q2: I'm observing poor conversion of my starting material, even with excess Boc anhydride. What could be the issue?
The low nucleophilicity of the 3-amino group on the quinoline ring can make this reaction sluggish.[2][3] The electron-withdrawing nature of the quinoline ring system deactivates the amine. Factors such as inappropriate solvent choice leading to poor solubility, or an insufficient or incorrect base can also contribute to incomplete reactions.[2][4]
Q3: Is there a risk of the Boc group reacting with the quinoline nitrogen?
While the primary amine at the 3-position is the more nucleophilic site, acylation at the quinoline nitrogen to form a quaternary salt is a theoretical possibility.[5] However, this is generally less favorable, especially under standard Boc protection conditions. The quinoline ring is considered deactivated, and acylation typically requires electron-donating substituents to occur readily.[5]
Q4: Can the bromo-substituent interfere with the reaction?
The bromine at the 7-position is generally stable under standard Boc protection conditions. The C-Br bond on an aromatic ring is robust and unlikely to react with Boc anhydride or the typical bases used.
Troubleshooting Guide: Side Reaction Pathways and Mitigation
The primary challenge in the Boc protection of 7-bromoquinolin-3-amine is controlling the reaction to favor mono-protection over di-protection.
Caption: Reaction pathways in the Boc protection of 7-bromoquinolin-3-amine.
Issue 1: Formation of Di-Boc Adduct
The formation of the di-Boc adduct is a common side reaction when protecting amines.[1] The initially formed mono-Boc product still possesses a lone pair on the nitrogen, which can be further acylated.
Causality:
-
Excess Reagent: Using a large excess of Boc anhydride ((Boc)₂O) increases the probability of a second acylation event.
-
Strong Base/Catalyst: Catalytic amounts of DMAP, while effective for accelerating the reaction of weakly nucleophilic amines, can also promote the formation of the di-Boc product.[1]
-
Elevated Temperature & Time: Higher temperatures and longer reaction times provide the necessary energy and opportunity for the less favorable second protection to occur.
Mitigation Strategies:
| Parameter | Recommendation for Mono-Boc | Rationale |
| (Boc)₂O Stoichiometry | 1.05 - 1.2 equivalents | Minimizes the availability of the reagent for a second reaction. |
| Base | NaHCO₃, Na₂CO₃, or TEA | These bases are sufficient to neutralize the acid byproduct without overly activating the system.[2][6] Avoid DMAP if di-Boc is an issue. |
| Temperature | 0 °C to Room Temperature | Lower temperatures disfavor the higher activation energy pathway leading to the di-Boc product. |
| Monitoring | Thin-Layer Chromatography (TLC) | Closely monitor the reaction. Quench as soon as the starting material is consumed to prevent further reaction. |
Issue 2: Incomplete or Slow Reaction
The reduced nucleophilicity of the aromatic amine can lead to frustratingly slow or incomplete conversions.[3]
Causality:
-
Low Amine Nucleophilicity: The primary driver for the slow reaction.
-
Poor Solubility: 7-bromoquinolin-3-amine may have limited solubility in common aprotic solvents like THF or Dichloromethane (DCM) at room temperature.[2]
-
Insufficient Activation: The base may not be strong enough, or the temperature may be too low to overcome the activation energy barrier.
Optimization Strategies:
| Parameter | Recommendation for Improved Conversion | Rationale |
| Solvent System | THF/Water or Dioxane/Water (biphasic) | The aqueous layer can improve the solubility of the amine salt, while the organic layer dissolves the (Boc)₂O.[6][7] |
| Base | Aqueous NaOH or K₂CO₃ | A stronger base can be used to deprotonate the amine, increasing its nucleophilicity. Use cautiously to avoid hydrolysis of (Boc)₂O.[4] |
| Temperature | Gentle Warming (40 °C) | A moderate increase in temperature can significantly accelerate the reaction rate for less reactive amines.[3][6] |
| Catalyst | DMAP (catalytic amount) | If other methods fail, a small amount of DMAP can be added. Be prepared to optimize to minimize di-Boc formation.[7] |
Experimental Protocols
Protocol 1: Standard Mono-Boc Protection
This protocol is optimized to minimize the formation of the di-Boc side product.
Step-by-Step Methodology:
-
Dissolve 7-bromoquinolin-3-amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Suzuki Coupling with Heteroaromatic Bromides
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on the nuances and challenges presented by heteroaromatic bromides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions, troubleshoot unexpected outcomes, and deepen their understanding of this powerful synthetic tool.
The Suzuki-Miyaura coupling is a cornerstone in modern organic synthesis for its versatility in forming C-C bonds.[1][2] However, the inclusion of heteroaromatic substrates, which are ubiquitous in pharmaceuticals, can introduce a unique set of challenges.[3][4][5] Issues such as low yields, catalyst deactivation, and competing side reactions are common hurdles. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities and achieve successful outcomes in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem 1: Low to No Product Formation
Q1: I've set up my Suzuki coupling with a heteroaromatic bromide, but I'm seeing very low conversion to my desired product, or no reaction at all. What are the most likely causes?
A1: This is a common issue that can often be traced back to a few key areas of the reaction setup. The primary culprits are typically related to the catalyst's activity, the integrity of your reagents, or suboptimal reaction conditions.
Causality and Troubleshooting Steps:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised before the reaction even begins.
-
Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen, which can lead to the formation of palladium black and a decrease in catalytic activity.[6] It's crucial to thoroughly degas your reaction mixture.
-
Catalyst Poisoning by Heteroatoms: The nitrogen and sulfur atoms present in many heteroaromatic compounds can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7][8][9]
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[1] This reduction is often facilitated by phosphine ligands or other reagents in the mixture. If this process is inefficient, the catalytic cycle will not initiate effectively.
-
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Instability: Boronic acids, especially heteroaromatic ones, can be prone to decomposition through processes like protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[10][11][12] This is a well-known side reaction that consumes your nucleophile.[10] Using boronic esters, such as pinacol esters, can often improve stability.[11]
-
Solvent Purity: Solvents must be of high purity and appropriately dried. Water content can be critical, as while some Suzuki reactions benefit from aqueous conditions, excess water can promote boronic acid decomposition.[13][14] Certain solvent impurities can also poison the catalyst.[15]
-
-
Suboptimal Reaction Conditions:
-
Incorrect Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid.[16] The choice of base can significantly impact the reaction outcome.[17][18] For sensitive heteroaromatic substrates, a milder base might be necessary to prevent degradation.
-
Inappropriate Temperature: While heating is often required, excessively high temperatures can lead to reagent decomposition and increased side reactions.[19]
-
Experimental Protocol: A General Starting Point for Heteroaromatic Suzuki Coupling
Here is a robust, step-by-step protocol that serves as a good starting point for your experiments.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the heteroaromatic bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Seal the flask with a septum.
-
-
Degassing:
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere.[20]
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., a mixture of dioxane and water, or toluene) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Problem 2: Significant Formation of Side Products
Q2: My reaction is working, but I'm getting a significant amount of byproducts, mainly homocoupling of my boronic acid and protodebromination of my starting material. How can I suppress these side reactions?
A2: The formation of homocoupled and protodebrominated products are two of the most common side reactions in Suzuki couplings. Understanding their mechanisms is key to mitigating their formation.
Troubleshooting Guide for Side Reactions:
-
Homocoupling (Ar'-Ar'): This side reaction involves the coupling of two boronic acid molecules.[1]
-
Cause: It is often promoted by the presence of oxygen and Pd(II) species.[1][15] If your Pd(II) precatalyst is not efficiently reduced to Pd(0), it can facilitate this undesired pathway.
-
Solution:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated.[20]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes minimize homocoupling.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can be beneficial, but a large excess may increase homocoupling.
-
-
-
Protodebromination/Dehalogenation (Ar-H): This involves the replacement of the bromine atom on your heteroaromatic starting material with a hydrogen atom.[1][19]
-
Cause: This can occur through several mechanisms, often involving a hydride source in the reaction mixture. The base or solvent can sometimes act as a hydride donor, especially at elevated temperatures.[1] For some heteroaromatic systems, this pathway can be particularly favorable.
-
Solution:
-
Choice of Base: Weaker bases such as K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like hydroxides or alkoxides, which can be more prone to promoting dehalogenation.[20] KF can also be effective.[14][20]
-
Solvent Selection: Aprotic solvents may be less likely to act as a proton source compared to protic solvents.
-
Ligand Choice: The ligand on the palladium catalyst can influence the relative rates of reductive elimination (to form the desired product) versus competing side reactions. Bulky, electron-rich phosphine ligands can often accelerate the desired reductive elimination step.[21][22]
-
-
Problem 3: Difficulty with Electron-Deficient or Electron-Rich Heteroaromatics
Q3: I'm working with a particularly electron-deficient (e.g., pyrazine, quinoxaline) or electron-rich (e.g., pyrrole, furan) heteroaromatic bromide and struggling to get good yields. How should I adjust my conditions?
A3: The electronic nature of the heteroaromatic ring significantly impacts its reactivity in the Suzuki coupling. A one-size-fits-all approach is rarely successful, and tailoring your conditions is essential.
| Heteroaromatic Type | Key Challenge | Recommended Catalyst/Ligand System | Recommended Base | Recommended Solvent |
| Electron-Deficient (e.g., Pyridines, Pyrazines) | Faster oxidative addition, but potential for catalyst inhibition by nitrogen coordination.[8] | Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[22][23] | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, THF/H₂O |
| Electron-Rich (e.g., Pyrroles, Furans, Thiophenes) | Slower oxidative addition.[1] | Pd₂(dba)₃ with highly active ligands like Buchwald's biaryl phosphines or N-heterocyclic carbenes (NHCs).[21][24] | K₃PO₄, K₂CO₃ | DMF, Dioxane |
| Sterically Hindered | Slow oxidative addition and reductive elimination. | Catalysts with bulky ligands (e.g., P(t-Bu)₃) to promote reductive elimination.[7][21] | Stronger, non-nucleophilic bases like K₃PO₄ or CsF. | Toluene, Dioxane |
Expert Insights:
-
For electron-deficient heteroaromatics , the oxidative addition step is generally faster.[1] The main challenge is often the propensity of the heteroatom (especially nitrogen) to coordinate to the palladium catalyst, inhibiting its activity.[8] The use of bulky, electron-rich ligands helps to both stabilize the catalyst and promote the final reductive elimination step.[21][22]
-
For electron-rich heteroaromatics , the C-Br bond is stronger, making the oxidative addition step slower and often rate-limiting.[2] Here, highly active catalyst systems are required. Buchwald's dialkylbiaryl phosphine ligands are excellent choices as their steric bulk and electron-donating ability accelerate oxidative addition.[22][24] N-heterocyclic carbenes (NHCs) are also very effective due to their strong σ-donating properties which form stable and highly active palladium complexes.[21]
By systematically addressing these common issues and tailoring your reaction conditions based on the specific properties of your heteroaromatic bromide, you can significantly improve the success rate of your Suzuki coupling reactions. Always remember that empirical screening of catalysts, ligands, bases, and solvents is often a necessary step in optimizing a challenging coupling.
References
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sila-Sonogashira Coupling. Angewandte Chemie International Edition, 53(14), 3632–3635. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Scientific Update. (2018). Suzuki-Miyaura Coupling of Heteroaryl Halides – Understanding the trends for Pharmaceutically-Important Classes. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Thieme Gruppe. (n.d.). Insights of Ni-Catalyzed Migratory Suzuki–Miyaura Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.. Retrieved from [Link]
-
PubMed Central. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Electron-Deficient Systems
Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient systems. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we move beyond standard protocols to address the specific challenges posed by electron-poor aryl halides and anilines, providing in-depth, field-proven insights in a direct question-and-answer format.
Troubleshooting Guide
This section addresses common issues encountered during the amination of electron-deficient substrates. Each problem is followed by an analysis of potential causes and actionable, step-by-step solutions.
Issue 1: No or Low Conversion to Product
You've set up your reaction with an electron-deficient aryl halide (e.g., a chloropyridine or a nitro-substituted aryl bromide) and an electron-deficient aniline, but TLC or LC-MS analysis shows primarily unreacted starting materials.
Potential Causes & Solutions:
-
Suboptimal Ligand Choice: The oxidative addition of an electron-deficient aryl halide to the Pd(0) center is often facile, but the subsequent steps, particularly the reductive elimination, can be challenging. The choice of ligand is paramount to success.[1]
-
Actionable Advice: For electron-deficient aryl halides, especially heteroaryl chlorides, bulky biarylphosphine ligands are often essential.[2] Consider screening ligands such as RuPhos, BrettPhos, or Josiphos-type ligands, which have demonstrated efficacy in these challenging couplings.[1][2] These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[3]
-
-
Inappropriate Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but they can lead to decomposition of base-sensitive substrates.[4][5] Conversely, a base that is too weak may not be sufficient to deprotonate the amine-palladium complex, stalling the catalytic cycle.[6]
-
Actionable Advice: If your substrate is base-sensitive, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] Be aware that these weaker bases often necessitate higher reaction temperatures and a highly active catalyst system to be effective.[5] For some systems, a soluble organic base like DBU can be a milder alternative, especially for substrates with nitrile, nitro, or ketone groups.[7]
-
-
Catalyst Deactivation: Electron-deficient heteroaromatic substrates can coordinate to the palladium center, displacing the phosphine ligand and leading to catalyst deactivation.[8] This is particularly problematic with primary amines, which can form catalytically inactive bis(amine) palladium complexes.[2][9]
-
Actionable Advice: The use of a pre-catalyst, which provides a clean and efficient formation of the active catalytic species, is highly recommended over using Pd(OAc)₂ alone.[10] If catalyst deactivation is suspected, increasing the ligand-to-palladium ratio or switching to a more sterically hindered ligand can help prevent substrate coordination.
-
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Your desired product is forming, but you observe a significant amount of the hydrodehalogenated arene as a major byproduct.
Potential Causes & Solutions:
-
Competitive β-Hydride Elimination: This side reaction can compete with the desired reductive elimination, particularly when the reductive elimination step is slow.[3]
-
Actionable Advice: The choice of ligand is critical to minimizing this side reaction. Bulky, electron-rich phosphine ligands can promote C-N reductive elimination over β-hydride elimination.[5] Additionally, carefully optimizing the base and solvent combination can help suppress this unwanted pathway.[5]
-
-
Reaction with Water: Trace amounts of water in the reaction can lead to hydrodehalogenation.
-
Actionable Advice: Ensure that your solvent and reagents are anhydrous. While some Buchwald-Hartwig protocols tolerate small amounts of water, and it can even aid in the reduction of Pd(II) to Pd(0), it can be detrimental in sensitive systems.[11]
-
Issue 3: Reaction Stalls Before Completion
The reaction proceeds initially but then stops, leaving a mixture of starting materials and product.
Potential Causes & Solutions:
-
Poor Solubility of the Base: The deprotonation step often occurs at the solid-liquid interface. If the inorganic base clumps or is poorly soluble in the reaction solvent, the reaction rate can be severely impacted.[4][5]
-
Catalyst Instability Over Time: The active catalytic species may not be stable under the reaction conditions for extended periods, especially at elevated temperatures.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of Buchwald-Hartwig amination for electron-deficient systems.
Q1: Which type of palladium source is best: a Pd(0) source, a Pd(II) source, or a pre-catalyst?
For challenging couplings involving electron-deficient substrates, using a pre-catalyst is generally the most reliable approach.[10] While Pd(II) sources like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to higher catalyst loadings.[4] Pd(0) sources like Pd₂(dba)₃ can also be effective, but the dissociation of the dba ligand to generate the active catalyst can be difficult.[4] Pre-catalysts are designed for the efficient and clean formation of the active LPd(0) species, often leading to more reproducible results with lower catalyst loadings.[4][10]
Q2: How do I choose the right ligand for my specific electron-deficient substrates?
Ligand selection is crucial and often requires screening. However, some general principles can guide your choice. For electron-deficient aryl halides, particularly chlorides, bulky and electron-rich biarylphosphine ligands are a good starting point.[12]
| Ligand Family | Key Features & Applications |
| Bulky Biarylphosphines (e.g., RuPhos, BrettPhos, XPhos) | Excellent for coupling electron-deficient aryl chlorides and bromides. They promote the formation of monoligated palladium species, accelerating both oxidative addition and reductive elimination.[1][2][12] |
| Chelating Bisphosphines (e.g., Xantphos) | Can be effective, particularly when using milder bases like DBU.[7] |
| Ferrocene-Based Diphosphines (e.g., Josiphos-type) | Have shown promise in the amination of pyridines and other heteroaryl halides.[1][2] |
Q3: What is the optimal solvent for these reactions?
Aprotic, non-polar to moderately polar solvents are typically used. Toluene and dioxane are common choices.[10][11] The ideal solvent often depends on the solubility of your reactants and the desired reaction temperature.[5] For instance, toluene is favored for reactions involving aryl iodides due to the poor solubility of the resulting iodide salts.[11]
Q4: Can I run these reactions open to the air?
While traditional Buchwald-Hartwig reactions require an inert atmosphere, some modern catalytic systems exhibit remarkable air stability. For example, protocols using a Pd(OAc)₂/RuPhos system have been developed for solvent-free amination in the air.[13] However, for sensitive or challenging substrates, it is always best practice to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to ensure reproducibility and prevent catalyst oxidation.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. Understanding these steps is key to troubleshooting your reactions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Catalyst Deactivation Pathway
A common failure mode, especially with N-heterocyclic substrates, is the formation of an off-cycle, inactive palladium species.
Caption: Ligand displacement by a coordinating substrate.
References
-
Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
-
Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]
-
Use of base metals in Buchwald-Hartwig coupling. ACS Green Chemistry Institute. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Available at: [Link]
-
Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Dehalogenation in Palladium-Catalyzed Reactions of Bromoquinolines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions with bromoquinoline substrates. A recurrent challenge in the functionalization of this important heterocyclic scaffold is the undesired side reaction of dehalogenation (or hydrodehalogenation), where the bromine substituent is replaced by a hydrogen atom, leading to diminished yields of the desired product and complicating purification.
This document, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies and scientifically grounded explanations to help you minimize dehalogenation and maximize the efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with bromoquinolines?
A1: Dehalogenation is a reductive side reaction where the C-Br bond of the bromoquinoline is cleaved and replaced with a C-H bond. This byproduct, quinoline or a substituted quinoline lacking the bromine, represents a loss of the starting material and a reduction in the overall yield of the intended cross-coupled product.
Bromoquinolines can be particularly susceptible to this side reaction due to the electronic properties of the quinoline ring system. The nitrogen atom in the quinoline ring can influence the electron density of the C-Br bond and can also coordinate to the palladium catalyst, potentially altering the catalytic cycle in ways that favor dehalogenation under certain conditions.[1] Furthermore, halogens at the C2 and C4 positions of the quinoline are more susceptible to oxidative addition to palladium(0) compared to simple aryl halides, which can sometimes lead to an increased propensity for side reactions if the subsequent steps in the catalytic cycle are not efficient.[1]
Q2: What is the primary mechanistic pathway leading to dehalogenation?
A2: The predominant mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can arise from several sources in the reaction mixture, including:
-
Bases: Alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination. Amine bases can also serve as hydride donors.
-
Solvents: Protic solvents like alcohols, or even seemingly aprotic solvents like DMF which can decompose to generate hydride sources, are common culprits.
-
Reagents: Trace impurities, such as boranes (B-H) in boronic acids, or the presence of water can contribute to the formation of Pd-H species.
Once formed, the Ar-Pd(II)-H intermediate can undergo reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst, thus competing with the desired cross-coupling pathway.
Troubleshooting Guides for Specific Cross-Coupling Reactions
This section provides targeted advice for minimizing dehalogenation in common palladium-catalyzed reactions of bromoquinolines.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, dehalogenation of the bromoquinoline can be a persistent issue.
Troubleshooting Strategy:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can accelerate the rate of reductive elimination to form the desired C-C bond, thereby outcompeting the dehalogenation pathway.
-
Recommendation: Screen a panel of ligands. For challenging substrates like bromoquinolines, consider using Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl phosphines like dppf.
-
-
Base Optimization: The strength and nature of the base can significantly impact the extent of dehalogenation.
-
Recommendation: If using strong alkoxide bases, consider switching to milder inorganic bases such as K₃PO₄ or Cs₂CO₃. Powdered KF can also be effective, particularly if your substrate is base-sensitive.
-
-
Solvent Choice: Aprotic solvents are generally preferred.
-
Recommendation: Use anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane. If dehalogenation is still an issue, consider a biphasic system (e.g., Toluene/H₂O) which can sometimes be beneficial.
-
Comparative Data for Suzuki-Miyaura Coupling of 3-Bromoquinoline:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield, generally applicable.[2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | High | Often effective in suppressing dehalogenation. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates.[2] |
Optimized Protocol for Suzuki-Miyaura Coupling of 3-Bromoquinoline:
-
To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for C-N bond formation. The choice of base is often a critical factor in preventing dehalogenation.
Troubleshooting Strategy:
-
Ligand Choice: As with Suzuki coupling, bulky, electron-rich phosphine ligands are crucial.
-
Recommendation: Employ ligands such as Xantphos, DavePhos, or XPhos. These can accelerate the C-N bond-forming reductive elimination.[3]
-
-
Base Selection: Strong bases are typically required, but their nature can be optimized.
-
Solvent System: Aprotic solvents are standard.
-
Recommendation: Toluene and dioxane are common choices. Ensure the solvent is anhydrous.
-
Optimized Protocol for Buchwald-Hartwig Amination of 6-Bromoquinoline:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base such as NaOt-Bu or K₃PO₄ (1.4-2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add toluene or dioxane (5 mL), 6-bromoquinoline (1.0 mmol), and the amine (1.2 mmol).
-
Seal the Schlenk tube and heat the mixture in an oil bath at 80-120 °C until the starting material is consumed, as monitored by TLC or GC analysis.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.[2]
Issue 3: Dehalogenation in Heck Coupling
The Heck reaction couples the bromoquinoline with an alkene. Reaction temperature and base selection are key parameters to control.
Troubleshooting Strategy:
-
Catalyst and Ligand: While phosphine-free systems can work, phosphine ligands often improve selectivity.
-
Recommendation: Start with a standard catalyst system like Pd(OAc)₂ with PPh₃. If dehalogenation is an issue, more specialized ligands may be required.
-
-
Base and Solvent: An organic amine base in a polar aprotic solvent is common.
-
Recommendation: Triethylamine (NEt₃) in DMF or NMP is a typical choice. If DMF is suspected as a hydride source, switch to a solvent like toluene or dioxane.
-
-
Temperature Control: High temperatures can promote dehalogenation.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
General Protocol for Heck Reaction of 3-Bromoquinoline:
-
In a sealed tube, combine 3-bromoquinoline (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and a base such as NEt₃ (1.5 mmol) in an anhydrous solvent like DMF or NMP (5 mL).
-
Seal the tube and heat to 100-140 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[2]
Issue 4: Dehalogenation in Sonogashira Coupling
The Sonogashira coupling forms a C-C bond between the bromoquinoline and a terminal alkyne. The presence of a copper co-catalyst is a key feature.
Troubleshooting Strategy:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is standard.
-
Recommendation: Pd(PPh₃)₂Cl₂ with CuI is a common and effective system.
-
-
Base and Solvent: An amine base in an anhydrous solvent is required.
-
Recommendation: Use an anhydrous amine base like triethylamine in an anhydrous solvent such as THF or DMF. Ensure all reagents and solvents are rigorously dried.
-
-
Reaction Conditions: These reactions can often be run at milder temperatures.
-
Recommendation: Start at room temperature and gently heat if the reaction is sluggish. Avoid excessive heat, which can lead to side reactions.
-
General Protocol for Sonogashira Coupling of 3-Bromoquinoline:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 3-bromoquinoline (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-3 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) followed by an anhydrous amine base (e.g., triethylamine, 2-3 eq).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or GC/LC-MS.[2]
Visualizing the Catalytic Cycle and Troubleshooting Workflow
To better understand the competing reaction pathways and to provide a logical framework for troubleshooting, the following diagrams are provided.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Caption: Troubleshooting workflow for dehalogenation.
References
- BenchChem. (2025).
-
Semantic Scholar. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- BenchChem. (2025).
-
ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]
-
ResearchGate. (2006). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 5. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Tert-butyl 7-bromoquinolin-3-ylcarbamate
Introduction: The purification of tert-butyl 7-bromoquinolin-3-ylcarbamate presents a common yet nuanced challenge for researchers in medicinal chemistry and drug development. The molecule's structure, featuring a basic quinoline nitrogen and an acid-labile tert-butoxycarbonyl (Boc) protecting group, necessitates a carefully optimized column chromatography strategy to achieve high purity without inducing degradation. This guide provides in-depth troubleshooting advice, validated protocols, and expert insights to navigate the specific issues encountered during the purification of this and structurally related compounds.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses the most frequent and critical issues observed during the column chromatography of this compound.
Q1: My compound is streaking badly or showing significant peak tailing on the column. What is the cause and how can I achieve a sharp, symmetrical peak?
A: This is the most common issue and is almost always caused by the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong, non-specific binding causes the compound to elute slowly and unevenly, leading to tailing.
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a tertiary amine, like triethylamine (TEA) or pyridine, to your eluent system.[1][2]
-
Mechanism: TEA is a stronger base than the quinoline nitrogen and will preferentially bind to the acidic silanol sites, effectively masking them. This allows your target compound to elute based on polarity interactions alone, resulting in a symmetrical peak shape.
-
Recommended Concentration: Start with 0.5-1% TEA in your mobile phase. You can increase this to 2% if tailing persists.
-
-
Deactivate the Silica Gel: Before loading your sample, you can neutralize the stationary phase.
-
Procedure: Pack your column as usual. Then, flush the packed column with 2-3 column volumes of your chosen eluent that already contains 1-2% triethylamine.[2] After this deactivation step, run the chromatography with the same amine-modified eluent.
-
Q2: I'm observing a new, more polar spot on my TLC analysis of the collected fractions, suggesting my compound is decomposing on the column. How can I prevent this?
A: Decomposition is a significant risk, stemming from two primary factors: the inherent acidity of silica gel and the acid-labile nature of the Boc protecting group.[3] While the Boc group is generally stable to the mild acidity of silica, prolonged contact time or the presence of highly acidic sites can catalyze its cleavage, yielding the free amine, which is significantly more polar.[4][5]
Solutions:
-
Use an Alternative Stationary Phase: If amine modifiers are insufficient, switch to a less acidic support.[3]
-
Neutral or Basic Alumina: Alumina is an excellent alternative for acid-sensitive compounds. Use neutral or basic (Brockmann I-III) alumina as your stationary phase.[2][3] You will need to re-optimize your solvent system with TLC, as the selectivity will differ from silica.
-
Reversed-Phase Chromatography: If your compound and its impurities have sufficient hydrophobicity, reversed-phase (C18) flash chromatography can be employed to completely avoid issues with silica acidity.[1]
-
-
Minimize Contact Time: The extent of decomposition is proportional to the time your compound spends on the column.
-
Employ Flash Chromatography: Use positive pressure to increase the flow rate. Shorter, wider columns are preferable to long, thin ones as they reduce the elution time.[3]
-
Work Quickly: Do not leave the compound on a packed column for extended periods (e.g., overnight).
-
Q3: I'm struggling to separate my product from a very close-running impurity. How can I improve the separation (resolution)?
A: Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.[6]
Solutions:
-
Fine-Tune the Mobile Phase: The choice of eluent is critical.
-
TLC Optimization: Systematically screen different solvent systems using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[3] Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.3 .[2] This low Rf value ensures the compound spends more time on the stationary phase, allowing for better separation from impurities.
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a less polar mixture and gradually increase the polarity. This will hold back your compound initially, allowing the less polar impurity to elute first, and then push your compound off the column in a sharp band.[3]
-
-
Optimize Column Parameters:
-
Avoid Overloading: Do not load too much crude material. A general guideline is a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight.[3] Overloading is a primary cause of broad bands and poor separation.
-
Use a Longer Column: Increasing the column length provides more theoretical plates for the separation to occur.
-
Q4: My compound either doesn't elute from the column at all, or it rushes through with the solvent front.
A: This is a fundamental problem of mismatched polarity between your compound and the eluent.
-
Problem: Compound Does Not Elute.
-
Cause: The eluent is not polar enough to displace the compound from the stationary phase.[6]
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
-
-
Problem: Compound Elutes with the Solvent Front.
-
Cause: The eluent is too polar. Your compound has a very high affinity for the mobile phase and minimal interaction with the stationary phase.[3]
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: How do I properly select a solvent system using TLC? The ideal solvent system for column chromatography is one that, on a TLC plate, moves the desired compound to an Rf (retention factor) of approximately 0.2-0.35 and shows the greatest possible separation (ΔRf) from its nearest impurities.[7][8] Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. For example, test hexane:EtOAc ratios of 9:1, 4:1, 2:1, and 1:1. The solvent system that provides the target Rf and best separation is your starting point for the column.
FAQ 2: Is the Boc protecting group completely stable on standard silica gel? Generally, yes, for the duration of a typical flash chromatography run.[4][9] The Boc group is robust to mild, ambient conditions. However, it is sensitive to strong acids.[10] While silica gel is only weakly acidic, some preparations can have more acidic sites, and prolonged exposure (e.g., hours or overnight on a column) can lead to partial deprotection.[5] The addition of 1% triethylamine to the eluent not only improves peak shape but also neutralizes the silica surface, adding an extra layer of protection for the Boc group.
FAQ 3: What is the difference between wet and dry loading, and which is better for this compound?
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and pipetted directly onto the top of the packed column.[11]
-
Dry Loading: The crude sample is dissolved in a volatile solvent (like dichloromethane), and a small amount of silica gel is added to the solution. The solvent is then removed by rotary evaporation to yield a dry, free-flowing powder, which is then carefully added to the top of the column.[6][11]
Recommendation for this compound: Dry loading is highly recommended. [6] This technique ensures the initial sample band is extremely narrow and uniform, which is crucial for achieving high resolution and separating closely related impurities. It also prevents issues if your crude material is not very soluble in the non-polar mobile phase.
Part 3: Experimental Protocols
Protocol 1: Standard Purification using Silica Gel with Triethylamine Modifier
This protocol is the recommended starting point for purifying this compound.
1. Eluent Selection:
-
Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.2-0.3 for the target compound.
-
Prepare the bulk mobile phase by adding 1% triethylamine (v/v) to the optimized solvent system. For example, for 1 L of 3:1 Hexane:EtOAc, use 750 mL Hexane, 250 mL EtOAc, and 10 mL TEA.
2. Column Packing (Slurry Method):
-
Select a column with a silica gel mass approximately 40-50 times the mass of your crude sample.
-
In a beaker, prepare a slurry of silica gel in the least polar solvent you plan to use (e.g., pure hexane with 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring a flat, stable surface.
3. Sample Loading (Dry Loading):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approx. 2-3 times the mass of your crude sample) to this solution.
-
Remove the solvent completely via rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the packed column bed. Add a thin (0.5 cm) layer of sand on top to prevent disturbance.[6]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase (containing 1% TEA) to the column.
-
Apply positive pressure and begin collecting fractions.
-
Monitor the elution process by collecting small, regular fractions and analyzing them by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent and triethylamine using a rotary evaporator to yield the purified this compound.
Part 4: Data & Workflow Visualization
Table 1: Troubleshooting Summary
| Problem | Primary Cause(s) | Recommended Solution(s) |
| Peak Tailing/Streaking | Interaction of basic quinoline N with acidic silanol groups on silica.[1] | Add 0.5-2% Triethylamine to the eluent.[2] |
| Compound Decomposition | Silica acidity causing cleavage of the Boc-group; prolonged contact time.[3][5] | Use neutral/basic alumina or reversed-phase silica; run the column quickly.[3] |
| Poor Separation | Sub-optimal solvent system; column overloading.[3][6] | Optimize eluent for Rf of 0.2-0.3; use a shallow gradient; increase silica:sample ratio.[2][3] |
| No Elution | Eluent is not polar enough.[6] | Gradually increase the polarity of the eluent (e.g., increase % EtOAc). |
| Elution in Solvent Front | Eluent is too polar.[3] | Decrease the polarity of the eluent (e.g., increase % Hexane). |
Diagram 1: Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common purification issues.
Diagram 2: Experimental Workflow for Purification
Caption: Step-by-step experimental workflow for the purification protocol.
References
- BenchChem. Troubleshooting guide for the purification of polar quinoline compounds. BenchChem Technical Support.
- BenchChem. Technical Support Center: Synthesis and Purification of 3-Bromoquinoline. BenchChem Technical Support.
- BenchChem. Technical Support Center: Purification of Quinoline Derivatives. BenchChem Technical Support.
- BenchChem. Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. BenchChem Technical Support.
-
Reddit r/Chempros. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! Reddit. Available at: [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography? ResearchGate. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? YouTube. Available at: [Link]
- BenchChem. An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. BenchChem Technical Support.
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. Column Chromatography. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
Wang, X., et al. (2005). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Overcoming low reactivity in Suzuki coupling of 3-bromoquinoline.
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 3-bromoquinoline. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with this notoriously difficult substrate. Here, we move beyond standard protocols to address the mechanistic hurdles and provide field-tested, actionable solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQ)
This section addresses foundational questions to help you design a robust experimental plan from the outset.
Q1: Why is 3-bromoquinoline considered a "difficult" substrate for Suzuki coupling?
The low reactivity of 3-bromoquinoline stems from its electronic properties. The quinoline ring system is π-electron-deficient due to the presence of the electronegative nitrogen atom. This has two primary consequences that hinder the reaction:
-
Strengthened Carbon-Bromine Bond: The electron-withdrawing nature of the nitrogen atom decreases the electron density at the C3 position. This strengthens the C-Br bond, making the crucial first step of the catalytic cycle—oxidative addition of the palladium(0) catalyst to the C-Br bond—energetically more demanding and often the rate-limiting step.[1][2][3]
-
Potential for Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.
Understanding these core issues is fundamental to designing an effective troubleshooting strategy.
Q2: What is the best "starting point" catalyst system for coupling 3-bromoquinoline?
For challenging electron-deficient heteroaryl halides like 3-bromoquinoline, standard catalysts like Pd(PPh₃)₄ often give low to moderate yields. A more robust starting point involves a catalyst system known to accelerate the rate-limiting oxidative addition step.
A highly recommended initial system is [Pd₂(dba)₃ + a bulky, electron-rich phosphine ligand] . Specifically, a Buchwald-type biaryl phosphine ligand such as XPhos or SPhos is an excellent choice.[4][5] These ligands possess two key features:
-
Bulkiness: The large steric profile promotes the final reductive elimination step and helps maintain a monoligated, highly reactive Pd(0) species.
-
Electron-Richness: They increase the electron density on the palladium center, which significantly facilitates its insertion into the strong C-Br bond during oxidative addition.[4][6]
Alternatively, palladium precatalysts that incorporate these ligands, such as XPhos Pd G2 , are commercially available and offer greater air stability and ease of handling.[7][8]
Troubleshooting Guide
This section is for researchers who have attempted the reaction and are facing specific issues like low yield, stalling, or side product formation.
Q3: My reaction with 3-bromoquinoline has stalled with significant starting material remaining. What are the most likely causes and how can I fix it?
Stalling is almost always indicative of a slow oxidative addition step or catalyst deactivation. Here is a logical workflow to address this issue:
1. Enhance the Ligand's Effectiveness:
-
Problem: Your current ligand (e.g., PPh₃) is not electron-rich enough to promote oxidative addition.
-
Solution: Switch to a more powerful ligand.
-
Option A (Phosphines): Upgrade from simple phosphines to bulky, electron-donating biaryl phosphine ligands like XPhos, SPhos, or RuPhos .[5] These are the industry standard for difficult couplings.
-
Option B (NHCs): Consider N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SImes). NHCs are even stronger σ-donors than phosphines and can be highly effective for electron-deficient substrates.[9][10][11][12]
-
2. Increase the Reaction Temperature:
-
Problem: The activation energy for oxidative addition is too high at your current temperature.
-
Solution: Increase the thermal energy.
-
Option A (Conventional Heating): If running at 80 °C, try increasing to 100-110 °C (refluxing dioxane or toluene).[13]
-
Option B (Microwave Irradiation): Microwave heating is extremely effective for accelerating difficult Suzuki couplings.[2][8][14] Reactions can often be completed in minutes at temperatures like 140 °C, which would be impractical with conventional heating.[15]
-
3. Re-evaluate Your Base and Solvent System:
-
Problem: The base may not be strong enough, or the solvent system may not be optimal for the transmetalation step.
-
Solution:
-
Base: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ .[13][16] These bases are known to accelerate the transmetalation step.[1]
-
Solvent: A mixture of an aprotic solvent with water (e.g., Dioxane/H₂O or THF/H₂O in a 4:1 or 5:1 ratio) is often optimal.[16][17] Water can play a beneficial role in the transmetalation step by interacting with the boronic acid.[13]
-
Q4: I'm observing a significant amount of a debrominated byproduct (quinoline) in my reaction mixture. What causes this and how can I prevent it?
Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen.[18] This typically occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate undergoes a competing pathway instead of transmetalation.[3]
Key Causes & Solutions:
-
Cause 1: Protic Impurities/Solvents: Water, alcohols, or even certain bases can act as a hydride source, leading to reductive elimination of quinoline.[18]
-
Solution: While some water is often beneficial, excessive amounts can be detrimental. Use a carefully controlled amount of degassed water in your solvent system. Ensure your boronic acid is not excessively hydrated.
-
-
Cause 2: Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of intercepting a hydride source.
-
Solution: Accelerate transmetalation.
-
Use a stronger base like K₃PO₄ or Cs₂CO₃ .[13]
-
Consider using the boronic acid's corresponding pinacol ester (a boronate ester). While the transmetalation itself is slower and requires activation, boronate esters are more stable and less prone to protodeboronation (a competing side reaction that also generates a hydride source).[19]
-
-
-
Cause 3: Ligand Choice: The ligand can influence the relative rates of desired coupling versus debromination.
Data & Protocols
Table 1: Comparison of Catalyst Systems for 3-Bromoquinoline Coupling
The following table summarizes typical conditions and expected outcomes for the coupling of 3-bromoquinoline with a generic arylboronic acid, illustrating the impact of catalyst system choice.
| Catalyst System (Pd Source + Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Key Insight |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12-24 | 20-50% | "Classic" conditions; often insufficient for this substrate. |
| Pd(OAc)₂ + PPh₃ | K₂CO₃ | DMF | 110 | 12 | 40-60% | Slight improvement, but still suboptimal. |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2-8 | >85% | Bulky, electron-rich ligand dramatically accelerates the reaction.[4] |
| XPhos Pd G2 | Cs₂CO₃ | THF/H₂O | 80 | 4-10 | >90% | Precatalyst offers stability and high efficiency.[8] |
| Pd(OAc)₂ + IMes (NHC) | K₃PO₄ | Dioxane | 110 | 1-4 | >90% | NHC ligands provide a powerful alternative for rapid coupling.[9][20] |
Yields are illustrative and will vary based on the specific boronic acid partner.
Visualizing the Challenge & Solution
Diagram 1: The Suzuki Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki coupling. For 3-bromoquinoline, the Oxidative Addition step is the primary kinetic barrier due to the electron-deficient nature of the quinoline ring.
Caption: The Suzuki cycle, highlighting the difficult oxidative addition step.
Diagram 2: Troubleshooting Workflow for Low Yields
This decision tree provides a logical path for diagnosing and solving low-yield reactions with 3-bromoquinoline.
Caption: A decision tree for troubleshooting poor reaction outcomes.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 3-bromoquinoline with a generic arylboronic acid using a modern catalyst system.
Reagents & Equipment:
-
3-Bromoquinoline (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
XPhos Pd G2 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask dried in an oven and cooled under an inert atmosphere, add 3-bromoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G2 catalyst (0.02 equiv).[17]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[17]
-
Solvent Addition: Prepare a 5:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.[5][17]
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 2-8 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the 3-bromoquinoline is consumed.[17]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[17]
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to obtain the desired 3-arylquinoline product.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). RSC Publishing. [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2014). ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
-
Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. (2015). PubMed Central. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). PubMed Central. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2024). PubMed Central. [Link]
-
The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. (2020). ResearchGate. [Link]
-
An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. (2013). International Journal of Scientific and Research Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling. (2021). Reddit. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. (n.d.). University of Liverpool. [Link]
-
Experimental and computational insights into the mechanism of the copper(I)-catalysed sulfonylative Suzuki–Miyaura reaction. (2023). RSC Publishing. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2021). PubMed Central. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings?. (2018). Reddit. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2021). RSC Publishing. [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. [Link]
-
Oxidative Coupling Mechanisms: Current State of Understanding. (2018). ACS Catalysis. [Link]
-
Towards environmentally friendlier Suzuki–Miyaura reactions with precursors of Pd-NHC (NHC = N-heterocyclic carbene) complexes. (n.d.). RSC Publishing. [Link]
-
Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. (2024). MDPI. [Link]
-
Nickel-based NHC ligand for Suzuki coupling. (n.d.). ResearchGate. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. [Link]
-
Suzuki Cross-Coupling of Aryl Halides with Aryl Boronic Acids Catalyzed by Phosphine-Free NiCl2×6H2O. (2012). ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023). YouTube. [Link]
-
N-Heterocyclic Carbenes. (2003). Macmillan Group. [Link]
-
Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. (2010). ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. (2014). ResearchGate. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2022). MDPI. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. (2014). Reddit. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ijsrp.org [ijsrp.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards environmentally friendlier Suzuki–Miyaura reactions with precursors of Pd-NHC (NHC = N-heterocyclic carbene) complexes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Quinoline Carbamates
Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific and often nuanced challenges associated with the removal of the tert-butyloxycarbonyl (Boc) protecting group from quinoline carbamates. Incomplete deprotection can lead to significant yield loss, complex purification challenges, and delays in synthetic campaigns. This document provides in-depth, field-tested insights and solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of a quinoline carbamate failing to go to completion under standard conditions?
A1: This is a common issue that typically stems from a combination of factors related to both the substrate and the reaction conditions.
-
Substrate-Specific Issues:
-
Basicity of the Quinoline Nitrogen: The quinoline ring system contains a basic nitrogen atom that can be protonated by the acid used for deprotection. This non-productive acid consumption can effectively lower the molar equivalents of acid available to catalyze the removal of the Boc group, leading to a sluggish or incomplete reaction.
-
Steric Hindrance: The bulky tert-butyl group, combined with a sterically congested environment around the carbamate on the quinoline scaffold, can physically impede the approach of the acid, slowing the reaction rate significantly.[1][2]
-
Electronic Effects: Electron-withdrawing groups on the quinoline ring can decrease the electron density of the carbamate's carbonyl oxygen, making its initial protonation—the first step of the deprotection mechanism—less favorable.[3]
-
-
Reaction Condition Deficiencies:
-
Insufficient Acid Concentration: The rate of Boc cleavage is highly dependent on acid concentration, with some studies suggesting a second-order dependence.[2][4] Standard conditions that work for simple amines may be insufficient for more challenging quinoline substrates.
-
Poor Solubility: If the Boc-protected quinoline is not fully dissolved in the chosen solvent, the reaction becomes a heterogeneous mixture, severely limiting reagent accessibility and leading to an incomplete reaction.[1]
-
Q2: How can I effectively monitor the progress of the deprotection reaction?
A2: Careful and accurate reaction monitoring is critical to avoid unnecessarily long reaction times which can lead to side reactions.
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method. The deprotected quinoline amine product is significantly more polar than the Boc-protected starting material and will exhibit a lower Retention Factor (Rf) value.[5] Staining the TLC plate with a ninhydrin solution is highly effective for visualizing the newly formed amine, which typically appears as a distinct purple or yellow spot upon heating.[5]
-
¹H NMR Spectroscopy: This method provides definitive structural confirmation. The most telling sign of a complete reaction is the complete disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm in the ¹H NMR spectrum.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For complex reaction mixtures or when precise quantification is needed, LC-MS is the gold standard. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming both conversion and identity.[1]
Q3: What is the primary side reaction I should be concerned about, and how can I prevent it?
A3: The most significant side reaction during acid-mediated Boc deprotection is alkylation by the reactive tert-butyl cation that is generated as a byproduct.[6][7] This electrophile can attack any nucleophilic sites on your molecule.
-
Common Targets for Alkylation: Electron-rich positions on the quinoline aromatic system or other sensitive functional groups like thiols (S-alkylation) and phenols (C-alkylation) are particularly susceptible.[5][8]
-
Prevention with Scavengers: To mitigate this, "scavengers" must be added to the reaction mixture. These are compounds that are more nucleophilic than your substrate and will rapidly and irreversibly trap the tert-butyl cation.[5] Common and effective scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.[5]
In-Depth Troubleshooting Guide
This section provides a systematic workflow to diagnose and solve common problems encountered during the Boc deprotection of quinoline carbamates.
Problem 1: Reaction is Stalled - Significant Starting Material Remains
This is the most frequent issue, often observed via TLC or LC-MS analysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for an incomplete deprotection reaction.
Data Summary: Recommended Starting Conditions
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A strong, volatile acid. Commonly used for its high efficiency.[9] |
| Solvent | Dichloromethane (DCM) | Anhydrous grade is preferred to prevent side reactions.[9] |
| TFA Conc. | 20-50% (v/v) in DCM | Start with 25% and increase to 50% for stubborn substrates.[9] |
| Reagent | Hydrogen Chloride (HCl) | Often supplied as a 4M solution in 1,4-dioxane. Can offer better selectivity.[10] |
| Solvent | 1,4-Dioxane | A good solvent for many organic molecules. Ensure it is anhydrous.[10] |
| Temperature | 0°C to Room Temp (20-25°C) | Start the reaction at 0°C to control exotherms, then allow it to warm to RT.[9] |
| Reaction Time | 1 - 16 hours | Highly substrate-dependent. Must be monitored empirically via TLC or LC-MS.[5][10] |
Problem 2: Formation of Unknown Byproducts
The appearance of new, unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
-
Probable Cause: As discussed in FAQ Q3, this is almost certainly due to alkylation by the tert-butyl cation.[5][7] The quinoline ring itself is an electron-rich aromatic system and can be susceptible to Friedel-Crafts-type alkylation.
-
Recommended Solution:
-
Incorporate a Scavenger: Re-run the reaction with the addition of 3-5 equivalents of a scavenger like triisopropylsilane (TIS) or thioanisole. Add the scavenger to the solution of your substrate before adding the acid.
-
Lower the Temperature: Perform the reaction at 0°C and monitor carefully. Lower temperatures can disfavor the alkylation side reaction relative to the desired deprotection.
-
Mechanism of Side Reaction and Scavenging
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
Technical Support Center: Removal of Palladium Catalyst from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to overcoming the challenges associated with the removal of palladium catalyst residues. This guide provides practical, in-depth solutions and troubleshooting advice to help you achieve the high levels of purity required in pharmaceutical and fine chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical?
A1: The removal of residual palladium is crucial for several reasons. In the context of active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA have established stringent limits on elemental impurities due to potential toxicity.[1][2][3][4] For a drug product with a daily dose of 10 grams, the concentration limit for palladium is 10 parts per million (ppm).[1] Beyond the regulatory requirements, residual palladium can interfere with downstream synthetic steps and compromise the reliability of biological assays.[4]
Q2: What are the primary methods for palladium removal?
A2: The most common and effective methods include:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1][5][6]
-
Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal.[1]
-
Crystallization: Purifying the final product through crystallization, which leaves palladium impurities in the mother liquor.[1][5]
-
Chromatography: Utilizing techniques like column chromatography to separate the product from the catalyst.[5][7][8]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts or precipitated palladium.[5][7]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[5][7]
Q3: How do I select the best palladium removal method for my specific reaction?
A3: The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous vs. heterogeneous), the solvent system, and the desired final purity level.[5][8] A decision-making workflow, like the one below, can guide your selection process.
Q4: What are palladium scavengers and how do they function?
A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium.[1] Common functional groups include thiols, amines, and trimercaptotriazine (TMT).[1][5] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[1]
Q5: Can activated carbon be used for palladium removal, and what are its limitations?
A5: Yes, activated carbon is a cost-effective and efficient adsorbent for removing palladium.[6][8][9] However, a significant drawback is its potential for non-specific adsorption, which can lead to a loss of the desired product.[5][8] The effectiveness of activated carbon can also vary between different grades.[8]
Troubleshooting Common Issues
This section addresses specific problems you may encounter during the palladium removal process and provides actionable solutions.
Issue 1: High levels of residual palladium after initial purification.
-
Potential Cause: Strong chelation of palladium to the product molecule, particularly those containing nitrogen or sulfur atoms.[1][5] The palladium species may also be highly soluble in the solvent, rendering simple filtration ineffective.[5]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica or trimercaptotriazine (TMT).[1]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.[1][5]
-
Consider a Different Method: If scavenging proves ineffective, explore alternative techniques like crystallization with additives or liquid-liquid extraction.[5]
-
Issue 2: Significant loss of product during the purification process.
-
Potential Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon.[5]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[5]
-
Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon.[5]
-
Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[5]
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[5]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Potential Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states).
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: A consistent work-up procedure before palladium removal can minimize variability in the palladium species.[5]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[5]
-
Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removable species.[5]
-
In-Depth Technical Guides & Protocols
Selecting the Right Palladium Removal Strategy
The choice of a palladium removal technique is highly dependent on the specific reaction conditions and the nature of the product. The following decision tree provides a systematic approach to selecting the most appropriate method.
Caption: Decision tree for selecting a palladium removal method.
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger
This protocol is effective for a wide range of palladium species and is particularly useful when the product may have some affinity for other adsorbents.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).[8]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger, typically 2-5 equivalents relative to the initial amount of palladium catalyst used.[8]
-
Stirring: Stir the mixture at room temperature. The required time can range from a few hours to overnight. Gentle heating can be applied if the product is thermally stable.[4]
-
Filtration: Remove the solid scavenger by filtration through a simple setup with filter paper or a fritted funnel.[8]
-
Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.[8]
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[8]
-
Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS or ICP-OES.[8]
Protocol 2: Palladium Removal Using Activated Carbon
This method is a cost-effective option, particularly for non-polar products where non-specific adsorption is less of a concern.
Methodology:
-
Dissolution: Dissolve the crude product in an appropriate solvent.[1]
-
Carbon Addition: Add activated carbon, typically 5-10 wt% relative to the crude product.[8]
-
Stirring: Stir the suspension at room temperature for 1-12 hours.[4][8]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad is crucial for removing fine carbon particles.[4][8]
-
Washing: Wash the Celite®/carbon cake with fresh solvent.[1]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[1]
-
Analysis: Determine the final palladium concentration in the product.[8]
Safety Note: Activated carbon, especially when containing residual palladium and solvents like methanol, can be pyrophoric. Handle with care.[4]
Data Summary: Efficiency of Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal methods. Note that the actual performance can vary depending on the specific reaction conditions.
| Method | Typical Efficiency | Advantages | Disadvantages |
| Thiol-Functionalized Silica | >95% | High selectivity, easy to handle, simple removal.[1][8] | Higher cost compared to activated carbon. |
| Activated Carbon | 80-99% | Low cost, effective for many applications.[6][8] | Can lead to product loss due to non-specific adsorption.[5][8] |
| Column Chromatography | >90% | Can remove other impurities simultaneously, high purity achievable.[8][10] | Time-consuming and solvent-intensive.[8] |
| Crystallization | Variable | Can be highly effective, especially with additives.[5] | Not suitable for all products, may require optimization. |
Advanced Topics
Quantification of Residual Palladium
Accurate quantification of residual palladium is essential for process optimization and regulatory compliance. While traditional methods like inductively coupled plasma-mass spectrometry (ICP-MS) and atomic absorption (AA) are highly accurate, they can be time-consuming and require specialized equipment.[11]
Newer, rapid analytical methods based on fluorescence are emerging as valuable tools for in-process monitoring.[12] These methods allow for quick determination of palladium concentrations, enabling faster optimization of removal protocols.[12] However, for final product validation, ICP-MS remains the gold standard.[11]
Synergistic Effects in Palladium Removal
In some challenging cases, a combination of methods can be more effective than a single approach. For instance, using a chelating agent in conjunction with activated carbon has been shown to significantly improve palladium removal compared to using activated carbon alone.[13] Similarly, a trimercaptotriazine (TMT) and activated charcoal combination has demonstrated a synergistic scavenging effect.[13]
References
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem.
- Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures - Benchchem.
-
How can i remove palladium Pd catalyst easily? - ResearchGate. Available from: [Link]
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Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available from: [Link]
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Removal of leached Palladium from reaction product - Powered by XMB 1.9.11. Available from: [Link]
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Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available from: [Link]
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Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. Available from: [Link]
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Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds - MDPI. Available from: [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available from: [Link]
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How to Remove Palladium in three easy steps - Biotage. Available from: [Link]
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A Review of Recovery of Palladium from the Spent Automobile Catalysts - MDPI. Available from: [Link]
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Palladium catalyst recovery using scavenger resin - SpinChem. Available from: [Link]
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. Available from: [Link]
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Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence - PubMed. Available from: [Link]
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Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. Available from: [Link]
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. Available from: [Link]
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CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. Available from: [Link]
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Production, Recycling and Economy of Palladium: A Critical Review - PMC. Available from: [Link]
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Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. Available from: [Link]
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Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - NIH. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of Tert-butyl 7-bromoquinolin-3-ylcarbamate
For researchers and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. Tert-butyl 7-bromoquinolin-3-ylcarbamate is a key intermediate in the synthesis of various kinase inhibitors and other pharmacologically active molecules. Its purity and structural integrity are critical for the success of subsequent synthetic steps and the validity of biological assays.
This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of this compound. We will move beyond a simple presentation of data, offering a rationale for the expected outcomes and comparing them with related structural motifs to provide a robust framework for structural verification.
The Analytical Challenge: A Multi-faceted Approach
Confirming the structure of this compound requires a multi-pronged analytical approach. No single technique can provide all the necessary information. By combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can create a self-validating system where the data from each technique corroborates the others, leading to an unequivocal structural assignment.
Below is the annotated structure for which we will predict and analyze the spectroscopic data.
Caption: Structure of this compound with key positions labeled.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone of small molecule structural analysis. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic quinoline protons, the amide proton, and the tert-butyl protons. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds prevents the rapid exchange of the N-H proton, allowing for its clear observation.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Comparative Analysis |
| N-H (Carbamate) | ~9.5 - 10.5 | Singlet (s) | N/A | The amide proton is deshielded due to the adjacent carbonyl group and its involvement in potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration. |
| H2 | ~9.0 - 9.2 | Singlet (s) or Doublet (d) | J ≈ 2.0-2.5 Hz | This proton is adjacent to the heterocyclic nitrogen, causing significant deshielding. It will appear as a doublet due to coupling with H4. |
| H4 | ~8.6 - 8.8 | Singlet (s) or Doublet (d) | J ≈ 2.0-2.5 Hz | H4 is deshielded by the ring nitrogen and the inductive effect of the carbamate group. It couples with H2. |
| H8 | ~8.4 - 8.6 | Doublet (d) | J ≈ 1.5-2.0 Hz | H8 is in the ortho position to the bromine atom and experiences deshielding. It exhibits a small meta-coupling to H6. In similar quinoline systems, this proton often appears far downfield[1]. |
| H5 | ~7.8 - 8.0 | Doublet (d) | J ≈ 8.5-9.0 Hz | This proton is part of the benzenoid ring and shows a standard ortho-coupling with H6. |
| H6 | ~7.6 - 7.8 | Doublet of Doublets (dd) | J ≈ 8.5-9.0 Hz, J ≈ 1.5-2.0 Hz | H6 is coupled to both H5 (ortho) and H8 (meta), resulting in a doublet of doublets. |
| -C(CH₃)₃ (Boc) | ~1.5 | Singlet (s) | N/A | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet. This signal is characteristic of the Boc protecting group[2][3]. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent peaks in the spectrum[4].
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution[5].
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm). Integrate all peaks.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Predicted ¹³C NMR Spectrum
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Analysis |
| C=O (Carbamate) | ~153 - 155 | The carbonyl carbon of a carbamate is characteristic and appears in this downfield region[2][6]. |
| Aromatic C (C2, C4, C8a) | ~145 - 150 | Carbons adjacent to nitrogen in heterocyclic systems are significantly deshielded. |
| Aromatic C (C4a, C5, C6, C8) | ~120 - 135 | These carbons of the quinoline ring fall within the typical aromatic region. Their exact shifts are influenced by the substituents. |
| C7-Br | ~118 - 122 | The carbon directly attached to bromine (C7) will be shifted to this region due to the heavy atom effect. |
| C3-N | ~110 - 115 | The carbon bearing the carbamate group (C3) is expected in this range. |
| C(CH₃)₃ (Boc, Quaternary) | ~80 - 82 | The quaternary carbon of the tert-butyl group is a key identifier for the Boc moiety[7][8]. |
| C(CH₃)₃ (Boc, Methyl) | ~28 - 29 | The three equivalent methyl carbons of the Boc group produce a strong signal in the aliphatic region[7][8]. |
Mass Spectrometry: Determining Mass and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers crucial information about its substructures. Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal initial fragmentation[9][10].
Predicted Mass Spectrum (ESI-MS)
-
Molecular Ion Peak: The molecular formula is C₁₄H₁₅BrN₂O₂. The exact mass is approximately 322.03 g/mol . Due to the presence of bromine, the molecular ion will appear as a characteristic pair of peaks of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. We expect to see [M+H]⁺ at m/z 323 and m/z 325 .
-
Key Fragmentation Patterns: In tandem MS (MS/MS), fragmentation of the molecular ion provides structural proof. The Boc group is notoriously labile in the mass spectrometer[11].
-
Loss of isobutylene (-56 Da): A primary fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to form a carbamic acid intermediate, resulting in a peak at m/z 267/269 [12][13].
-
Loss of the entire Boc group (-100 Da): Cleavage of the N-C bond can lead to the loss of the entire tert-butoxycarbonyl group, yielding the 3-amino-7-bromoquinoline ion at m/z 223/225 .
-
Loss of CO₂ from the intermediate (-44 Da): The carbamic acid intermediate (m/z 267/269) can subsequently lose carbon dioxide to also form the amine at m/z 223/225 .
-
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A Technical Guide to the ¹H and ¹³C NMR Assignment of Tert-butyl 7-bromoquinolin-3-ylcarbamate
This guide presents an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for tert-butyl 7-bromoquinolin-3-ylcarbamate . As a key technique in structural elucidation, NMR spectroscopy provides unparalleled insight into the molecular framework of synthetic compounds. This document serves researchers, scientists, and drug development professionals by detailing the expected spectral assignments, the rationale behind them based on established principles of chemical shifts and coupling constants, and a robust protocol for experimental data acquisition.
The quinoline scaffold is a privileged structure in medicinal chemistry, while the tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in modern organic synthesis. The precise characterization of molecules like this compound is paramount for ensuring purity, confirming identity, and advancing research. This guide provides the foundational spectroscopic knowledge for this specific molecule, comparing its expected spectral features to related structural analogues.
Predicted NMR Data Presentation
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are derived from empirical data of structurally related compounds, including 7-bromoquinoline, 3-aminoquinoline, and various N-aryl carbamates.[1][2][3] The data is presented for a standard acquisition in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] | Integration |
| H-2 | ~8.95 | d | J ≈ 2.2 Hz | 1H |
| H-4 | ~8.60 | d | J ≈ 2.2 Hz | 1H |
| H-5 | ~8.10 | d | J ≈ 8.8 Hz | 1H |
| H-6 | ~7.65 | dd | J ≈ 8.8, 2.0 Hz | 1H |
| H-8 | ~8.25 | d | J ≈ 2.0 Hz | 1H |
| NH | ~7.50 | s (broad) | - | 1H |
| t-Bu | ~1.55 | s | - | 9H |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~148.5 |
| C-3 | ~135.0 |
| C-4 | ~129.5 |
| C-4a | ~147.0 |
| C-5 | ~129.0 |
| C-6 | ~130.5 |
| C-7 | ~122.0 |
| C-8 | ~125.5 |
| C-8a | ~136.0 |
| C=O (Carbamate) | ~152.5 |
| C (t-Bu, quat.) | ~81.5 |
| CH₃ (t-Bu) | ~28.3 |
Experimental Protocols
Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameterization.
Step-by-Step Methodology for NMR Data Acquisition
-
Sample Preparation:
-
Weighing: Accurately weigh approximately 10-15 mg of purified this compound for ¹H NMR, and 40-60 mg for ¹³C NMR.[4]
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its low viscosity and ability to dissolve a wide range of organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility is an issue.[4]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool placed inside the pipette.[4]
-
-
Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is crucial for resolving the complex splitting patterns in the aromatic region.[4]
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse (e.g., zgpg30 on Bruker instruments) to allow for adequate relaxation of quaternary carbons.[4]
-
Temperature: 298 K (25 °C).
-
Spectral Width: 220-240 ppm.[4]
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[4]
-
-
-
Data Processing:
-
Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm). Reference the ¹³C spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).[4]
-
Standard Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain a clean spectrum.
-
Integration: For the ¹H spectrum, integrate all peaks to determine the relative ratio of protons, which is a critical step in confirming the assignment.
-
Diagram: NMR Analysis Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
In-Depth Spectral Interpretation and Assignment Rationale
The predicted chemical shifts and coupling patterns are a direct consequence of the molecule's electronic structure. The following analysis explains the reasoning behind each assignment.
Diagram: Structure and Numbering Scheme
Caption: Structure of this compound. (Note: A more detailed numbered diagram will be mentally referenced for the text below, as Graphviz cannot easily overlay numbers on an imported image). For clarity, standard quinoline numbering is used: N is 1, followed by C-2, C-3, C-4, C-4a, C-5, C-6, C-7, C-8, and C-8a.
¹H NMR Spectrum Analysis
-
Aromatic Region (Quinoline Core, δ 7.6-9.0 ppm):
-
H-2 and H-4: These two protons are on the pyridine ring portion of the quinoline. H-2 is adjacent to the electronegative nitrogen atom, placing it furthest downfield (~8.95 ppm). H-4 is also significantly deshielded by the nitrogen and the carbamate substituent. They are expected to appear as doublets due to a four-bond "zig-zag" coupling (⁴J) to each other, with a small coupling constant of J ≈ 2.2 Hz.
-
H-8: This proton is in a "peri" position relative to the quinoline nitrogen, which deshields it, shifting it downfield to ~8.25 ppm. It is adjacent to the bromine-bearing carbon (C-7) and coupled only to H-6 via a small meta-coupling (⁴J), appearing as a narrow doublet (d) or a singlet with fine structure (J ≈ 2.0 Hz).
-
H-5: This proton is ortho to the fused ring system and is expected to be a clean doublet at ~8.10 ppm due to its ortho-coupling (³J) with H-6 (J ≈ 8.8 Hz).
-
H-6: This proton is situated between H-5 and the bromine at C-7. It will be split by H-5 (ortho-coupling, J ≈ 8.8 Hz) and H-8 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets (dd) at ~7.65 ppm.
-
-
Carbamate Group (δ 1.5-7.5 ppm):
-
NH Proton: The amide proton signal is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent. In CDCl₃, it is expected around δ 7.50 ppm.
-
Tert-Butyl Protons: The most prominent signal in the spectrum will be a sharp singlet at approximately 1.55 ppm.[1] This signal integrates to 9 protons, representing the three equivalent methyl groups of the tert-butyl group, a hallmark of the Boc-protecting group.[1][5]
-
¹³C NMR Spectrum Analysis
-
Carbamate Group Carbons:
-
C=O (Carbonyl): The carbonyl carbon of a carbamate is characteristically found in the range of 152-156 ppm. We predict a value of ~152.5 ppm.[1]
-
Quaternary t-Bu Carbon: The quaternary carbon of the tert-butyl group, bonded to the oxygen, appears around 81.5 ppm.[1]
-
Methyl t-Bu Carbons: The three equivalent methyl carbons give a strong signal around 28.3 ppm.[1]
-
-
Aromatic Region (Quinoline Core, δ 122-149 ppm):
-
The carbon atoms of the quinoline ring will appear between ~122 and 149 ppm.
-
C-7: The carbon directly attached to the bromine atom (ipso-carbon) is shielded by the "heavy atom effect" and is expected to appear relatively upfield in the aromatic region, around 122.0 ppm.
-
Quaternary Carbons (C-3, C-4a, C-7, C-8a): These carbons, lacking directly attached protons, will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum. C-3, attached to the carbamate nitrogen, and C-8a, at the ring junction, are expected to be significantly downfield.
-
Protonated Carbons (C-2, C-4, C-5, C-6, C-8): C-2, being adjacent to the nitrogen, is expected to be the most downfield of the CH carbons at ~148.5 ppm. The remaining carbons will have shifts influenced by their position relative to the nitrogen, bromine, and carbamate substituents.[2][6]
-
Comparison with Alternative Structures
The definitive assignment of the substitution pattern is a key strength of NMR. Consider a potential isomeric alternative, tert-butyl 6-bromoquinolin-3-ylcarbamate .
-
Distinguishing Feature: The primary difference in the ¹H NMR spectrum would be the splitting patterns of the protons on the benzene ring.
-
In the 7-bromo isomer (our target), we expect a pattern of two doublets (H-5, H-8) and one doublet of doublets (H-6).
-
In a hypothetical 6-bromo isomer , H-5 would be a doublet, H-7 would be a doublet of doublets, and H-8 would be a doublet. The coupling constants and chemical shifts would be distinct, allowing for unambiguous differentiation. For example, the proton at C-5 would be adjacent to the bromine-bearing carbon and would likely be shifted further downfield.
-
This comparative analysis underscores the power of NMR in providing conclusive structural evidence that cannot be obtained from techniques like mass spectrometry or IR spectroscopy alone.
References
-
Supporting Information for: A simple, efficient and green procedure for the protection of amines as their Boc derivatives in glycerol. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
3-Aminoquinoline. (n.d.). PubChem. Retrieved from [Link]
-
SUPPLEMENTARY INFORMATION. (n.d.). Princeton University, Macmillan Group. Retrieved from [Link]
-
7-Bromoquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 7-Bromoquinolines
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the C7 position, is crucial for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the synthesis of 7-arylquinolines from 7-bromoquinoline precursors.[1][2] The success of this transformation, however, is critically dependent on the judicious selection of the palladium catalyst system. This guide provides an in-depth comparison of different classes of palladium catalysts, offering field-proven insights and experimental data to aid researchers in optimizing this vital synthetic step.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a three-step catalytic cycle involving a palladium(0) active species.[3] The choice of catalyst and its associated ligands directly influences the efficiency of each step, particularly the initial oxidative addition, which is often rate-limiting for electron-rich heteroaryl halides like 7-bromoquinoline.[4]
The general mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromoquinoline.
-
Transmetalation: The aryl group from the activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium(II) complex.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: Figure 2. Major classes of palladium catalysts for cross-coupling.
Classical Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This was one of the first widely used catalysts for Suzuki couplings. [6]While historically significant and relatively inexpensive, its application for heteroaryl halides is often limited.
-
Expertise & Experience: Pd(PPh₃)₄ can be effective for simple aryl bromides, but it often requires higher temperatures and catalyst loadings for heteroaryl substrates. [7]The phosphine ligands can dissociate, and the catalyst is sensitive to air and moisture, requiring stringent inert atmosphere techniques. For 7-bromoquinoline, this catalyst may provide moderate yields but is unlikely to be the optimal choice for high-efficiency synthesis.
Buchwald-Hartwig Precatalysts: The Rise of Bulky Phosphines
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized cross-coupling chemistry. [8]Ligands like SPhos and XPhos, when paired with a palladium source (e.g., Pd(OAc)₂), or used as pre-formed, air-stable "precatalysts" (e.g., G3-XPhos), are highly effective for challenging substrates. [7]
-
Expertise & Experience: These ligands accelerate both the oxidative addition and reductive elimination steps. [8]The steric bulk promotes the formation of a monoligated L₁Pd(0) species, which is highly reactive. [8]For 7-bromoquinoline, catalyst systems based on SPhos or XPhos are an excellent starting point, often providing high yields under relatively mild conditions. [9]They exhibit broad functional group tolerance, a key requirement in complex molecule synthesis.
PEPPSI™ Catalysts: Air-Stable N-Heterocyclic Carbenes (NHCs)
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a class of highly active, air- and moisture-stable Pd-NHC complexes. [10]The most common example, PEPPSI-IPr, features a bulky N-heterocyclic carbene ligand that is a strong σ-donor, creating a highly electron-rich and reactive palladium center. [11]
-
Expertise & Experience: The key advantage of PEPPSI™ catalysts is their remarkable stability and ease of handling; they do not require a glovebox and can be weighed in the air. [10][12]The pyridine "throw-away" ligand facilitates the rapid generation of the active catalytic species in solution. [13]These catalysts are particularly potent for heteroaryl couplings and can often be used at low loadings. [11][14]For 7-bromoquinoline, PEPPSI-IPr or the even more active PEPPSI-IPent are strong candidates for achieving high yields, especially in array synthesis or process development where operational simplicity is paramount.
Comparative Performance Data
The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of bromo-N-heterocycles, providing a valuable reference for catalyst selection. Data is compiled from studies on 3-bromoquinoline and other analogous substrates.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations & Causality |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75% | A classical choice; can be effective but often requires higher temperatures. May suffer from catalyst deactivation with N-heterocycles. [7] |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane | 100 | ~85% | The bidentate dppf ligand often improves catalyst stability and performance over monodentate PPh₃. [7][15] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | THF or Toluene | 75-100 | >90% | A highly effective modern system. The bulky, electron-rich SPhos ligand accelerates the rate-limiting steps for challenging heteroaryl bromides. [8][9] |
| G3-XPhos Precatalyst | XPhos | K₃PO₄ | THF | RT - 80 | >95% | Air-stable precatalyst allows for easier handling. Offers high reactivity, sometimes enabling reactions at or near room temperature. [7] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | THF | 60 | >95% | Air- and moisture-stable precatalyst with excellent activity for heteroaryl couplings due to the strong σ-donating NHC ligand. [11][12] |
Detailed Experimental Protocol: A Validated Starting Point
This protocol provides a robust, self-validating methodology for the Suzuki-Miyaura coupling of 7-bromoquinoline using a modern catalyst system.
Objective: To synthesize 7-(4-methoxyphenyl)quinoline.
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
G3-XPhos Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Magnetic stir bar
-
Schlenk flask or sealable reaction vial
Workflow Diagram:
Caption: Figure 3. Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 7-bromoquinoline (e.g., 208 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the G3-XPhos Precatalyst (e.g., 17 mg, 0.02 mmol, 2 mol%).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.
-
Heating and Reaction: Place the sealed flask into a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the 7-bromoquinoline is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 7-(4-methoxyphenyl)quinoline product.
Senior Application Scientist's Recommendations
The "best" catalyst is context-dependent, hinging on the specific goals of the research.
-
For Initial Screening & Versatility: A system using Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos is an excellent choice. [9]It is highly reliable for a broad range of aryl and heteroaryl boronic acids and offers a good balance of cost and performance.
-
For Operational Simplicity & High-Throughput Chemistry: PEPPSI™-IPr is highly recommended. [12]Its air- and moisture-stability simplifies reaction setup significantly, making it ideal for parallel synthesis, medicinal chemistry labs, and situations where rigorous inert techniques are cumbersome.
-
For Scale-Up & Process Chemistry: A Buchwald-Hartwig G3 or G4 precatalyst is often preferred. These well-defined, air-stable solids are easy to handle and dose accurately on a larger scale, providing reproducible results. Their high activity allows for low catalyst loadings (ppm levels in some cases), which is economically and environmentally advantageous. [16]* For Budget-Constrained Exploratory Work: While not optimal, Pd(PPh₃)₄ or PdCl₂(dppf) can serve as initial, low-cost options, with the understanding that reaction conditions may need to be harsher and yields may be lower compared to modern catalysts. [7] By understanding the mechanistic roles and practical advantages of each catalyst class, researchers can confidently select the most appropriate system to efficiently synthesize the 7-arylquinoline derivatives vital to their drug discovery and development programs.
References
- Morressier. (2018). Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides.
- Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.).
- University of Arizona. (n.d.). Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Wikipedia. (n.d.). Suzuki reaction.
- Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- DOI. (n.d.). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions.
- Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.).
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Chemical Science (RSC Publishing). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- Sigma-Aldrich. (n.d.). PEPPSI™ Catalysts Overview.
- Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. (2017). Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (n.d.). comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
- ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- Pd–PEPPSI: A General Pd–NHC Precatalyst for Suzuki-Miyaura Cross-Coupling of Esters by C–O Cleavage. (n.d.).
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Sigma-Aldrich. (n.d.). PEPPSI™-IPent for Demanding Cross-Coupling Reactions.
- Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. (2006). Chemistry - A European Journal.
- Benchchem. (n.d.). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- National Institutes of Health. (2023). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromochroman-3-OL.
- YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation.
- MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?.
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- 3. chemrxiv.org [chemrxiv.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
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- 9. researchgate.net [researchgate.net]
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- 14. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Alternative Protecting Groups for 7-Bromoquinolin-3-amine
Introduction: The Synthetic Challenge of 7-Bromoquinolin-3-amine
7-Bromoquinolin-3-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic aromatic amine and a reactive aryl bromide, presents a classic synthetic challenge. The 3-amino group readily participates in undesired side reactions during transformations targeting other parts of the molecule, such as Suzuki or Buchwald-Hartwig couplings at the C7-bromo position. Consequently, the temporary masking or "protection" of this amine is not merely a procedural step but a critical strategic decision that dictates the success and efficiency of the entire synthetic route.
The ideal protecting group for this substrate must be installed in high yield, remain inert during subsequent chemical transformations (orthogonality), and be cleaved under mild conditions that preserve the sensitive quinoline core and the C-Br bond. This guide provides a comparative analysis of common and alternative amine protecting groups, moving beyond the ubiquitous tert-butoxycarbonyl (Boc) group to offer a broader palette of options for the discerning researcher. We will delve into the causality behind experimental choices and provide validated protocols to support your synthetic design.
Comparative Analysis of Amine Protecting Groups
The selection of a protecting group is fundamentally a question of chemical compatibility. The stability of the protecting group must be orthogonal to the reaction conditions planned for the subsequent steps.[1][2]
The Carbamate Family: Boc, Cbz, and Fmoc
Carbamates are the most widely used class of amine protecting groups due to their general stability and diverse cleavage conditions.[3] Converting the amine to a carbamate significantly reduces its nucleophilicity and basicity.[1]
The Boc group is perhaps the most common amine protecting group in non-peptide chemistry, favored for its ease of installation and clean, acid-labile deprotection.[4][5]
-
Protection: The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds rapidly under mild conditions.[5]
-
Stability: Stable to basic conditions, hydrogenolysis, and mild nucleophiles.[6][7] This makes it suitable for reactions like ester saponification or organometallic cross-couplings.
-
Deprotection: Cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[4][5][8]
-
Causality & Insight: The choice of acid is critical. While TFA is effective, it can be harsh. 4M HCl in dioxane is often a milder alternative that can sometimes preserve other acid-sensitive functionalities.[9] The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and carbamic acid, which spontaneously decarboxylates.[5] For substrates with other acid-sensitive groups, thermal deprotection in a high-boiling solvent can be an option, though it may require high temperatures.[10]
Introduced by Bergmann and Zervas in 1932, the Cbz group is a foundational tool in peptide chemistry and remains highly relevant.[3][11]
-
Protection: Installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Na₂CO₃, NaHCO₃).[11][12]
-
Stability: Robustly stable to acidic and basic conditions.[12]
-
Deprotection: Its key feature is cleavage by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[11][13] This condition is orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[11] Strong acids like HBr in acetic acid can also cleave the Cbz group.[12]
-
Causality & Insight for 7-Bromoquinolin-3-amine: A critical consideration here is the potential for hydrodebromination. Catalytic hydrogenation is well-known to reduce aryl halides. This makes the standard Cbz deprotection protocol (Pd/C, H₂) a high-risk choice for this specific substrate, as it could cleave the C7-Br bond along with the protecting group. Alternative, non-reductive cleavage methods, such as using specific Lewis acids, would be necessary if Cbz were chosen.[14]
The Fmoc group is defined by its lability to basic conditions, making it orthogonal to both Boc and Cbz.[3][15]
-
Protection: Typically installed using Fmoc-Cl or Fmoc-OSu under mild basic conditions.[15][16]
-
Stability: Stable to acidic conditions and hydrogenolysis, making it an excellent choice when subsequent steps require strong acids (e.g., Boc deprotection elsewhere in the molecule).[15]
-
Deprotection: Rapidly removed by weak bases, most commonly a 20% solution of piperidine in DMF.[17][18] The mechanism is a base-induced β-elimination.[18]
-
Causality & Insight: The choice of base is important. While piperidine is standard, other secondary amines like piperazine or 4-methylpiperidine can also be effective and may be preferred to mitigate certain side reactions or for reasons of toxicity.[19] For the 7-bromoquinoline scaffold, Fmoc is a strong candidate if the planned synthesis avoids basic conditions.
The Sulfonamide Family: Tosyl (Ts) and Nosyl (Ns)
Sulfonamides are among the most robust amine protecting groups, formed by reacting the amine with a sulfonyl chloride.[20][21] This transformation renders the nitrogen non-nucleophilic and significantly acidic.
The Tosyl group is known for its exceptional stability.
-
Protection: Installed by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine.[20]
-
Stability: Extremely stable to a wide range of conditions, including strong acids, bases, and many oxidizing and reducing agents.[21]
-
Deprotection: This stability is also its main drawback. Cleavage requires harsh conditions, such as dissolving metal reduction (sodium in liquid ammonia) or strong acid (HBr) at high temperatures, which are often incompatible with complex molecules.[22]
-
Causality & Insight: For 7-bromoquinolin-3-amine, the harsh deprotection conditions required for a tosyl group pose a significant risk of degrading the quinoline ring system. This group should only be considered if it is intended to remain in the final molecule or if the substrate is known to be exceptionally robust.
The Nosyl group offers the high stability of a sulfonamide but with a crucial advantage: mild deprotection conditions.
-
Protection: Installed using 2-nitrobenzenesulfonyl chloride (Ns-Cl) and a base.
-
Stability: Stable to strongly acidic conditions and most oxidative reagents.
-
Deprotection: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. This allows for cleavage under mild, neutral conditions by treatment with a thiol (e.g., thiophenol) and a mild base (e.g., K₂CO₃ or Cs₂CO₃).[23][24] This is the basis of the Fukuyama Amine Synthesis.[24]
-
Causality & Insight: The Nosyl group is an excellent choice for 7-bromoquinolin-3-amine. Its stability to acid allows for the use of other acid-labile groups like Boc, while its unique thiol-mediated deprotection is orthogonal to most other protecting groups and is mild enough to be compatible with the bromo-quinoline core.
Acyl Groups: Trifluoroacetyl (TFAc)
Acyl groups can also serve as protecting groups, though they are generally more susceptible to hydrolysis than carbamates.
-
Protection: The trifluoroacetyl group is easily installed using trifluoroacetic anhydride (TFAA) or other activated trifluoroacetic acid derivatives.[25]
-
Stability: The electron-withdrawing nature of the CF₃ group makes the amide bond very stable to acidic conditions and resistant to many nucleophiles.[26]
-
Deprotection: While stable, the amide can be cleaved under basic conditions, typically with aqueous ammonia or a mild base like K₂CO₃ in methanol/water.
-
Causality & Insight: The TFAc group is a specialized choice. Its high stability to acid is a key feature. However, its removal under basic conditions means it is not orthogonal to base-labile ester groups. It is a viable, albeit less common, alternative to Fmoc for syntheses requiring acid stability.
Decision-Making Workflow for Protecting Group Selection
The optimal protecting group is dictated by the planned synthetic route. The following decision tree illustrates a logical approach to selecting the right group for your work with 7-bromoquinolin-3-amine.
Sources
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- 26. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Comparing reaction rates of different aryl halides in Buchwald-Hartwig amination
For researchers, medicinal chemists, and process development professionals, the Buchwald-Hartwig amination stands as an indispensable tool for the construction of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals and functional materials.[1] The reaction's elegance lies in its palladium-catalyzed coupling of an amine with an aryl electrophile. However, the choice of that electrophile—specifically the aryl halide or pseudohalide—profoundly impacts reaction efficiency, catalyst selection, and overall process viability. This guide provides an in-depth comparison of the relative reaction rates of common aryl halides (iodides, bromides, chlorides) and triflates, supported by mechanistic insights and practical experimental data, to empower scientists in optimizing their synthetic strategies.
The Fundamental Principle: Oxidative Addition and Bond Strength
The reactivity of the aryl electrophile (Ar-X) in the Buchwald-Hartwig amination is intrinsically linked to the facility of the first and often rate-determining step of the catalytic cycle: the oxidative addition of the Ar-X bond to the low-valent palladium(0) catalyst.[1][2] This step involves the cleavage of the carbon-halogen (C-X) bond. The strength of this bond, quantified by its bond dissociation energy (BDE), is the primary determinant of the aryl halide's reactivity.
The established trend for C-X bond dissociation energies is: Ar-I < Ar-Br < Ar-Cl
A weaker C-X bond requires less energy to break, facilitating a faster oxidative addition and, consequently, a higher overall reaction rate. This fundamental principle dictates the intrinsic reactivity order of aryl halides.
The Reactivity Hierarchy: A Head-to-Head Comparison
Based on the principles of oxidative addition, the general reactivity trend for aryl halides and triflates in Buchwald-Hartwig amination is as follows:
Aryl Iodide (Ar-I) > Aryl Bromide (Ar-Br) > Aryl Triflate (Ar-OTf) > Aryl Chloride (Ar-Cl)
While this order holds true from a purely mechanistic standpoint, practical application reveals important nuances, particularly concerning catalyst stability and the choice of ligands.
Data Presentation: Comparative Performance of Aryl Halides
The following table summarizes typical performance characteristics for each class of aryl electrophile, compiled from literature precedents. Note that direct, one-to-one comparisons are challenging as optimal conditions (ligand, base, temperature) often vary for each halide.
| Aryl Electrophile | Relative Reactivity | Typical Catalyst Loading | Typical Temperature | Key Considerations & Causality |
| Aryl Iodide (Ar-I) | Very High | Low (0.1 - 2 mol%) | Room Temp. to 80 °C | Fastest intrinsic rate due to the weakest C-I bond. However, the generated iodide anion can act as a catalyst inhibitor by forming unreactive palladium iodide dimers, which can slow or stall the reaction.[3][4] The use of bidentate ligands like BINAP or solvents like dioxane (in which the iodide salt is less soluble) can mitigate this issue.[1][4] |
| Aryl Bromide (Ar-Br) | High | Low to Moderate (0.5 - 5 mol%) | 80 - 110 °C | Often considered the "sweet spot" for reliability and reactivity. The C-Br bond is sufficiently weak for efficient oxidative addition with a broad range of first and second-generation phosphine ligands.[4][5] It offers a good balance between high reactivity and catalyst stability, generally avoiding the inhibition issues seen with iodides. |
| Aryl Triflate (Ar-OTf) | Moderate | Moderate (1 - 5 mol%) | 80 - 110 °C | Aryl triflates, readily prepared from phenols, are excellent electrophiles. Their reactivity is comparable to aryl bromides. The triflate is a good leaving group, facilitating the reaction. Specialized, bulky, and electron-rich ligands are often employed for optimal results.[6] |
| Aryl Chloride (Ar-Cl) | Low | High (1 - 10 mol%) | 100 - 130 °C | The strong C-Cl bond presents the highest activation barrier for oxidative addition.[2] Their use was historically challenging but is now routine thanks to the development of highly active, sterically hindered, and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the difficult oxidative addition step and accelerate the overall catalytic turnover.[4] |
Mechanistic Underpinnings of Reactivity
To fully appreciate the differences in aryl halide performance, it is essential to understand the catalytic cycle of the Buchwald-Hartwig amination.
dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} .dot Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition : A Pd(0) complex inserts into the aryl-halide (Ar-X) bond. This is typically the slowest step, and its rate is highly dependent on the identity of X (I > Br > OTf > Cl).[1][2]
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination : The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]
The superior performance of modern ligands with challenging substrates like aryl chlorides stems from their ability to accelerate both the oxidative addition and the reductive elimination steps.[4] Their steric bulk favors the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition, and also facilitates the final C-N bond-forming reductive elimination.
Experimental Protocol: A Representative Procedure
This protocol provides a general method for the amination of an aryl bromide, a common and reliable substrate. Adherence to anaerobic and anhydrous techniques is critical for success.
General Experimental Workflow
dot digraph "Experimental_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
} .dot Caption: A standard workflow for a Buchwald-Hartwig amination experiment.
Step-by-Step Methodology: Coupling of 4-Bromotoluene with Morpholine
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Setup: Add 4-bromotoluene, Pd(OAc)₂, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(p-tolyl)morpholine.
Conclusion and Future Outlook
The choice of aryl halide is a critical parameter in planning a Buchwald-Hartwig amination. While aryl iodides offer the highest intrinsic reactivity, potential catalyst inhibition makes aryl bromides a more robust and widely used starting point for many applications. The true paradigm shift in this field has been the development of sophisticated ligand systems that enable the efficient use of inexpensive, abundant, and previously unreactive aryl chlorides.[4] This advancement has dramatically expanded the economic feasibility and synthetic utility of this cornerstone C-N bond-forming reaction in both academic research and large-scale industrial processes. As ligand design continues to evolve, the reactivity gap between the different aryl halides will likely narrow further, offering even greater flexibility and efficiency to the synthetic chemist.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Organic Syntheses. (2014). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 91, 1-13. [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Manuscript. [Link]
-
Wikipedia. (2023, October 27). Buchwald–Hartwig amination. [Link]
-
Blackmond, D. G., Buchwald, S. L., et al. (2014). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society, 136(41), 14557–14566. [Link]
-
VIPEr (Virtual Inorganic Pedagogical Electronic Resource). (2008, January 4). Buchwald/Hartwig amination. [Link]
-
UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Tert-butyl 7-bromoquinolin-3-ylcarbamate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Synthesis
In modern drug discovery and materials science, the synthesis of novel heterocyclic compounds like Tert-butyl 7-bromoquinolin-3-ylcarbamate is merely the first step. This molecule, a versatile intermediate, features a quinoline core, a strategic bromine handle for further functionalization (e.g., via Suzuki or Buchwald-Hartwig coupling), and a Boc-protected amine, making it a valuable building block for complex molecular architectures.[1] However, the ultimate success of any subsequent reaction hinges on the purity of this starting material. The presence of residual starting materials, isomers, or reaction by-products can lead to unpredictable outcomes, reduced yields, and costly purification challenges downstream.
This guide provides an in-depth, comparative analysis of the essential analytical techniques for robustly assessing the purity of synthesized this compound. We move beyond mere protocol recitation to explain the causality behind our methodological choices, empowering you to not only replicate these results but also to adapt and troubleshoot your own analytical workflows.
Anticipating the Unknown: Potential Impurities
A robust purity assessment strategy begins with a clear understanding of what impurities might be present. The synthesis of quinoline derivatives can proceed through various named reactions, such as the Skraup, Doebner-von Miller, or Friedländer syntheses.[2][3] Each pathway carries a risk of specific by-products. For a compound like this compound, potential impurities could include:
-
Unreacted Starting Materials: Such as the parent aniline or ketone/aldehyde precursors.
-
Isomeric By-products: Formation of other bromo-substituted quinoline isomers (e.g., 5-bromo or 6-bromo isomers) depending on the regioselectivity of the bromination step.
-
Over- or Under-brominated Species: Di-bromo or non-brominated quinoline analogs.
-
Side-Reaction Products: Self-condensation of reactants or polymerization, which are common issues in strongly acidic synthesis conditions.[2]
-
Degradation Products: Loss of the tert-butylcarbamate (Boc) protecting group, yielding the corresponding 3-amino-7-bromoquinoline.
An effective analytical workflow must be capable of resolving and identifying these structurally similar compounds from the main analyte.
A Multi-Pronged Approach to Purity Verification
No single analytical technique provides a complete picture of a compound's purity. We advocate for an orthogonal approach, where different methods provide complementary information. Here, we compare the three cornerstones of small molecule analysis: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the purity assessment of a newly synthesized batch of this compound.
Caption: A typical experimental workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for determining the purity of small organic molecules due to its high resolving power and quantitative accuracy.[4] For an aromatic, moderately polar compound like our analyte, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality: We select a C18 stationary phase because its nonpolar alkyl chains provide effective retention for the aromatic quinoline ring system via hydrophobic interactions. A gradient elution, starting with a high-water content and gradually increasing the organic solvent (acetonitrile), is crucial. This ensures that highly polar impurities elute early, while the main compound and more nonpolar, greasy impurities are effectively resolved and eluted as the solvent strength increases.[5]
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation & Materials:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Sample Diluent: Methanol or Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Ensure complete dissolution using a vortex mixer and brief sonication if necessary.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove particulates.[4]
-
-
Chromatographic Conditions:
Parameter Condition Rationale Flow Rate 1.0 mL/min Standard for analytical 4.6 mm ID columns. Column Temp. 30 °C Ensures run-to-run reproducibility of retention times. Injection Vol. 5 µL Small volume to prevent peak broadening. Detection UV at 254 nm Aromatic quinoline systems strongly absorb at this wavelength. Gradient 0-2 min: 30% B Initial hold to equilibrate. 2-15 min: 30% to 95% B Main separation gradient. 15-18 min: 95% B Washes out strongly retained impurities. 18-18.1 min: 95% to 30% B Rapid return to initial conditions. | | 18.1-22 min: 30% B | Column re-equilibration. |
-
System Suitability & Analysis:
-
Equilibrate the entire system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.[4]
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared sample.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Hypothetical HPLC Purity Data
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.15 | 0.21 | 3-Amino-7-bromoquinoline (de-Boc) |
| 2 | 8.92 | 99.65 | This compound |
| 3 | 10.54 | 0.14 | Unreacted starting material |
NMR Spectroscopy: The Definitive Structural Arbiter
While HPLC provides quantitative purity, it reveals little about the identity of the analyte or its impurities. NMR spectroscopy is unparalleled for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The presence of the tert-butyl group should give a characteristic sharp singlet integrating to 9 protons around 1.5 ppm.[6][7] The aromatic protons on the quinoline ring will appear in the 7-9 ppm region, with splitting patterns indicative of their substitution.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl of the carbamate and the carbons of the tert-butyl group provide signature peaks.[6]
Causality: We use a deuterated solvent like DMSO-d₆ or CDCl₃ to dissolve the sample without introducing interfering proton signals. For purity assessment, ¹H NMR is particularly powerful. The integral of an impurity's peak, when compared to the integral of a well-resolved peak from the main compound, can give a semi-quantitative estimate of its concentration. For absolute quantification, Quantitative NMR (qNMR) can be employed, which uses a certified internal standard to determine the exact concentration and purity of the analyte.[8]
Protocol: ¹H NMR Analysis
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Acquisition Parameters:
-
Experiment: Standard 1D proton experiment.
-
Number of Scans: 16-64 scans to achieve good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds for qualitative analysis. For quantitative work, this must be at least 5 times the longest T₁ of any proton being analyzed to ensure full relaxation.[8]
-
Mass Spectrometry (MS): Unambiguous Mass Verification
Mass spectrometry provides the exact molecular weight of the analyte, offering definitive confirmation of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities as they elute from the column.
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it is unlikely to cause fragmentation. We would expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺. The bromine atom provides a unique isotopic signature: a pair of peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br), which is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.
Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.
-
LC Method: The same RP-HPLC method described above can be used.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-600.
-
Expected [M+H]⁺ for C₁₄H₁₅BrN₂O₂: m/z 323.04 (for ⁷⁹Br) and 325.04 (for ⁸¹Br).
-
Comparative Summary of Techniques
The following diagram illustrates the complementary nature of the analytical methods.
Sources
Navigating the Nuances of Amine Protection: A Comparative Guide to Bases in Boc Reactions
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, prized for its robustness and mild removal conditions, which makes it a go-to protecting group for amines in complex molecule synthesis. The introduction of the Boc group, typically effected by di-tert-butyl dicarbonate (Boc₂O), is fundamentally a nucleophilic substitution reaction. The efficiency of this transformation—spanning reaction time, yield, and purity—is critically influenced by the choice of base. This guide provides an in-depth technical comparison of the efficacy of various bases in Boc protection reactions, supported by experimental data and mechanistic insights, to empower chemists to make informed decisions for their specific synthetic challenges.
The Fundamental Role of the Base in Boc Protection
The Boc protection of an amine involves the attack of the amine's lone pair on one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate that subsequently collapses to yield the N-Boc protected amine, tert-butanol, and carbon dioxide. While the reaction can proceed without a base, particularly with highly nucleophilic amines, the presence of a base is often crucial for several reasons:
-
Enhanced Nucleophilicity: A base can deprotonate the amine, increasing its nucleophilicity and accelerating the initial attack on Boc₂O.
-
Neutralization of Byproducts: The reaction generates tert-butoxycarbamic acid, which can protonate the starting amine, rendering it non-nucleophilic. A base neutralizes this acidic byproduct, ensuring the amine remains available for reaction.
-
Driving the Equilibrium: By neutralizing acidic species, the base helps to drive the reaction equilibrium towards the formation of the desired product.
The selection of an appropriate base is therefore not a trivial choice but a critical parameter that can dictate the success of the protection step.
A Comparative Analysis of Common Bases
The diverse array of amines encountered in synthesis, from simple primary amines to sterically hindered anilines, necessitates a nuanced approach to base selection. Bases for Boc protection can be broadly categorized into inorganic bases, non-nucleophilic organic bases, and nucleophilic catalysts.
Inorganic Bases: The Cost-Effective Workhorses
Inorganic bases like sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and potassium carbonate (K₂CO₃) are often employed in aqueous or biphasic solvent systems.
-
Efficacy and Applications: These bases are particularly well-suited for the Boc protection of amino acids and water-soluble amines.[1] The use of a biphasic system, such as dichloromethane/water or THF/water, allows for easy separation of the product from the inorganic salts during workup. For many simple primary and secondary amines, these conditions provide high yields.
-
Limitations: Reactions with less nucleophilic amines, such as anilines, or sterically hindered substrates can be sluggish under these conditions. Over-basing with strong hydroxides can also lead to hydrolysis of sensitive functional groups in the substrate.
Non-Nucleophilic Organic Bases: Versatility in Organic Media
Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA or Hünig's base) are the most common non-nucleophilic organic bases used in Boc protections conducted in organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Triethylamine (TEA): As a standard organic base, TEA is effective for a wide range of primary and secondary amines.[1] It readily scavenges the proton generated during the reaction, driving it to completion. However, its relatively small steric profile means it retains some nucleophilicity. With highly reactive electrophiles or under forcing conditions, TEA can be acylated, leading to side products.[2]
-
N,N-Diisopropylethylamine (DIPEA): The bulky isopropyl groups on the nitrogen atom of DIPEA render it significantly less nucleophilic than TEA.[3] This steric hindrance is advantageous when working with sensitive substrates or when side reactions with the base are a concern. For sterically hindered amines, where the protection reaction is slow, DIPEA is often the base of choice to minimize undesired pathways.[4]
4-Dimethylaminopyridine (DMAP): The Nucleophilic Catalyst
DMAP is a highly efficient nucleophilic catalyst that dramatically accelerates Boc protection reactions, often allowing them to proceed at room temperature even with unreactive amines.[4]
-
Mechanism of Action: DMAP functions by first reacting with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[5][6] This intermediate is a much more potent acylating agent than Boc₂O itself. The amine then attacks this activated intermediate, and DMAP is regenerated, completing the catalytic cycle.
-
Efficacy and Applications: The use of catalytic DMAP (typically 1-10 mol%) is particularly beneficial for the protection of weakly nucleophilic aromatic amines and sterically hindered secondary amines.[4] It can significantly reduce reaction times and improve yields where other bases fail.
-
Potential for Side Reactions: The high reactivity of the DMAP-activated intermediate can also be a double-edged sword. With primary amines, especially sterically hindered ones, the formation of isocyanate and subsequently urea byproducts can be a significant issue.[7][8] This occurs when the intermediate reacts with another molecule of the amine. Therefore, careful control of stoichiometry and reaction temperature is crucial when using DMAP.
Quantitative Comparison of Base Efficacy
To provide a clearer picture of the relative performance of these bases, the following table summarizes experimental data for the Boc protection of representative amines.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes & Potential Side Products | Reference |
| Aniline (Primary Aromatic) | TEA | DCM | Room Temp | 1 | ~95 | Generally clean reaction. | [4] |
| NaOH | Dioxane/H₂O | Room Temp | 2-4 | High | Suitable for scale-up. | [9] | |
| DMAP (catalytic) | Acetonitrile | Room Temp | 0.5 | >95 | Rapid reaction, minimal side products with careful control. | [4] | |
| Diethylamine (Secondary Aliphatic) | TEA | DCM | Room Temp | 1 | >98 | Efficient for unhindered secondary amines. | [4] |
| DIPEA | DCM | Room Temp | 1-2 | >98 | Preferred if substrate is sensitive to nucleophilic attack by TEA. | [10] | |
| tert-Butylamine (Sterically Hindered Primary) | TEA | DCM | Room Temp | >12 | Moderate | Reaction is often sluggish. | |
| DMAP (catalytic) | DCM | Room Temp | 2-4 | High | Prone to urea formation if not carefully controlled. | [5] | |
| Amino Acid (e.g., Alanine) | NaHCO₃ | Dioxane/H₂O | Room Temp | 2-4 | >90 | Standard Schotten-Baumann conditions. | [4] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental procedures are provided below.
Protocol 1: General Procedure for Boc Protection using TEA
-
Dissolve the amine (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).
-
Add triethylamine (1.1-1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.[9]
Protocol 2: Boc Protection of an Amino Acid using NaHCO₃
-
Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0-3.0 equiv) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected amino acid.
Protocol 3: DMAP-Catalyzed Boc Protection of a Weakly Nucleophilic Amine
-
Dissolve the amine (1.0 equiv) and DMAP (0.1 equiv) in acetonitrile or DCM (0.1-0.5 M).
-
Add di-tert-butyl dicarbonate (1.2 equiv) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to remove DMAP and any side products.
Mechanistic Considerations and Visualizations
Understanding the underlying mechanisms provides a framework for rational base selection and troubleshooting.
Standard Base-Mediated Boc Protection
In the presence of a non-nucleophilic base like TEA or DIPEA, the base simply acts as a proton scavenger.
Caption: General mechanism for base-mediated Boc protection.
DMAP-Catalyzed Boc Protection
The catalytic cycle of DMAP involves the formation of a highly reactive acylpyridinium ion.
Caption: Catalytic cycle of DMAP in Boc protection.
Conclusion and Recommendations
The choice of base in a Boc protection reaction is a critical parameter that must be tailored to the specific substrate and desired outcome.
-
For simple, nucleophilic primary and secondary amines, and particularly for amino acids, inorganic bases like NaHCO₃ or NaOH in biphasic systems offer a cost-effective and efficient method.
-
For general-purpose Boc protections in organic solvents, triethylamine (TEA) is a reliable choice.
-
When dealing with sterically hindered amines or substrates sensitive to nucleophilic attack by the base, the non-nucleophilic DIPEA is the superior option, minimizing potential side reactions.
-
For challenging substrates, such as weakly nucleophilic anilines or sterically encumbered amines where other methods are sluggish, catalytic DMAP provides a powerful solution for accelerating the reaction. However, practitioners must be mindful of the potential for urea formation and optimize conditions accordingly.
By carefully considering the nature of the amine substrate and the distinct properties of each class of base, researchers can optimize their Boc protection strategies to achieve high yields of the desired protected amine, paving the way for successful subsequent transformations in their synthetic endeavors.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Available from: [Link]
-
Tetrahedron Letters. Boc-protected 1-(3-oxocycloalkyl)ureas via a one-step Curtius rearrangement: mechanism and scope. Available from: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]
-
Organic Chemistry Portal. One-Pot Synthesis of Ureas from Boc-Protected Amines. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Bases. Available from: [Link]
-
Common Organic Chemistry. Boc Protection (Boc2O + Base + DMAP). Available from: [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]
-
Chemtips. Reactions that Work: Boc Protection. Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link]
-
The Royal Society of Chemistry. Experimental Procedure. Available from: [Link]
-
ResearchGate. A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. Available from: [Link]
-
Organic & Biomolecular Chemistry. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Available from: [Link]
-
Reddit. Does using DIPEA in a peptide coupling reaction that different from TEA?. Available from: [Link]
-
ResearchGate. Can I proceed N-Boc protection for an organic compound which is in the di-phosphate salt form?. Available from: [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]
-
WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Available from: [Link]
-
ResearchGate. Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
A Comparative Guide to Orthogonal Protecting Group Strategies with Boc-Protected Quinolines
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development, the strategic use of protecting groups is paramount. Quinolines, a privileged scaffold in a multitude of pharmaceuticals, often require the temporary masking of their nucleophilic nitrogen to allow for selective functionalization at other positions. This guide provides an in-depth technical comparison of orthogonal protecting group strategies for quinolines, with a focus on the widely used tert-Butoxycarbonyl (Boc) group, and its alternatives, the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.
The Principle of Orthogonal Protection in Quinoline Synthesis
The synthesis of highly functionalized quinolines necessitates a robust strategy to differentiate between multiple reactive sites. Orthogonal protecting groups are indispensable tools in this endeavor, allowing for the selective removal of one group in the presence of others under distinct, non-interfering conditions.[1][2] This enables a stepwise and controlled approach to the construction of complex molecular architectures.
The choice of a protecting group for the quinoline nitrogen is dictated by several factors, including its stability to various reaction conditions, the ease of its introduction and removal, and its compatibility with other protecting groups present in the molecule. The three most common carbamate-based protecting groups—Boc, Cbz, and Fmoc—offer a versatile toolkit for the synthetic chemist, each with a unique set of properties and deprotection conditions.
Diagram 1: The Concept of Orthogonal Deprotection
Caption: Orthogonal deprotection allows for the selective removal of one protecting group while others remain intact.
In-Depth Analysis of Protecting Groups for Quinolines
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its ease of installation and predictable, mild deprotection conditions.[3]
Properties and Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation, making it an excellent choice for syntheses involving these reagents.[4] However, it is readily cleaved under acidic conditions. This lability in the presence of acid is the cornerstone of its utility in orthogonal strategies.
Protection and Deprotection Mechanisms:
Diagram 2: Boc Protection and Deprotection
Caption: Mechanism of Boc protection and acid-catalyzed deprotection of a quinoline nitrogen.
The protection of the quinoline nitrogen is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP).[5] The deprotection is most commonly performed using strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane.[6][7] The mechanism involves protonation of the carbamate followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the free amine.[7]
The Carboxybenzyl (Cbz) Group: The Hydrogenolysis-Labile Alternative
The Cbz group is another widely used protecting group for amines, offering a distinct mode of deprotection that is orthogonal to the acid-labile Boc group.[8][9]
Properties and Stability: The Cbz group is stable to both acidic and basic conditions, making it a robust protecting group for a variety of synthetic transformations.[10] Its key feature is its lability to catalytic hydrogenolysis.
Protection and Deprotection Mechanisms:
Diagram 3: Cbz Protection and Deprotection
Caption: Mechanism of Cbz protection and hydrogenolysis-mediated deprotection of a quinoline nitrogen.
Protection is typically achieved using benzyl chloroformate (Cbz-Cl) and a base.[8] Deprotection is most commonly carried out by catalytic hydrogenation, using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is exceptionally mild and proceeds at neutral pH.[9]
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option
The Fmoc group is a cornerstone of solid-phase peptide synthesis and offers a third orthogonal deprotection strategy, being labile to basic conditions.[7][11]
Properties and Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz protecting groups.[7] Its defining characteristic is its rapid cleavage under mild basic conditions.
Protection and Deprotection Mechanisms:
Diagram 4: Fmoc Protection and Deprotection
Caption: Mechanism of Fmoc protection and base-mediated deprotection of a quinoline nitrogen.
Fmoc protection is typically carried out using Fmoc-Cl or Fmoc-OSu in the presence of a base.[7] Deprotection is achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in dimethylformamide (DMF), which proceeds via a β-elimination mechanism.[12]
Comparative Analysis and Experimental Data
The choice of protecting group for the quinoline nitrogen is a critical decision in the design of a synthetic route. The following table provides a comparative overview of the key characteristics of Boc, Cbz, and Fmoc groups.
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acidic (e.g., TFA, HCl)[13] | Catalytic Hydrogenolysis (H₂/Pd-C)[13] | Basic (e.g., 20% Piperidine in DMF)[13] |
| Stability | Stable to base, nucleophiles, and hydrogenolysis[4] | Stable to acid and base[10] | Stable to acid and hydrogenolysis[7] |
| Orthogonality | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc | Orthogonal to Boc and Cbz |
| Key Advantages | Mild deprotection, compatible with many functional groups. | Very mild, neutral deprotection conditions. | Mild deprotection, suitable for acid-sensitive substrates. |
| Potential Drawbacks | Acid-labile substrates may be affected. | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups). | Base-labile substrates may be affected. |
| Typical Yields (General Amines) | Protection: >90%[8], Deprotection: >90%[1] | Protection: ~90%[8], Deprotection: >90%[8] | Protection: >90%[7], Deprotection: Quantitative[12] |
Causality Behind Experimental Choices:
-
For quinolines with acid-sensitive functional groups , such as certain esters or silyl ethers, the use of Boc as a protecting group would be contraindicated for the final deprotection step. In such cases, Cbz or Fmoc would be a more prudent choice.
-
When a quinoline precursor contains reducible groups like nitro or cyano functionalities, which are common in quinoline synthesis, the Cbz group is not a suitable option as it would be cleaved during the reduction of these groups. Here, Boc or Fmoc would be the preferred protecting groups.
-
In the presence of base-labile functionalities , such as certain esters or in cases where epimerization is a concern, the use of Fmoc should be carefully considered. Boc or Cbz would offer a more stable alternative.
While direct comparative experimental data for the protection and deprotection of the quinoline nitrogen with all three groups is not extensively reported in a single study, the principles of their reactivity with N-heterocycles can be inferred. The nucleophilicity of the quinoline nitrogen is modulated by substituents on the ring, which can in turn affect the efficiency of the protection step.
Experimental Protocols
The following are generalized, step-by-step methodologies for the protection and deprotection of a quinoline nitrogen. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Boc Protection of a Quinoline
Materials:
-
Quinoline derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the quinoline derivative in DCM or THF.
-
Add Et₃N or DMAP to the solution.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: N-Boc Deprotection of a Quinoline using TFA
Materials:
-
N-Boc protected quinoline (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the N-Boc protected quinoline in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.[1]
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the deprotected quinoline.
Protocol 3: N-Cbz Protection of a Quinoline
Materials:
-
Quinoline derivative (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) and water (2:1)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the quinoline derivative and NaHCO₃ in a mixture of THF and water.[8]
-
Cool the mixture to 0 °C.
-
Slowly add Cbz-Cl to the reaction mixture.[8]
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, dilute with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: N-Cbz Deprotection of a Quinoline via Hydrogenolysis
Materials:
-
N-Cbz protected quinoline (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the N-Cbz protected quinoline in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with H₂.
-
Stir the reaction under a positive pressure of H₂ at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected quinoline.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of the quinoline nitrogen is a strategic decision that profoundly impacts the overall success of a synthetic campaign. The Boc group, with its acid lability, offers a robust and widely applicable strategy, provided the substrate is tolerant to acidic conditions. The Cbz group provides an excellent orthogonal alternative with its mild, neutral hydrogenolysis deprotection, ideal for syntheses involving acid- or base-sensitive functionalities but incompatible with reducible groups. The Fmoc group, with its base lability, completes the orthogonal triad, offering a mild deprotection route for substrates that are sensitive to acid or reduction. A thorough understanding of the stability and reactivity of these protecting groups, in conjunction with the specific functionalities present in the quinoline substrate, is essential for the rational design and successful execution of complex synthetic routes in modern drug discovery.
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A Senior Application Scientist's Guide to the Biological Activity of Substituted Quinoline Derivatives: A Comparative Study
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its inherent structural features and synthetic accessibility have established it as a "privileged structure," capable of interacting with a diverse array of biological targets.[2] Found in natural alkaloids like quinine, the antimalarial drug that altered the course of history, the quinoline nucleus is also central to a multitude of synthetic therapeutic agents.[2][3] The versatility of this scaffold is remarkable; by strategically modifying the substitution patterns on the quinoline ring, one can profoundly modulate its biological activity, steering it towards potent anticancer, antimicrobial, or anti-inflammatory effects.[4]
This guide provides a comparative analysis of these three primary biological activities. We will delve into the mechanisms of action, present supporting quantitative data from key studies, and provide detailed experimental protocols to empower researchers in their own investigations. Our focus will be on understanding the causality behind experimental choices and the structure-activity relationships that drive the therapeutic potential of these remarkable compounds.
Core Synthetic Strategies: Building the Quinoline Framework
A foundational understanding of how substituted quinolines are synthesized is crucial for appreciating the diversity of available derivatives and for designing novel compounds. Several classic named reactions form the bedrock of quinoline synthesis, each offering a pathway to different substitution patterns.
Key synthetic routes include:
-
Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline itself.[5]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for a wider range of substituted products.[5][6]
-
Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, a highly versatile method for preparing substituted quinolines.[5][7]
-
Pfitzinger Reaction: The reaction of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids, providing a key functional group for further modification.[5][6]
These methods, along with modern transition-metal-catalyzed approaches, provide chemists with a robust toolkit to generate vast libraries of quinoline derivatives for biological screening.[6]
Caption: Generalized workflow of the Friedländer quinoline synthesis.
Comparative Analysis of Biological Activities
The true power of the quinoline scaffold lies in how specific substitutions dictate its biological function. A minor modification can pivot a compound from an anticancer agent to an antimicrobial one.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives exhibit a wide spectrum of anticancer activities by targeting various mechanisms essential for tumor growth and survival.[8][9] Their planar aromatic system is particularly adept at interacting with DNA and the active sites of key enzymes.[10]
Key Mechanisms of Action:
-
DNA Intercalation and Topoisomerase Inhibition: The flat quinoline ring can slide between the base pairs of DNA, disrupting its structure and interfering with replication and transcription.[10] This mechanism is shared by well-known quinoline-containing chemotherapeutics like doxorubicin.[11] These agents can also inhibit topoisomerases, enzymes crucial for resolving DNA supercoiling during replication, leading to catastrophic DNA damage in cancer cells.[12]
-
Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Quinoline derivatives have been successfully designed as potent inhibitors of crucial kinases such as Epidermal Growth Factor Receptor (EGFR), Src, and those in the PI3K/Akt/mTOR pathway, effectively shutting down proliferation and survival signals.[11][13][14] Several approved drugs, including Bosutinib (a Src/Abl inhibitor), are based on the quinoline scaffold.[15]
-
Tubulin Polymerization Inhibition: The cellular cytoskeleton, particularly microtubules formed from tubulin, is vital for cell division. Certain quinoline derivatives can bind to tubulin, preventing its polymerization into microtubules.[13] This disrupts the formation of the mitotic spindle, arresting the cell cycle and inducing apoptosis.[10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Comparative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative quinoline-chalcone hybrids against various human cancer cell lines, demonstrating their potency compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Compound | MGC-803 (Gastric) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Quinoline-Chalcone 12e [15] | 1.38 | 5.34 | 5.21 |
| 5-Fluorouracil (5-FU) [15] | 6.22 | 10.4 | 11.1 |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to assess the ability of a test compound to inhibit cancer cell proliferation. The rationale is that viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration is chosen to allow for multiple cell doublings, making antiproliferative effects more pronounced.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. This allows sufficient time for formazan crystal formation in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.
Antimicrobial Activity: A Renewed Weapon Against Resistance
The quinoline scaffold is the parent structure of the highly successful quinolone class of antibiotics. However, novel quinoline derivatives, distinct from traditional quinolones, are emerging as potent agents against multidrug-resistant (MDR) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[16][17]
Key Mechanisms of Action:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Similar to quinolones, some derivatives can target these essential bacterial enzymes, preventing DNA replication and leading to cell death.[18]
-
Disruption of Biofilm Formation: Bacterial biofilms are a major cause of persistent and chronic infections. Certain quinoline-2-one derivatives have shown significant activity in preventing and disrupting MRSA biofilm formation at sub-inhibitory concentrations.[17]
-
Novel Targets: Research suggests some novel quinolines may act via alternative mechanisms, such as targeting the proton pump of ATP synthase or inhibiting dihydrofolate reductase, which offers a path to overcoming existing resistance mechanisms.[16][17]
Caption: Quinoline derivatives inhibiting LPS-induced inflammatory signaling.
Comparative Data: Anti-inflammatory Potency
The table below shows the potent anti-inflammatory activity of quinoline carboxylic acids in an LPS-induced macrophage model, compared to the classical NSAID, indomethacin.
| Compound | Anti-inflammatory IC₅₀ (µM) in LPS-stimulated RAW264.7 cells |
| Quinoline-4-carboxylic acid [19] | 0.08 |
| Quinoline-3-carboxylic acid [19] | 0.11 |
| Indomethacin (Standard) [19] | 0.14 |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitrite, a stable breakdown product of nitric oxide (NO), in cell culture supernatant. The rationale is that a reduction in nitrite concentration in the presence of the test compound indicates inhibition of the inflammatory response in LPS-stimulated macrophages.
-
Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the quinoline derivative for 1-2 hours before inflammatory stimulation. This step is crucial to determine if the compound can prevent the inflammatory response.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
-
Data Acquisition: After a further 10-minute incubation, a purple/magenta color will develop. Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the vehicle control. Calculate the IC₅₀ value. Note: A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed reduction in NO is not due to cell death. [19]
Conclusion and Future Perspectives
The quinoline scaffold is a testament to the power of a privileged structure in drug discovery. As this guide has demonstrated, subtle changes in substitution patterns can unlock potent and specific biological activities, from inducing apoptosis in cancer cells to eradicating resistant bacteria and quelling inflammation. [8][16][20]The comparative data clearly show that novel quinoline derivatives can exhibit potency that is comparable or even superior to established drugs in their respective classes. [15][17][19] The future of quinoline research is bright. Key areas of exploration include the development of hybrid molecules that combine the quinoline core with other pharmacophores to create multi-targeted agents, potentially offering synergistic effects and overcoming drug resistance. [13][18]The challenge remains to optimize these potent molecules for improved bioavailability and reduced off-target toxicity, moving them from promising laboratory findings to clinically effective therapies. [21]The experimental frameworks provided herein offer a validated starting point for researchers dedicated to unlocking the full therapeutic potential of this versatile and enduring scaffold.
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A, P. P., & S, S. (2020). A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management, 3(6), 2581-5792. [Link]
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Al-Sanea, M. M., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4166-4187. [Link]
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Kumar, A., et al. (2020). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Infectious disorders drug targets, 20(4), 505–518. [Link]
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Wang, W., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European journal of medicinal chemistry, 287, 117466. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Tert-butyl 7-bromoquinolin-3-ylcarbamate
This guide provides an in-depth operational and disposal plan for tert-butyl 7-bromoquinolin-3-ylcarbamate, tailored for researchers, scientists, and drug development professionals. The procedures outlined are grounded in an analysis of the compound's constituent chemical moieties: a quinoline core, a bromine substituent, and a tert-butyloxycarbonyl (Boc) protecting group. As a specific Safety Data Sheet (SDS) for this exact compound may not be readily available or complete, this guide synthesizes data from structurally related molecules to establish a robust and cautious disposal framework.[1][2] The core principle is to treat this compound and all associated materials as hazardous waste, ensuring the safety of laboratory personnel and preventing environmental release.[1][3]
Part 1: Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is fundamental to appreciating the causality behind the required disposal protocols. The molecule's potential hazards are derived from its three primary structural components.
-
Quinoline Core : Quinoline and its derivatives are heterocyclic aromatic compounds. They are often reported as environmental contaminants and can be toxic.[3][4][5] The aromatic nitrogen-containing ring system confers a level of biological activity that necessitates handling it as a potentially harmful substance.
-
Bromo- Substituent : The presence of a bromine atom classifies this molecule as a halogenated organic compound .[6][7] This is the single most critical factor for waste segregation. Halogenated wastes require specific high-temperature incineration processes for complete destruction and to prevent the formation of toxic dioxins. They must never be mixed with non-halogenated solvent waste, as this contaminates the entire volume and significantly increases disposal costs.[7][8]
-
Tert-butyl carbamate (Boc) Group : This is a common amine protecting group that is notoriously labile under acidic conditions.[9][10] Contact with strong acids will cleave the Boc group, rapidly generating carbon dioxide gas and a tert-butyl cation.[10][11] This reactivity poses a significant risk of container pressurization and potential rupture if the waste is improperly segregated and mixed with acidic streams.
The following table summarizes the key hazards inferred from the compound's structure.
| Hazard Category | Potential Risk | Contributing Structural Moiety | Rationale |
| Acute Toxicity / Irritation | May be harmful if swallowed, inhaled, or absorbed through the skin.[3][12] Causes skin and eye irritation.[12] | Quinoline Core, Bromo- Group | Many quinoline derivatives and halogenated aromatics exhibit irritant and toxic properties. The toxicological properties of this specific compound have not been fully investigated.[12] |
| Chemical Reactivity | Vigorous reaction with strong acids, leading to gas evolution (CO₂). | Tert-butyl carbamate (Boc) Group | The Boc group is an acid-labile protecting group. Cleavage generates gas, which can pressurize a sealed waste container.[10][11] |
| Environmental Hazard | Potential for water contamination and harm to aquatic life.[3][4] | Quinoline Core | Quinoline is water-soluble and can be mobile in the environment.[4] It should not be released into the environment via drains or other means.[1][12] |
| Waste Classification | Halogenated Hazardous Waste | Bromo- Group | The presence of bromine mandates segregation into the halogenated organic waste stream for proper thermal disposal.[6][13][14] |
Part 2: Pre-Disposal Operations: Safety and Segregation
Proper disposal begins before the first item is placed in a waste container. It involves establishing a safe working environment and a clear, logical system for waste segregation.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166.[1][12] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | EN 374. |
| Body | Standard laboratory coat. | N/A |
| Respiratory | Handle only in a well-ventilated area or a certified chemical fume hood. | N/A |
Waste Segregation Workflow
Segregation is not merely a suggestion but a critical safety and compliance requirement. The primary directive is to collect all waste containing this compound in appropriately labeled containers designated for Halogenated Organic Waste .[6][13] The following diagram illustrates the decision-making process for proper segregation.
Caption: Waste segregation decision tree for this compound.
Part 3: Step-by-Step Disposal Protocols
Follow these protocols to ensure safe and compliant disposal of different waste forms. All waste containers must be in good condition, compatible with the waste, have a secure lid, and be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[8][13]
Protocol 1: Disposal of Solid Waste
This protocol applies to the pure compound, contaminated lab consumables, and materials from spill cleanup.
-
Preparation : Designate a specific, labeled hazardous waste bag or container for solid halogenated waste within the fume hood where work is being conducted.
-
Collection of Pure Compound : Carefully scrape or sweep any residual solid this compound from flasks, beakers, or vials directly into the designated solid waste container.
-
Collection of Contaminated Items : Place all disposables that have come into contact with the compound—including gloves, weigh paper, pipette tips, and absorbent paper—directly into the same solid halogenated waste container.[14]
-
Sealing and Storage : Once collection is complete for the task, or the container is full, securely seal the container. Store it in a designated satellite accumulation area, ensuring it is segregated from incompatible materials like acids.
Protocol 2: Disposal of Liquid Waste
This protocol applies to any solution containing this compound.
-
Preparation : Obtain a designated liquid hazardous waste container (often a safety can or a chemically-resistant carboy) labeled for Liquid Halogenated Waste .[6][13]
-
Waste Transfer : Carefully pour liquid waste containing the compound into the waste container. Use a funnel to prevent spills.
-
Solvent Consideration : Even if the solvent used is non-halogenated (e.g., hexane, ethyl acetate, methanol), the presence of the brominated solute renders the entire mixture a halogenated waste.[8] Do not add this waste to a "non-halogenated" solvent container.
-
Container Management : Keep the waste container closed at all times except when actively adding waste.[8][13] Do not overfill. Maintain a log sheet near the container to record the added contents and their approximate volumes.
-
Storage : Store the sealed container in a designated satellite accumulation area within secondary containment and away from acids, bases, and oxidizers.
Part 4: Emergency Procedures
Spill Response
For small spills within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wear the appropriate PPE as detailed in Part 2.
-
Contain the spill using absorbent pads or inert material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the absorbed material and place it into a sealed, labeled container for solid halogenated hazardous waste.[2][13]
-
Decontaminate the spill area with an appropriate solvent and cleaning materials, placing all used items into the hazardous waste container.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[13]
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
In all cases of exposure, provide the Safety Data Sheet (if available) or this guide to the responding medical personnel.
References
- Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
-
American Elements. (n.d.). tert-Butyl (7-bromoisoquinolin-3-yl)carbamate | CAS 2089301-09-5. Retrieved from [Link]
- Unknown Source. (n.d.). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
-
BIOSYNCE. (2025, July 31). How to dispose of quinoline safely?. Retrieved from [Link]
- Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Combi-Blocks, Inc. (2023, July 8). JR-2842 - Safety Data Sheet.
- Fisher Scientific. (2010, October 28). SAFETY DATA SHEET - tert-Butyl carbamate.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
- Chemable. (n.d.). MATERIAL SAFETY DATA SHEET - tert-Butyl (6-bromoquinolin-3-yl)carbamate.
-
LookChem. (n.d.). Cas 1416438-99-7,tert-butyl 7-broMoquinolin-4-ylcarbaMate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET - Butyl carbamate.
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
- Spectrum Chemical. (2015, April 6). SAFETY DATA SHEET - TBHQ, FCC.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quinoline | C9H7N | CID 7047. PubChem. Retrieved from [Link]
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Navigating the Safe Handling of Tert-butyl 7-bromoquinolin-3-ylcarbamate: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Tert-butyl 7-bromoquinolin-3-ylcarbamate is a halogenated quinoline derivative containing a carbamate functional group. While toxicological data for this specific molecule is limited, the constituent moieties suggest potential hazards that must be respected.
-
Bromoquinolines: This class of compounds can be irritating to the skin, eyes, and respiratory system.[1][2] Some halogenated organic compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Carbamates: Carbamates as a class can affect the nervous system.[4] Some carbamates are classified as causing serious eye irritation and are suspected of causing cancer.[5]
Given these potential hazards, a cautious approach is warranted, treating the compound as potentially harmful and irritant.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or preparing solutions, must be conducted within a certified chemical fume hood.[6][7] This minimizes the risk of inhaling dust particles or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[8]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE regimen is mandatory to prevent direct contact with the compound. The following table outlines the required PPE, drawing upon recommendations for similar chemical structures.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[4][5][8] | Protects against accidental splashes and aerosols that can cause serious eye damage. |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile or neoprene.[3][4][7] Inspect gloves for any signs of degradation before use. | Prevents skin contact, a primary route of exposure for many chemicals. |
| Body Protection | A fully fastened laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[5][7] | Minimizes skin exposure from spills or splashes. |
| Respiratory Protection | When handling the solid compound outside of a fume hood (not recommended) or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is required.[5] | Prevents inhalation of fine dust particles. |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step operational protocol is crucial for minimizing risk and ensuring experimental integrity.
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Before commencing work, ensure you have read and understood this safety guide and any available SDS for similar compounds.
-
Confirm that the chemical fume hood is operational and has a current certification.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
In Case of a Spill:
-
Clean up spills immediately, observing all precautions in the Personal Protective Equipment section.[5]
-
For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5]
-
For a liquid spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.
-
Ensure adequate ventilation in the affected area.
-
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[5][9]
-
Inhalation: Remove the victim to fresh air. If symptoms persist, seek medical attention.[9]
-
Ingestion: Wash out the mouth with copious amounts of water. Do NOT induce vomiting. Seek immediate medical attention.[9]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Collection: All waste materials, including excess compound, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, must be collected in a designated, properly labeled hazardous waste container.
-
Disposal Route: Utilize an approved hazardous waste disposal service.[3] Never dispose of this compound down the drain or in regular trash.
Storage
Proper storage is essential to maintain the integrity of the compound and ensure safety.
-
Conditions: Keep the container tightly closed in a dry and well-ventilated place.[9]
-
Incompatibilities: Store away from strong oxidizing agents.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.).
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate - Benchchem. (n.d.).
- Essential Guide to the Safe Disposal of 5-Bromoquinoline-8-thiol - Benchchem. (n.d.).
- Personal protective equipment for handling 2-Butenyl N-phenylcarbamate - Benchchem. (n.d.).
- Navigating the Safe Disposal of 3-Bromo-6-ethoxyquinolin-2-amine: A Comprehensive Guide - Benchchem. (n.d.).
- JR-2842 - Safety Data Sheet. (2023-07-08). Combi-Blocks, Inc.
- 2-Bromoquinoline - Safety Data Sheet. (n.d.). Synquest Labs.
- Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds - Benchchem. (n.d.).
- 8-Bromoquinoline - Safety Data Sheet. (2025-12-20).
- Material Safety Data Sheet - Quinoline, 99%. (n.d.). Cole-Parmer.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
